molecular formula C12H13IN2O2 B066745 1-Boc-3-Iodo-7-azaindole CAS No. 192189-18-7

1-Boc-3-Iodo-7-azaindole

Cat. No.: B066745
CAS No.: 192189-18-7
M. Wt: 344.15 g/mol
InChI Key: YNWXYUIDHAWPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-Iodo-7-azaindole (tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) is a high-value synthetic building block extensively used in medicinal chemistry and drug discovery research. The compound features a 7-azaindole core, a privileged scaffold recognized as an excellent bioisostere for purines and indoles, which enhances solubility and fine-tunes target binding properties in drug candidates . The presence of both a Boc (tert-butoxycarbonyl) protecting group and a reactive iodine atom at the 3-position makes this reagent a versatile intermediate for constructing complex molecules. Its primary research value lies in the synthesis of kinase inhibitors. The iodine atom serves as a strategic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse aromatic, heteroaromatic, and alkyne substituents at a key vector for interaction with kinase ATP-binding sites . This allows for the efficient exploration of structure-activity relationships (SAR). The Boc group robustly protects the pyrrole nitrogen, ensuring regioselectivity during subsequent reactions, and can be readily removed under acidic conditions to unveil the free azaindole, a common pharmacophore in many active compounds . Key Research Applications: Kinase Inhibitor Development: Serves as a key precursor for inhibitors targeting a range of kinases, including ALK and Aurora kinases, which are significant in oncology research . Fragment-Based Drug Discovery (FBDD): The compact, rigid structure is ideal for growing fragments into lead compounds with high potency . Antiviral Research: 7-Azaindole derivatives have been investigated as inhibitors of viral entry, for instance, by targeting the SARS-CoV-2 spike protein RBD and hACE2 interaction . Organic Synthesis: Used in the synthesis of complex natural product analogs and heterocyclic systems, such as variolin B and granulatimide analogues . Product Specifications: CAS Number: 192189-18-7 Molecular Formula: C 12 H 13 IN 2 O 2 Molecular Weight: 344.15 g/mol IUPAC Name: tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate Canonical SMILES: CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I Notice: This product is offered for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 3-iodopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWXYUIDHAWPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634752
Record name tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-18-7
Record name tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-3-iodo-7-azaindole: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodo-7-azaindole has emerged as a critical chemical intermediate in the rapidly advancing field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and pivotal role as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of its application in drug discovery are presented to serve as a valuable resource for researchers in medicinal chemistry and chemical biology.

Introduction

This compound, with the systematic name tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a heterocyclic compound featuring a 7-azaindole core. The strategic placement of an iodine atom at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen makes it an exceptionally versatile precursor for the synthesis of complex molecules, particularly in the realm of drug discovery. Its primary application lies in the construction of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₃IN₂O₂[2]
Molecular Weight 344.1 g/mol [2]
CAS Number 192189-18-7[2]
Appearance Off-white to yellow solid
Purity ≥95%[2]
Storage Room temperature[2]
Classification Protein Degrader Building Block[2]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 7-azaindole. The first step involves the regioselective iodination at the C3 position of the 7-azaindole ring, followed by the protection of the indole nitrogen with a Boc group.

Experimental Protocol: Two-Step Synthesis

Step 1: Iodination of 7-Azaindole

  • Reagents: 7-Azaindole, Iodine Monochloride (ICl), Pyridine, Dioxane.

  • Procedure: To a solution of 7-azaindole in pyridine and dioxane, a solution of iodine monochloride in dioxane is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is stirred for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude 3-iodo-7-azaindole is isolated. Due to its instability, the product of this step is often used directly in the next step without extensive purification.

Step 2: Boc Protection of 3-iodo-7-azaindole

  • Reagents: Crude 3-iodo-7-azaindole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dioxane.

  • Procedure: The crude 3-iodo-7-azaindole is dissolved in dioxane. Di-tert-butyl dicarbonate and a catalytic amount of DMAP are added to the solution. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound as a solid.

A detailed, step-by-step protocol with specific quantities and reaction times can be found in various organic synthesis literature and patents.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While specific, publicly available spectra for this exact compound are limited, representative data for similar azaindole structures provide a basis for characterization.

Spectroscopic Data Expected Observations
¹H NMR Aromatic protons of the pyridine and pyrrole rings, a singlet for the C2-proton, and a characteristic singlet for the nine protons of the Boc group.
¹³C NMR Resonances for the carbon atoms of the 7-azaindole core, with the C3 carbon showing a downfield shift due to the iodine substituent, and signals for the quaternary and methyl carbons of the Boc group.
Mass Spectrometry (LC-MS) An exact mass corresponding to the molecular formula C₁₂H₁₃IN₂O₂. The presence of the iodine atom would result in a characteristic isotopic pattern.

Application in the Synthesis of PROTACs

The true utility of this compound lies in its role as a versatile building block for PROTACs. The iodine atom at the 3-position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a linker connected to an E3 ligase ligand. The Boc protecting group can be easily removed under acidic conditions to allow for further functionalization at the nitrogen atom if required.

General Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound as a key intermediate. This workflow showcases the modularity of PROTAC synthesis, enabling the creation of a library of compounds for optimization.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1_Boc_3_iodo_7_azaindole This compound Suzuki_Coupling Suzuki Coupling 1_Boc_3_iodo_7_azaindole->Suzuki_Coupling Linker_Boronic_Ester Linker with Boronic Ester/Acid Linker_Boronic_Ester->Suzuki_Coupling E3_Ligase_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling E3_Ligase_Ligand->Amide_Coupling Deprotection Boc Deprotection (optional) Suzuki_Coupling->Deprotection Intermediate Deprotection->Amide_Coupling PROTAC PROTAC Molecule Amide_Coupling->PROTAC

General workflow for PROTAC synthesis.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The 7-azaindole scaffold, derived from this compound, often serves as the warhead that binds to the target protein. A prominent example is its use in developing degraders for Bruton's tyrosine kinase (BTK), a key player in B-cell signaling and a validated target in B-cell malignancies.[3][4]

The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination and Degradation PROTAC BTK PROTAC (7-Azaindole Warhead) BTK BTK (Target Protein) PROTAC->BTK binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits Ubiquitination Poly-ubiquitination of BTK BTK->Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_BTK Degraded BTK (Amino Acids) Proteasome->Degraded_BTK

PROTAC-mediated degradation of BTK.

Conclusion

This compound is a high-value chemical entity that plays a crucial role in the design and synthesis of next-generation therapeutics, particularly in the field of targeted protein degradation. Its well-defined structure and reactive handles provide medicinal chemists with a versatile platform for creating potent and selective PROTACs. As research into TPD continues to expand, the demand for and importance of such specialized building blocks are set to grow, paving the way for novel treatments for a wide range of diseases.

References

An In-depth Technical Guide to 1-Boc-3-Iodo-7-azaindole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-iodo-7-azaindole, with the CAS Number 192189-18-7, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] As a derivative of 7-azaindole, a bioisostere of indole, this compound offers unique physicochemical properties that are advantageous for drug design, including improved solubility and metabolic stability. The presence of an iodine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen allows for controlled, regioselective functionalization. This guide provides a comprehensive overview of its structure, properties, synthesis, and key applications, particularly in the development of kinase inhibitors and other targeted therapeutics.

Molecular Structure and Properties

The structure of this compound, systematically named tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is characterized by a 7-azaindole core iodinated at the 3-position and protected at the N1 position with a Boc group.

Caption: Chemical structure of this compound.

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 192189-18-7[1][2]
Molecular Formula C₁₂H₁₃IN₂O₂[1]
Molecular Weight 344.15 g/mol [2]
Appearance White to light yellow solid/crystals-
Purity Typically ≥95%[1]
Storage Conditions Room temperature, store in a dry and dark place[1]
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)I[2]
Hazard Statements H302 (Harmful if swallowed)-
Precautionary Codes P280, P305+P351+P338-

Note: Some data is based on typical supplier specifications and may vary between batches.

Spectral Data

Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not consistently available in peer-reviewed literature. Researchers should perform their own analytical characterization to confirm identity and purity.

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process starting from 7-azaindole: C3-iodination followed by N-Boc protection. The 3-iodo intermediate is often unstable and is used immediately in the next step.

synthesis_workflow start 7-Azaindole step1 Step 1: Iodination start->step1 intermediate 3-Iodo-7-azaindole (Unstable Intermediate) step1->intermediate reagent1 Reagents: - Iodine Monochloride (ICl) - Pyridine (solvent/base) reagent1->step1 step2 Step 2: N-Boc Protection intermediate->step2 product This compound step2->product reagent2 Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - DMAP (catalyst) - Dioxane (solvent) reagent2->step2 purification Purification (e.g., Column Chromatography) product->purification

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Step 1: Iodination of 7-Azaindole

    • Dissolve 7-azaindole (1.0 eq) in pyridine at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of iodine monochloride (ICl, ~1.1 eq) in pyridine dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, the reaction mixture containing the unstable 3-iodo-7-azaindole is typically used directly in the next step without isolation.

  • Step 2: N-Boc Protection

    • To the crude reaction mixture from Step 1, add di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).

    • Add dioxane as a co-solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid. A yield of approximately 92% over the two steps has been reported.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds at the 3-position. This is a common strategy for building molecular complexity in drug discovery programs.

suzuki_workflow cluster_reactants Reactants & Reagents cluster_procedure Procedure cluster_workup Work-up & Purification A This compound step1 Combine reactants, catalyst, and base in solvent. A->step1 B Aryl/Heteroaryl Boronic Acid or Ester B->step1 C Palladium Catalyst (e.g., Pd(dppf)Cl₂) C->step1 D Base (e.g., K₂CO₃, Cs₂CO₃) D->step1 E Solvent (e.g., Dioxane/Water) E->step1 step2 Degas the mixture (e.g., N₂ bubbling). step1->step2 step3 Heat the reaction (e.g., 80-100 °C) for 2-16h. step2->step3 step4 Monitor reaction by TLC/LC-MS. step3->step4 workup1 Cool to RT, dilute with water, and extract with organic solvent. step4->workup1 workup2 Wash, dry, and concentrate the organic phase. workup1->workup2 purify Purify by column chromatography. workup2->purify product 3-Aryl-1-Boc-7-azaindole Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology (Representative Protocol):

  • Reaction Setup:

    • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

    • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution:

    • Purge the vessel with an inert gas (nitrogen or argon) for 5-10 minutes.

    • Heat the mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography to obtain the desired 3-substituted-1-Boc-7-azaindole product.

Applications in Drug Discovery

The 7-azaindole scaffold is a privileged structure in drug discovery, renowned as an excellent "hinge-binding motif" for interacting with the ATP-binding site of protein kinases.

Kinase Inhibitors and the MAPK/ERK Pathway

A prominent example of a drug built upon the 7-azaindole core is Vemurafenib , an inhibitor of the BRAF kinase, which is frequently mutated (V600E) in melanoma. BRAF is a key component of the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which regulates cell proliferation, differentiation, and survival. In cancer, constitutive activation of this pathway due to mutations leads to uncontrolled cell growth. Vemurafenib and similar inhibitors block the pathway at the level of BRAF, thereby halting downstream signaling.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant in Cancer) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates output Cell Proliferation, Survival, Angiogenesis TF->output Regulates Gene Expression for inhibitor Vemurafenib (7-Azaindole Scaffold) inhibitor->inhibition_line

Caption: The MAPK/ERK pathway and the inhibitory action of a 7-azaindole-based drug.

Protein Degrader Building Blocks

This compound is also classified as a building block for Protein Degradation Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The versatile reactivity of this compound allows it to be incorporated into complex linker architectures required for effective PROTAC design.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an essential tool for accessing novel 3-substituted 7-azaindole derivatives. The proven success of the 7-azaindole core in approved drugs like Vemurafenib ensures that this building block will continue to be of great interest to scientists working on the discovery of next-generation targeted therapies.

References

A Comprehensive Technical Guide to 1-Boc-3-Iodo-7-azaindole (CAS: 192189-18-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-3-Iodo-7-azaindole, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of targeted therapeutics, particularly kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a heterocyclic compound featuring a 7-azaindole core protected with a tert-butyloxycarbonyl (Boc) group and functionalized with an iodine atom at the 3-position. This specific arrangement of functional groups makes it an invaluable intermediate for introducing the 7-azaindole scaffold into larger, more complex molecules through various cross-coupling reactions.

PropertyValueReference
CAS Number 192189-18-7N/A
Molecular Formula C₁₂H₁₃IN₂O₂[1]
Molecular Weight 344.1 g/mol [1]
Purity ≥95%[1][2]
Storage Room temperature[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 7-azaindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by a regioselective iodination at the C-3 position. It is crucial to protect the nitrogen first, as the unprotected 3-iodo-7-azaindole is known to be unstable.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Boc-7-azaindole

  • To a solution of 7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 1-Boc-7-azaindole.

Step 2: Synthesis of this compound

  • Dissolve the 1-Boc-7-azaindole in an appropriate solvent like THF.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C-3 position.

  • After stirring for a short period, add a solution of iodine (I₂) in the same solvent.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify the crude material by column chromatography to obtain this compound.

Characterization Data:

Spectroscopy Expected Data
¹H NMR Signals corresponding to the Boc group (singlet, ~1.6 ppm), and aromatic protons of the azaindole core.
¹³C NMR Resonances for the Boc carbonyl carbon (~150 ppm), the Boc quaternary carbon (~85 ppm), and the carbons of the azaindole ring, with the iodinated carbon appearing at a characteristic upfield shift.
HRMS The calculated mass for the molecular ion [M+H]⁺ would be approximately 345.0049.

Applications in Drug Discovery

The 7-azaindole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine structure and form key hydrogen bond interactions with the hinge region of protein kinases.[3] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and PROTACs.[4][5]

Kinase Inhibitor Synthesis

The iodine atom at the C-3 position of this compound is readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the introduction of various aryl, heteroaryl, and alkynyl groups, which are often crucial for achieving high potency and selectivity in kinase inhibitors.

Experimental Protocol: Suzuki Coupling of this compound with an Arylboronic Acid

  • To a reaction vessel, add this compound, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the mixture and heat it under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

  • The Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) if required for the final compound.

The 7-azaindole scaffold is a key component of several approved and investigational kinase inhibitors targeting pathways like the PI3K/AKT/mTOR and JAK/STAT pathways, which are frequently dysregulated in cancer.[6][7]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azaindole_Inhibitor 7-Azaindole Inhibitor Azaindole_Inhibitor->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8] They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. This compound can be incorporated into the linker or the target protein ligand, providing a versatile platform for the synthesis of novel PROTACs.

Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation via a linker.

PROTAC_Synthesis_Workflow Start_POI Starting Material (e.g., this compound) POI_Ligand Target Protein Ligand Synthesis Start_POI->POI_Ligand Conjugation Conjugation (e.g., Click Chemistry) POI_Ligand->Conjugation Start_E3 E3 Ligase Ligand Precursor E3_Ligand E3 Ligase Ligand Synthesis Start_E3->E3_Ligand E3_Ligand->Conjugation Linker Linker Synthesis Linker->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Quantitative Data

The following table summarizes representative biological activity data for a kinase inhibitor synthesized using a 7-azaindole scaffold, demonstrating the potency that can be achieved with this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Compound 10 PI3Kγ0.05THP-1[9]
Compound 28 PI3Kγ0.040THP-1[9]
Compound 94 JAK2260N/A[4]

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutics. Its facile incorporation into complex molecules via robust cross-coupling methodologies has positioned it as a valuable tool in the development of kinase inhibitors and PROTACs. The continued exploration of this scaffold is expected to yield new and improved treatments for a variety of diseases, particularly cancer.

References

The Diverse Biological Activities of 7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a plethora of biologically active molecules, with applications spanning oncology, virology, neurodegenerative diseases, and inflammation. This technical guide provides an in-depth exploration of the multifaceted biological activities of 7-azaindole derivatives, presenting key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways and workflows.

Kinase Inhibition: A Dominant Therapeutic Application

7-Azaindole derivatives have demonstrated remarkable success as kinase inhibitors, largely due to the scaffold's ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2][3] This has led to the development of both highly selective and multi-targeted kinase inhibitors.

One of the most prominent examples is Vemurafenib , a potent and selective inhibitor of the B-RAF V600E mutant kinase, which is approved for the treatment of metastatic melanoma.[4][5][6] The 7-azaindole core of Vemurafenib is instrumental in its high-affinity binding to the active site of the B-RAF kinase.[5]

The versatility of the 7-azaindole scaffold has been exploited to target a wide array of kinases implicated in cancer and other diseases. These include:

  • PI3K/AKT/mTOR Pathway: Novel 7-azaindole derivatives have been discovered as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key component of a signaling pathway frequently deregulated in cancer.[7][8] Certain compounds have shown subnanomolar inhibitory activity against PI3K isoforms and potent anti-proliferative effects in various human tumor cell lines.[7]

  • ABL/SRC Kinases: By employing a fragment-based drug design approach, researchers have developed 7-azaindole-based dual inhibitors of ABL and SRC kinases, which are involved in oncogenic signaling.[9]

  • Other Oncogenic Kinases: The inhibitory activity of 7-azaindole derivatives extends to a range of other kinases crucial for tumor progression and angiogenesis, such as VEGFR-2, FGFR4, CDK9, Haspin, DYRK, ROCK, AXL, and PIM2.[4][9][10][11] For instance, specific derivatives have been identified as covalent inhibitors of FGFR4 for hepatocellular carcinoma[11] and dual inhibitors of CDK9/CyclinT and Haspin.[10]

  • Trk Kinases: Structure-based design has yielded selective inhibitors of Tropomyosin receptor kinase (Trk) A, a target for cancer and pain management.[4]

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of selected 7-azaindole derivatives against various kinases.

Compound/DerivativeTarget KinaseIC50 (nM)Cell Line/Assay ConditionReference
Vemurafenib (PLX4032)BRAF V600E13Biochemical Assay[12]
B13PI3Kγ0.5Biochemical Assay[7]
C1PI3Kγ0.6Biochemical Assay[7]
C2PI3Kγ0.7Biochemical Assay[7]
8l Haspin14Biochemical Assay[10]
8g CDK9/CyclinT110Biochemical Assay[10]
8h CDK9/CyclinT180Biochemical Assay[10]

Antiviral Activity: A Growing Area of Investigation

The 7-azaindole scaffold has also shown promise in the development of antiviral agents.

  • SARS-CoV-2: Researchers have identified 7-azaindole derivatives that inhibit the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor, a critical step for viral entry into host cells.[13] One derivative, ASM-7, demonstrated excellent antiviral activity with an EC50 value of 1.001 μM against the original SARS-CoV-2 strain.[13]

  • Influenza Virus: 7-azaindole analogues have been developed as inhibitors of the influenza virus polymerase PB2 subunit.[14][15] These compounds, such as JNJ-63623872, represent a first-in-class approach for treating both pandemic and seasonal influenza.[14]

Quantitative Data: Antiviral Activity
Compound/DerivativeViral TargetEC50 (µM)Cell Line/AssayReference
ASM-7 SARS-CoV-21.001Live Virus Assay[13]
G7a SARS-CoV-29.08Pseudovirus Assay[13]

Anticancer Activity Beyond Kinase Inhibition

Beyond their role as kinase inhibitors, 7-azaindole derivatives exhibit anticancer activity through various other mechanisms.

  • PARP-1 Inhibition: A 7-azaindole-1-carboxamide derivative, ST7710AA1, has shown antiproliferative activity by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[16]

  • DDX3 Inhibition: A novel 7-azaindole derivative (7-AID) was designed to target the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance. This compound displayed cytotoxic effects on various cancer cell lines.[17]

  • Cytotoxic Activity: Several 7-azaindole derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including human melanoma, liver cancer, breast cancer, and leukemia cells.[18][19]

Quantitative Data: Anticancer Activity
Compound/DerivativeCell LineIC50 (µM)AssayReference
7-AID MDA-MB-231 (Breast Cancer)12.69MTT Assay[17]
7-AID MCF-7 (Breast Cancer)14.12MTT Assay[17]
7-AID HeLa (Cervical Cancer)16.96MTT Assay[17]
TH1082 A375 (Melanoma)25.38 (µg/mL)MTT Assay[19]
TH1082 SMMC (Liver Cancer)48.70 (µg/mL)MTT Assay[19]
TH1082 MCF-7 (Breast Cancer)76.94 (µg/mL)MTT Assay[19]
Titanocene derivative 3 LLC-PK (Kidney Epithelial)8.8Cytotoxicity Assay[16]

Potential in Neurodegenerative and Inflammatory Diseases

The therapeutic potential of 7-azaindole derivatives extends to other complex diseases.

  • Alzheimer's Disease: Novel indole and 7-azaindole derivatives have been designed to inhibit the aggregation of β-amyloid-42 peptides, a key pathological event in Alzheimer's disease.[20]

  • Inflammation: Certain 7-azaindole derivatives have been shown to possess anti-inflammatory activity by inhibiting the Orai calcium channel, which is involved in allergic inflammation.[4]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro kinase inhibition assay to determine the IC50 value of a test compound.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (7-azaindole derivative) dissolved in DMSO

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

    • Microplates (e.g., 96-well or 384-well)

    • Plate reader (Luminometer, fluorescence reader, or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

    • In a microplate, add the kinase, the substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (method depends on the detection system).

    • Add the detection reagent to quantify the kinase activity (e.g., amount of ADP produced, substrate phosphorylation).

    • Measure the signal using the appropriate plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[21][22][23]

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound (7-azaindole derivative) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well flat-bottom sterile microplates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[21]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include vehicle control (medium with solvent) and blank control (medium only).[21]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[21]

    • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[23]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21]

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[23]

    • Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole derivatives on PI3K.

BRAF/MEK/ERK (MAPK) Signaling Pathway

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibits

Caption: The MAPK signaling pathway with the inhibitory action of Vemurafenib on BRAF.

General Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library 7-Azaindole Derivative Library Target_Assay Target-Based Assay (e.g., Kinase Inhibition) Compound_Library->Target_Assay Cell_Assay Cell-Based Assay (e.g., MTT, Viability) Compound_Library->Cell_Assay Hit_ID Hit Identification (Active Compounds) Target_Assay->Hit_ID Cell_Assay->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Animal_Models Animal Models (e.g., Xenografts) Lead_Opt->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Efficacy_Studies Efficacy Studies Animal_Models->Efficacy_Studies Candidate_Selection Candidate Selection Toxicity_Studies->Candidate_Selection Efficacy_Studies->Candidate_Selection

Caption: A generalized workflow for the screening and development of anticancer 7-azaindole derivatives.

Conclusion

The 7-azaindole scaffold has proven to be an exceptionally versatile and fruitful starting point for the discovery of novel therapeutics. Its ability to effectively target a wide range of biological molecules, particularly kinases, has led to significant advancements in the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of 7-azaindole derivatives, coupled with innovative drug design strategies, holds immense promise for the development of next-generation therapies with improved efficacy and safety profiles. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

A Technical Guide to 1-Boc-3-iodo-7-azaindole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodo-7-azaindole, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and extensive applications in the development of targeted therapeutics, particularly kinase inhibitors. Experimental protocols, quantitative data, and visual representations of key processes are provided to facilitate its practical use in the laboratory.

Introduction

This compound, with the chemical name tert-butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, is a versatile heterocyclic compound. The 7-azaindole core is a recognized bioisostere of indole, offering improved solubility and metabolic stability in drug candidates. The presence of an iodine atom at the 3-position provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and modulates the reactivity of the azaindole ring system.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: electrophilic iodination of the 7-azaindole core at the C3 position, followed by the protection of the pyrrole nitrogen with a Boc group.

Experimental Protocol: Synthesis of this compound

Step 1: 3-Iodo-7-azaindole

A procedure analogous to the iodination of indazoles can be adapted for 7-azaindole.[1] To a solution of 7-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), potassium hydroxide (KOH) (3.0 eq) is added, and the mixture is stirred at room temperature. Iodine (I₂) (2.0 eq) is then added portion-wise, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: this compound

To a solution of 3-iodo-7-azaindole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound 7-Azaindole 7-Azaindole 3-Iodo-7-azaindole 3-Iodo-7-azaindole 7-Azaindole->3-Iodo-7-azaindole  Iodination (I₂, KOH, DMF) This compound This compound 3-Iodo-7-azaindole->this compound  Boc Protection (Boc₂O, DMAP, DCM) G cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupled Product Catalyst Catalyst Catalyst->Coupled Product Base Base Base->Coupled Product G cluster_sonogashira Sonogashira Coupling This compound This compound Coupled Product Coupled Product This compound->Coupled Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Coupled Product Base Base Base->Coupled Product G cluster_pathway Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase Kinase Receptor->Kinase Activation Substrate Protein Substrate Protein Kinase->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibitor 7-Azaindole Inhibitor Inhibitor->Kinase Inhibition

References

The 7-Azaindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold, a heterocyclic aromatic structure also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique physicochemical properties and versatile biological activities have established it as a "privileged scaffold" in the design of novel therapeutics. This technical guide provides a comprehensive overview of the role of the 7-azaindole core in drug discovery, with a focus on its application in kinase inhibition and other therapeutic areas. We will delve into its structure-activity relationships, highlight key approved drugs and clinical candidates, and provide detailed experimental methodologies for its synthesis and evaluation.

The 7-azaindole moiety is a bioisostere of the endogenous purine nucleus and the indole ring, which are prevalent in biologically active molecules.[1] This bioisosteric relationship allows 7-azaindole derivatives to mimic the interactions of natural ligands with their protein targets. The presence of a nitrogen atom in the six-membered ring introduces a hydrogen bond acceptor, which can lead to enhanced binding affinity and improved physicochemical properties, such as increased solubility, compared to its indole counterpart.[2] These attributes have made the 7-azaindole scaffold a highly attractive starting point for fragment-based drug discovery (FBDD) programs, leading to the successful development of several marketed drugs.[1][3]

Physicochemical Properties and Biological Significance

The strategic placement of the nitrogen atom at the 7-position of the indole ring system profoundly influences the molecule's electronic distribution and hydrogen bonding capabilities. The pyrrole NH group acts as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This dual hydrogen-bonding capacity is crucial for its interaction with the hinge region of many kinases, a key binding site for ATP.[4] By forming two stable hydrogen bonds with the kinase hinge, 7-azaindole derivatives can effectively compete with ATP and inhibit kinase activity.[4] This has led to the development of a multitude of potent and selective kinase inhibitors.

Beyond kinase inhibition, the 7-azaindole scaffold has been successfully employed to target a diverse range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6][7] Its versatility allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

7-Azaindole in Kinase Inhibition

The 7-azaindole scaffold is most prominently featured in the development of kinase inhibitors. Its ability to act as an effective hinge-binder has been exploited to target numerous kinases involved in oncogenic signaling pathways.

BRAF Inhibitors

Vemurafenib (Zelboraf®) is a prime example of a successful 7-azaindole-based drug. It is a potent inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in a significant proportion of melanomas.[4] The 7-azaindole core of vemurafenib forms the critical hydrogen bonds with the hinge region of the BRAF kinase.[4]

CompoundTargetIC50 (nM)Cell LineReference
VemurafenibBRAF V600E31A375 (Melanoma)[8]
PLX4720BRAF V600E13N/A[8]
PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[9][10] These compounds often exhibit excellent potency and selectivity for different PI3K isoforms.

CompoundTargetIC50 (nM)Reference
Compound B13PI3Kγ0.5[9]
IPI-549PI3Kγ4[11]
Other Kinase Targets

The versatility of the 7-azaindole scaffold has enabled the development of inhibitors for a wide array of other kinases, including:

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Pexidartinib (Turalio®) is an FDA-approved CSF-1R inhibitor for the treatment of tenosynovial giant cell tumor.[5]

  • Rho-associated coiled-coil containing protein kinase (ROCK): Several 7-azaindole derivatives have shown potent inhibition of ROCK, a target for cardiovascular and inflammatory diseases.[3][12]

  • Ataxia Telangiectasia and Rad3-related (ATR) kinase: AZD6738 is a clinical candidate that inhibits ATR, a key enzyme in the DNA damage response.[5]

  • Cyclin-Dependent Kinases (CDKs): Potent and selective CDK9 inhibitors with a 7-azaindole core have been developed for the treatment of hematological malignancies.[8][13]

CompoundTargetIC50 (nM)Reference
PexidartinibCSF-1R20[5]
Compound 47ROCK1[12]
AZD6738ATR<1[5]
Compound 38CDK90.4[13]

7-Azaindole in Other Therapeutic Areas

The application of the 7-azaindole scaffold extends beyond oncology. Researchers are actively exploring its potential in treating a range of other conditions.

Neurodegenerative Diseases

The 7-azaindole scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's disease.[6][14] Derivatives have been designed to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[15]

CompoundActivityIC50 (µM)Reference
7-azaindole derivativeAβ42 aggregation inhibition1.5[15]
Inflammatory Diseases

7-azaindole derivatives have also been explored as antagonists for chemokine receptors, such as CCR2, which are involved in inflammatory processes.[5]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental strategies involving 7-azaindole derivatives, the following diagrams are provided in the DOT language for Graphviz.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a central regulator of cell growth and survival and is a frequent target of 7-azaindole-based kinase inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates (Inhibits) PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of 7-azaindole derivatives on PI3K.

Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD approach has been instrumental in the discovery of 7-azaindole-based drugs like Vemurafenib.

FBDD_Workflow Start Fragment Library (including 7-Azaindole) Screening Biophysical Screening (NMR, X-ray, SPR) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided Design) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Candidate Clinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD) starting with a fragment library.

Experimental Protocols

General Synthesis of 3,5-Disubstituted-7-azaindoles

A common synthetic strategy for preparing 3,5-disubstituted 7-azaindoles involves sequential palladium-catalyzed cross-coupling reactions.

Scheme 1: Synthesis of 3,5-disubstituted 7-azaindoles

  • Step 1: Iodination of 5-bromo-7-azaindole. To a solution of 5-bromo-7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-iodosuccinimide (NIS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 5-bromo-3-iodo-7-azaindole, is then isolated by extraction and purification.

  • Step 2: N-Protection. The resulting di-halogenated 7-azaindole is protected at the N1 position, typically with a tosyl (Ts) or benzenesulfonyl (Bs) group, using the corresponding sulfonyl chloride in the presence of a base like triethylamine (TEA) and a catalyst such as 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane (DCM).

  • Step 3: First Suzuki Coupling (C5-position). The N-protected 5-bromo-3-iodo-7-azaindole is subjected to a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid or ester at the more reactive C5-position. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as K₂CO₃ or Cs₂CO₃, in a solvent system like dioxane/water or DMF.

  • Step 4: Second Suzuki Coupling (C3-position). The resulting 5-substituted-3-iodo-7-azaindole derivative then undergoes a second Suzuki coupling reaction with a different boronic acid or ester at the C3-position under similar palladium-catalyzed conditions.

  • Step 5: Deprotection. The N-protecting group is removed under appropriate conditions (e.g., basic hydrolysis with NaOH or LiOH for a tosyl group) to yield the final 3,5-disubstituted-7-azaindole.

In Vitro Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the inhibitory activity of compounds against specific kinases.

Protocol: LanthaScreen™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration is typically at the Km value for the specific kinase.

    • Prepare serial dilutions of the 7-azaindole test compound in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X kinase solution to each well.

    • Add 2.5 µL of the serially diluted test compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

    • The TR-FRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaindole test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 7-azaindole scaffold has firmly established itself as a privileged and highly versatile core structure in medicinal chemistry. Its unique ability to mimic natural purines and indoles, coupled with its favorable physicochemical properties, has led to the successful development of numerous clinically important drugs, particularly in the field of kinase inhibition. The continued exploration of this scaffold, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, promises to yield a new generation of therapeutics for a wide range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to leverage the power of the 7-azaindole scaffold in their quest for novel and effective medicines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 1-Boc-3-iodo-7-azaindole, a key building block in contemporary drug discovery. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Classification

This compound (CAS No. 192189-18-7) is classified as an acute oral toxicant. The primary route of exposure and associated hazard are detailed below.

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.[1][2]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this compound. The following precautionary statements and PPE are mandatory.

Statement Type Code Description
PreventionP264Wash hands and any exposed skin thoroughly after handling.[1]
PreventionP270Do not eat, drink or smoke when using this product.[1]
PreventionP280Wear protective gloves, protective clothing, eye protection, and face protection.[2]
ResponseP301 + P312 + P330IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Measures
Ingestion Call a POISON CENTER or doctor/physician immediately. Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2]
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention.[1][2]

Handling and Storage

Proper handling and storage are essential for maintaining the stability of this compound and preventing accidental exposure.

Aspect Protocol
Safe Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Handle in a well-ventilated area. Keep away from sources of ignition.[1]
Storage Store refrigerated in a tightly closed container in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

Experimental Protocols and Workflows

Logical Framework for Chemical Safety

The following diagram illustrates the fundamental workflow for establishing a safe working environment with any chemical, including this compound.

A Hazard Identification (GHS Classification, SDS Review) B Risk Assessment (Exposure Potential, Severity) A->B Inform C Control Measures (PPE, Ventilation, Procedures) B->C Dictates D Implementation & Training C->D Requires E Review & Refine D->E Enables E->A Feedback Loop cluster_spill_response Chemical Spill Response A Evacuate Immediate Area B Alert Supervisor & Safety Officer A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent material) C->D E Clean & Decontaminate Area D->E F Dispose of Waste (Follow institutional guidelines) E->F

References

Potential Therapeutic Targets for 7-Azaindole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of proteins implicated in various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of 7-azaindole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Protein Kinases: A Primary Target Class

A significant number of 7-azaindole derivatives have been developed as potent and selective protein kinase inhibitors. Their ability to mimic the hinge-binding motif of ATP allows them to effectively compete for the kinase active site.

BRAF Kinase

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma. 7-Azaindole-based compounds, such as Vemurafenib, have been successfully developed as inhibitors of the constitutively active BRAF V600E mutant protein.

Quantitative Data: BRAF Inhibition

CompoundTargetIC50 (nM)Cell LineReference
Vemurafenib (PLX4720)BRAF V600E13A375 (Melanoma)[1]

Signaling Pathway: MAPK/ERK Pathway

The RAS-RAF-MEK-ERK, or MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Vemurafenib Vemurafenib (7-Azaindole Derivative) Vemurafenib->BRAF Inhibits

BRAF/MEK/ERK Signaling Pathway Inhibition
Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR pathway is another crucial signaling network that is frequently dysregulated in cancer. 7-Azaindole derivatives have been developed as potent inhibitors of various PI3K isoforms.

Quantitative Data: PI3K Inhibition

CompoundTargetIC50 (nM)Cell LineReference
7-Azaindole Derivative 13PI3Kγ7THP-1[2]
7-Azaindole Derivative 14PI3Kγ33THP-1[2]
7-Azaindole Isoindolinone 28PI3Kγ-THP-1 (Cellular IC50 = 0.040 µM)[2]

Signaling Pathway: PI3K/AKT/mTOR Pathway

Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Azaindole_Inhibitor 7-Azaindole Derivative Azaindole_Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition
Janus Kinases (JAKs)

The JAK-STAT signaling pathway is essential for cytokine-mediated immune responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. 7-Azaindole derivatives have been identified as inhibitors of JAK family members.

Quantitative Data: JAK Inhibition

CompoundTargetIC50 (nM)Reference
7-Azaindole Derivative 97JAK21[3]
7-Azaindole Derivative 97JAK35[3]

Signaling Pathway: JAK-STAT Pathway

Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneExpression Gene Expression (Inflammation, Immunity) Nucleus->GeneExpression regulates Azaindole_Inhibitor 7-Azaindole Derivative Azaindole_Inhibitor->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
Other Kinase Targets

7-Azaindole derivatives have also shown inhibitory activity against a range of other kinases, including:

  • Aurora Kinases: Involved in cell cycle regulation, particularly mitosis.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase implicated in hepatocellular carcinoma.[1]

  • c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.

  • Cell Division Cycle 7 (Cdc7) Kinase: Essential for the initiation of DNA replication.

Quantitative Data: Other Kinase Inhibition

CompoundTargetIC50 (nM)Reference
GSK1070916Aurora B5.7[3]
GSK1070916Aurora A128[3]
Compound 6OFGFR475.3[4]
N-nitrobenzenesulfonyl-4-azaindole 63c-Met20[3]
7-Azaindolylideneimidazole 50Cdc720[3]

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate tumor suppressor genes and are therefore attractive anticancer agents.

Quantitative Data: HDAC Inhibition

Poly(ADP-ribose) Polymerases (PARPs)

PARP enzymes are critical for DNA repair, particularly in the base excision repair pathway. PARP inhibitors have shown significant efficacy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Quantitative Data: PARP Inhibition

DEAD-box Helicase 3 (DDX3)

DDX3 is an RNA helicase involved in multiple aspects of RNA metabolism, and its dysregulation has been linked to cancer. A novel 7-azaindole derivative has been identified as a potent DDX3 inhibitor.

Quantitative Data: DDX3 Inhibition

CompoundTargetIC50 (µM/ml)Cell LineReference
7-AIDDDX316.96HeLa[5]
7-AIDDDX314.12MCF-7[5]
7-AIDDDX312.69MDA-MB-231[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for measuring kinase activity and inhibition.

Experimental Workflow

Kinase_Assay_Workflow Start Start Add_Components Add Kinase, Substrate, ATP, and Inhibitor Start->Add_Components Incubate_Kinase_Rxn Incubate Kinase Reaction (e.g., 1 hr) Add_Components->Incubate_Kinase_Rxn Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase_Rxn->Add_ADP_Glo Incubate_ADP_Glo Incubate (e.g., 40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Kinase_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Kinase_Detection Incubate_Detection Incubate (e.g., 30-60 min) Add_Kinase_Detection->Incubate_Detection Measure_Luminescence Measure Luminescence Incubate_Detection->Measure_Luminescence End End Measure_Luminescence->End

ADP-Glo™ Kinase Assay Workflow

Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and various concentrations of the 7-azaindole inhibitor. Include appropriate controls (no inhibitor, no enzyme).

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol describes a method to measure HDAC activity within cells.

Experimental Workflow

HDAC_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with 7-Azaindole Inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate Cells Treat_Cells->Incubate_Cells Add_Substrate Add Cell-Permeable Fluorogenic HDAC Substrate Incubate_Cells->Add_Substrate Incubate_Substrate Incubate to Allow Deacetylation Add_Substrate->Incubate_Substrate Lyse_and_Develop Add Lysis Buffer and Developer Solution Incubate_Substrate->Lyse_and_Develop Incubate_Develop Incubate to Generate Fluorescent Signal Lyse_and_Develop->Incubate_Develop Measure_Fluorescence Measure Fluorescence (Ex/Em = 355/460 nm) Incubate_Develop->Measure_Fluorescence End End Measure_Fluorescence->End

Cellular HDAC Assay Workflow

Methodology:

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere.

  • Inhibitor Treatment: Treat the cells with various concentrations of the 7-azaindole HDAC inhibitor.

  • Substrate Addition: Add a cell-permeable, fluorogenic HDAC substrate to the wells.

  • Deacetylation Reaction: Incubate the plate to allow cellular HDACs to deacetylate the substrate.

  • Signal Development: Add a lysis buffer containing a developer enzyme that specifically cleaves the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The fluorescence intensity is proportional to the HDAC activity.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

In Vitro Poly(ADP-ribose) Polymerase (PARP) Activity Assay (Chemiluminescent)

This protocol details a method for assessing PARP activity and its inhibition.

Experimental Workflow

PARP_Assay_Workflow Start Start Coat_Plate Coat 96-well Plate with Histones Start->Coat_Plate Add_Components Add PARP Enzyme, Activated DNA, Biotinylated NAD+, and Inhibitor Coat_Plate->Add_Components Incubate_PARP_Rxn Incubate to Allow PARylation Add_Components->Incubate_PARP_Rxn Wash_Plate Wash to Remove Unbound Reagents Incubate_PARP_Rxn->Wash_Plate Add_Strep_HRP Add Streptavidin-HRP Wash_Plate->Add_Strep_HRP Incubate_Strep_HRP Incubate Add_Strep_HRP->Incubate_Strep_HRP Wash_Plate2 Wash Incubate_Strep_HRP->Wash_Plate2 Add_Substrate Add Chemiluminescent HRP Substrate Wash_Plate2->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence End End Measure_Luminescence->End

Chemiluminescent PARP Assay Workflow

Methodology:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • PARP Reaction: Add PARP enzyme, activated DNA, biotinylated NAD+, and various concentrations of the 7-azaindole PARP inhibitor to the wells.

  • PARylation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate.

  • Luminescence Measurement: Measure the resulting chemiluminescence with a plate reader. The signal intensity is proportional to PARP activity.

  • Data Analysis: Determine the IC50 value from the dose-response curve.

General Synthesis of 2-Phenyl-7-Azaindole

A common synthetic route to 2-phenyl-7-azaindole involves the Fischer indole synthesis.

Reaction Scheme:

Procedure:

  • Formation of Hydrazone: A mixture of acetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid to form acetophenone phenylhydrazone.

  • Cyclization: The isolated acetophenone phenylhydrazone is heated with a dehydrating agent and catalyst, such as polyphosphoric acid, to induce cyclization and formation of the 2-phenyl-7-azaindole product.

  • Purification: The product is purified by recrystallization.

Conclusion

The 7-azaindole scaffold represents a highly valuable starting point for the design of inhibitors targeting a diverse range of therapeutic targets. Its prevalence in kinase inhibition is well-established, with successful drugs on the market. Furthermore, its potential to inhibit other key enzyme families, such as HDACs, PARPs, and helicases, highlights the broad applicability of this privileged heterocycle in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with or considering the exploration of 7-azaindole derivatives in their therapeutic programs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Boc-3-iodo-7-azaindole, a key building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the iodination of 7-azaindole to produce an unstable 3-iodo-7-azaindole intermediate. This is immediately followed by the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to yield the stable final product. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and data on expected yields.

Introduction

7-Azaindole derivatives are privileged scaffolds in medicinal chemistry due to their structural similarity to purines and indoles, allowing them to interact with a wide range of biological targets. The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. The Boc protecting group enhances the stability and solubility of the molecule, facilitating its use in subsequent synthetic steps. This protocol outlines a reliable method for the preparation of this compound.

Reaction Scheme

The overall two-step synthesis is depicted below:

Synthesis_Scheme cluster_0 Step 1: Iodination cluster_1 Step 2: Boc Protection 7-Azaindole 7-Azaindole 3-Iodo-7-azaindole 3-Iodo-7-azaindole (unstable) 7-Azaindole->3-Iodo-7-azaindole   ICl, Pyridine    3-Iodo-7-azaindole_ref 3-Iodo-7-azaindole This compound This compound 3-Iodo-7-azaindole_ref->this compound   Boc₂O, DMAP, Dioxane   

Caption: Two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)≥98%Sigma-Aldrich
Iodine monochloride (ICl)1.0 M in CH₂Cl₂Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
1,4-DioxaneAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium thiosulfate (Na₂S₂O₃)ACS reagent, ≥98%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS reagentFisher Scientific
Brine (Saturated NaCl solution)ACS reagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Round-bottom flasksVarious sizesVWR
Magnetic stirrer and stir bars-VWR
Ice bath--
Separatory funnel-VWR
Rotary evaporator-Buchi
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma
Column chromatography suppliesSilica gel, glass columnVWR

Step 1: Synthesis of 3-Iodo-7-azaindole

  • To a solution of 7-azaindole (1.0 eq) in anhydrous pyridine, cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.0 M in CH₂Cl₂) (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Note: The resulting 3-iodo-7-azaindole is unstable and should be used immediately in the next step without further purification.[1][2]

Step 2: Synthesis of this compound

  • Dissolve the crude 3-iodo-7-azaindole from Step 1 in anhydrous 1,4-dioxane.

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Data Summary

StepProductStarting MaterialYield (%)Physical Appearance
13-Iodo-7-azaindole7-Azaindole-Crude solid
2This compound3-Iodo-7-azaindole92% (over two steps)[1]Solid

Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_Iodination Step 1: Iodination cluster_Boc_Protection Step 2: Boc Protection start Dissolve 7-Azaindole in Pyridine cool Cool to 0 °C start->cool add_icl Add ICl Solution cool->add_icl stir_1hr Stir at 0 °C for 1h add_icl->stir_1hr quench Quench with Na₂S₂O₃ stir_1hr->quench extract Extract with CH₂Cl₂ quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate unstable_intermediate Crude 3-Iodo-7-azaindole dry_concentrate->unstable_intermediate dissolve_intermediate Dissolve Crude Intermediate in 1,4-Dioxane unstable_intermediate->dissolve_intermediate Immediate Use add_reagents Add Boc₂O and DMAP dissolve_intermediate->add_reagents stir_rt Stir at RT Overnight add_reagents->stir_rt concentrate_2 Concentrate stir_rt->concentrate_2 workup Aqueous Workup concentrate_2->workup dry_concentrate_2 Dry and Concentrate workup->dry_concentrate_2 purify Column Chromatography dry_concentrate_2->purify final_product This compound purify->final_product

Caption: Detailed workflow for the synthesis of this compound.

Alternative Iodination Method

  • To a solution of 7-azaindole in DMF, add potassium hydroxide.

  • Stir the mixture for a short period at room temperature.

  • Add a solution of iodine in DMF.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Proceed with a similar aqueous workup and immediate Boc protection as described above.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Iodine monochloride is corrosive and moisture-sensitive; handle with care.

  • Pyridine and 1,4-dioxane are flammable and toxic; avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in numerous biologically active compounds and natural products. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the 7-azaindole core. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of 1-Boc-3-iodo-7-azaindole, a key intermediate in the synthesis of diverse compound libraries for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is often employed to enhance solubility and modulate the electronic properties of the substrate.

General Reaction Scheme

The Suzuki coupling of this compound with a generic organoboron reagent is depicted below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products This compound Catalyst Pd Catalyst This compound->Catalyst plus1 + Boronic Acid/Ester R-B(OR)2 Boronic Acid/Ester->Catalyst Coupled Product Catalyst->Coupled Product Base Base Solvent Solvent plus2 + Byproducts B(OR)2-X + M-I

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Optimized Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. Below is a summary of commonly employed conditions that have proven effective for similar azaindole substrates.

ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3, SPhos Pd G2The choice of catalyst and ligand is critical. For sterically hindered or electronically deactivated boronic acids, more advanced catalysts with bulky phosphine ligands (e.g., XPhos, SPhos) are often superior.
Ligand Triphenylphosphine (PPh₃), XPhos, SPhosOften used in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed catalysts are generally more convenient.
Base K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃An inorganic base is required to activate the organoboron species. The choice of base can significantly influence the reaction rate and yield.[1][2]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed.
Temperature 80-120 °CThe reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can be used to accelerate the reaction.[3]
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a general starting point for the Suzuki coupling of this compound with various boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid optimization and synthesis, microwave-assisted heating can significantly reduce reaction times.

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • In a microwave vial, combine this compound, the boronic acid, the base, and a stir bar.

  • Add the solvent system.

  • Add the palladium catalyst (e.g., XPhos Pd G3).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Workflow and Logic Diagram

Suzuki_Workflow reagents Combine Reactants: This compound, Boronic Acid, Base solvent Add Solvent System (e.g., Dioxane/H2O) reagents->solvent degas Degas Mixture (N2 or Ar sparging) solvent->degas catalyst Add Palladium Catalyst under Inert Atmosphere degas->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the reagents, especially the boronic acid, is crucial.

  • Protodeboronation: The boronic acid can undergo protodeboronation (replacement of the boronic acid group with hydrogen). This can be minimized by using anhydrous solvents, a stronger base, or shorter reaction times.

  • Homocoupling: Homocoupling of the boronic acid can occur as a side reaction. This can often be suppressed by using a lower catalyst loading or a different ligand.

  • Boc Deprotection: Under certain conditions, particularly with prolonged heating or in the presence of strong acids or bases, the Boc protecting group may be cleaved. The stability of the Boc group should be considered when choosing reaction conditions. In some cases, deprotection might be observed, and if the unprotected product is desired, the reaction can be driven to completion.[4][5]

Safety Precautions

  • Palladium catalysts can be pyrophoric and should be handled in an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Bases such as potassium carbonate and cesium carbonate are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave reactions should be conducted in sealed vessels designed for this purpose to avoid pressure buildup.

By following these guidelines and protocols, researchers can effectively perform Suzuki coupling reactions with this compound to generate a diverse range of substituted 7-azaindole derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols: Sonogashira Reaction of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira cross-coupling reaction of 1-Boc-3-iodo-7-azaindole with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 3-alkynyl-7-azaindole derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to complex molecular scaffolds with potential therapeutic applications.

The 7-azaindole core is a privileged scaffold in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 3-position via Sonogashira coupling provides a gateway to novel chemical entities. This protocol outlines the reaction conditions, a detailed experimental procedure, and expected outcomes for this important transformation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The data presented is based on reported examples and analogous reactions in the scientific literature.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
14-TolylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF602~95%[1]
2PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT - 604 - 12High
3Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMFRT12 - 24Good
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFReflux6 - 18High
51-HeptynePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF1003Good to High

Experimental Protocols

This section provides a detailed methodology for a typical Sonogashira reaction of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., 4-tolylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) via syringe, followed by the addition of anhydrous triethylamine (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at 60 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-1-Boc-7-azaindole.

Mandatory Visualizations

Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine this compound, Pd Catalyst, and CuI in Flask start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent_base Add Anhydrous Solvent (e.g., DMF) and Base (e.g., Et3N) inert->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat Heat Reaction Mixture (e.g., 60 °C) alkyne->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Sonogashira reaction.

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition (Ar-I) pd0->oxidative_add Ar-I pd_complex Ar-Pd(II)-I(Ln) oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡CR(Ln) transmetalation->pd_alkynyl_complex reductive_elim Reductive Elimination pd_alkynyl_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-C≡CR reductive_elim->product cu_halide CuI alkyne_coord Coordination with Alkyne and Base cu_halide->alkyne_coord R-C≡CH, Base cu_acetylide Cu-C≡CR alkyne_coord->cu_acetylide cu_acetylide->transmetalation Provides Alkynyl Group

Caption: Simplified catalytic cycles of the Sonogashira reaction.

References

Application Notes and Protocols: Heck Reaction of 1-Boc-3-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of 1-Boc-3-iodo-7-azaindole with various alkenes. The 7-azaindole scaffold is a crucial pharmacophore in numerous biologically active compounds, and C-3 functionalization via the Heck reaction offers a versatile method for generating molecular diversity in drug discovery programs.[1][2]

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[3][4] This reaction is particularly valuable for the functionalization of heterocyclic compounds like 7-azaindoles. The use of this compound as a substrate is advantageous due to the activating effect of the electron-withdrawing Boc protecting group and the high reactivity of the C-I bond in oxidative addition to the palladium(0) catalyst.[5] This protocol outlines the general conditions and specific examples for the successful execution of this transformation.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination regenerates the palladium catalyst and releases the desired substituted alkene product.[4] The presence of a base is crucial for regenerating the active Pd(0) catalyst from the resulting palladium(II) hydride species.[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., triethylamine (Et₃N), potassium carbonate (K₂CO₃), sodium acetate (NaOAc))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (MeCN), dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

General Procedure for the Heck Reaction
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), a suitable ligand if required (e.g., PPh₃, 4-20 mol%), and the base (e.g., Et₃N, 2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.1-2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C-3 alkenylated 7-azaindole.

Preparation of this compound

This compound can be synthesized from 7-azaindole. The iodination of 7-azaindole at the C-3 position can be achieved using iodine monochloride (ICl) in pyridine. The resulting 3-iodo-7-azaindole is often unstable and is typically protected in situ with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield the more stable this compound.[5] The compound is also commercially available.[6]

Data Presentation

The following table summarizes typical reaction conditions for the Heck reaction of halo-indoles and halo-azaindoles, which can be adapted for this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
15-IodoindoleAcrylic AcidNa₂PdCl₄ (5)ˢSPhos (15)Na₂CO₃ (4)MeCN/H₂O80-High[7]
23-IodoindazoleMethyl AcrylatePd(OAc)₂ (5)-NaHCO₃ (2)DMF125223-54[8]
32-Iodo-7-azaindoleMethyl AcrylatePd(OAc)₂ (5)-KOAc (2)DMF110-Mod-High[9]
4IodobenzeneStyrenePdCl₂-KOAcMeOH120--[4]
51-Acetyl-4-iodo-7-azaindoleMethyl AcrylatePd(OAc)₂PPh₃Et₃NMeCNReflux--[10]

Visualizations

Heck Reaction Workflow

Heck_Workflow Figure 1: General Workflow for the Heck Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Reaction Vessel Reagents Add this compound, Catalyst, Ligand, Base Start->Reagents 1 Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert 2 Addition Add Solvent and Alkene Inert->Addition 3 Heating Heat and Stir (80-120 °C) Addition->Heating 4 Monitoring Monitor by TLC/LC-MS Heating->Monitoring 5 Cooldown Cool to RT Monitoring->Cooldown 6 Extraction Dilute and Perform Aqueous Workup Cooldown->Extraction 7 Purification Column Chromatography Extraction->Purification 8 Product Isolated Product Purification->Product 9

Caption: General Workflow for the Heck Reaction.

Catalytic Cycle of the Heck Reaction

Heck_Cycle Figure 2: Catalytic Cycle of the Heck Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Insertion Migratory Insertion PdII_Aryl->Insertion PdII_Alkyl R-Pd(II)-I(Ln) Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-I(Ln) BetaElim->PdII_Hydride Product Product BetaElim->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 BaseH [Base-H]+I- RedElim->BaseH ArylIodide Ar-I ArylIodide->OxAdd Alkene Alkene Alkene->Insertion Base Base Base->RedElim

Caption: Catalytic Cycle of the Heck Reaction.

Conclusion

The Heck reaction of this compound is a powerful and reliable method for the synthesis of C-3 substituted 7-azaindole derivatives. The protocol provided herein, along with the summarized data from related systems, offers a strong foundation for researchers to develop and optimize this transformation for their specific synthetic targets. The versatility of the Heck reaction allows for the introduction of a wide array of functional groups, making it an invaluable tool in the construction of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling of 1-Boc-3-iodo-7-azaindole. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and its functionalization via cross-coupling reactions is a cornerstone of modern medicinal chemistry. The following sections detail procedures for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Negishi couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C3-position of the 7-azaindole core.

General Palladium-Catalyzed Cross-Coupling Workflow

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and well-controlled experimental setup. The following workflow outlines the key stages, from reagent preparation to product isolation. Careful adherence to inert atmosphere techniques is crucial for achieving high yields and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Prepare Anhydrous & Degassed Solvent glassware Oven-Dry Glassware setup Assemble Reaction under Inert Atmosphere (Ar/N2) glassware->setup addition Add Reagents & Solvent heating Heat to Reaction Temperature & Stir monitoring Monitor Reaction Progress (TLC, LC-MS) quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction dry Dry Organic Layer purify Purify by Column Chromatography

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

The Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the organometallic coupling partner (in Suzuki, Sonogashira, and Negishi reactions) or coordination and deprotonation of a nucleophile (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation (or Amine Coordination/ Deprotonation) pd_complex->transmetalation pd_intermediate R-Pd(II)-R' L2 transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product Product R-R' reductive_elimination->product reagents R-X + R'-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)1101285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)1101288
34-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (10)Cs₂CO₃Toluene/Ethanol (1:1)1101291
43-Thienylboronic acidPdCl₂(dppf) (5)-K₂CO₃Dioxane/H₂O (4:1)1001675

Note: Data is compiled and adapted from analogous reactions on similar substrates. Yields are indicative and may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.10 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 1:1 mixture of toluene and ethanol via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes.

Quantitative Data for Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF60692
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)DIPATHFRT1289
31-HexynePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NAcetonitrile50885
4Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTHFRT1680

Note: Data is compiled and adapted from analogous reactions on similar substrates. Yields are indicative and may vary.

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a dry Schlenk tube, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine (2.0 equiv) via syringe. Then, add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at 60 °C for 6 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of a wide variety of aryl and heteroaryl amines.

Quantitative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001885
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102490
3n-ButylaminePd₂(dba)₃ (2)Xantphos (4)K₃PO₄t-BuOH901678
4BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₂CO₃Dioxane1002082

Note: Data is compiled and adapted from analogous reactions on similar substrates. Yields are indicative and may vary.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and add this compound (1.0 equiv) and the amine (1.2 equiv) under a positive flow of argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.

  • Work-up: Cool the reaction to room temperature and dilute with diethyl ether. Filter through a plug of silica gel, eluting with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is particularly useful for the formation of C(sp³)-C(sp²) bonds.

Quantitative Data for Negishi Coupling of this compound

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Alkylzinc bromidePd₂(dba)₃ (2.5)SPhos (5)THF601270-85
2Arylzinc chloridePdCl₂(dppf) (5)-DMF801675-90
3Benzylzinc chloridePd(PPh₃)₄ (5)-THFRT2465-80

Note: Data is compiled and adapted from analogous reactions on similar substrates. Yields are indicative and may vary. Organozinc reagents are typically prepared in situ or used as commercially available solutions.

Experimental Protocol: Negishi Coupling

  • Catalyst and Substrate Preparation: To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.025 equiv) and SPhos (0.05 equiv). Add anhydrous THF, followed by this compound (1.0 equiv).

  • Organozinc Addition: Slowly add the solution of the organozinc reagent (1.5 equiv) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols: Leveraging 1-Boc-3-Iodo-7-Azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach involves screening small, low molecular weight compounds, or "fragments," against biological targets. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core and participate in key hydrogen bonding interactions with protein targets, particularly kinases.[1][2][3] 1-Boc-3-iodo-7-azaindole is a strategically functionalized fragment designed for FBDD campaigns. The Boc-protecting group at the 1-position enhances solubility and modulates the electronics of the ring system, while the iodo-group at the 3-position serves as a versatile synthetic handle for rapid hit-to-lead optimization through various cross-coupling reactions.[2][4]

These application notes provide a comprehensive overview of the utility of this compound in FBDD, including detailed protocols for fragment screening, hit validation, and subsequent lead optimization.

Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₃IN₂O₂[5]
Molecular Weight 344.15 g/mol [5]
CAS Number 192189-18-7[5]
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (DMSO, DMF, MeOH)

Rationale for Use in FBDD

The 7-azaindole core is a key component of several approved drugs, highlighting its pharmacological relevance.[2] The strategic placement of the Boc and iodo groups on the 1- and 3-positions, respectively, makes this compound an ideal fragment for FBDD campaigns:

  • Privileged Scaffold: The 7-azaindole core can form crucial hydrogen bond interactions with the hinge region of many kinases.[1]

  • Tunable Properties: The Boc group can be easily removed under acidic conditions, providing an additional vector for chemical modification.[6]

  • Versatile Handle for Growth: The iodo group at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allowing for the rapid exploration of chemical space around the core fragment.[2]

Experimental Protocols

Protocol 1: Fragment Screening using Biophysical Techniques

Fragment screening aims to identify weak-binding fragments that can serve as starting points for lead optimization. Due to the low affinity of fragments, sensitive biophysical techniques are required.

1.1 Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

  • Principle: Measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

  • Methodology:

    • Prepare a solution of the target protein (2-5 µM) in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add this compound to the wells at a final concentration of 100-500 µM. Include appropriate controls (protein + dye, protein + dye + DMSO).

    • Seal the plate and perform a temperature ramp (e.g., 25 to 95 °C at 1 °C/min) in a real-time PCR instrument, monitoring fluorescence.

    • A positive hit is identified by a significant increase in the protein's Tm.

1.2 Surface Plasmon Resonance (SPR)

  • Principle: Detects changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized target.

  • Methodology:

    • Immobilize the target protein on a sensor chip (e.g., via amine coupling).

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the fragment solutions over the sensor chip surface.

    • Monitor the change in the response units (RU) to determine binding affinity (KD) and kinetics.

1.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Detects changes in the chemical environment of either the ligand or the protein upon binding.

  • Methodology (Ligand-Observed):

    • Prepare a sample of this compound in a suitable deuterated buffer.

    • Acquire a 1D ¹H NMR spectrum of the fragment alone.

    • Add the target protein to the sample and re-acquire the spectrum.

    • Changes in the fragment's resonances (broadening, chemical shift perturbations) indicate binding. Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are commonly used.

Protocol 2: Hit Validation and Structural Characterization

2.1 X-ray Crystallography

  • Principle: Provides high-resolution structural information of the fragment bound to the target protein.

  • Methodology:

    • Crystallize the target protein.

    • Soak the protein crystals in a solution containing this compound (typically 1-10 mM).

    • Collect X-ray diffraction data and solve the crystal structure.

    • The resulting electron density map will reveal the binding mode of the fragment, guiding structure-based drug design.

Protocol 3: Hit-to-Lead Optimization via Cross-Coupling Reactions

Once a hit is validated, the 3-iodo functionality of this compound can be exploited for rapid analogue synthesis.

3.1 Suzuki-Miyaura Cross-Coupling

  • Principle: Palladium-catalyzed reaction between an organoboron compound and an organohalide.

  • Methodology:

    • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., dioxane/water), add the desired boronic acid or boronate ester (1.2 equivalents).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) until completion (monitored by TLC or LC-MS).

    • Perform an aqueous work-up and purify the product by column chromatography.

3.2 Buchwald-Hartwig Amination

  • Principle: Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

  • Methodology:

    • To a solution of this compound (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Perform an aqueous work-up and purify the product by column chromatography.

Structure-Activity Relationship (SAR) Data from 7-Azaindole Derivatives

Table 1: SAR of 3,5-Disubstituted-7-Azaindoles as Trypanosoma brucei Inhibitors [1]

CompoundR¹ (Position 3)R² (Position 5)pEC₅₀
NEU-1207 Phenyl1-Methyl-1H-pyrazol-4-yl> 7.0
NEU-1208 4-Fluorophenyl1-Methyl-1H-pyrazol-4-yl> 7.0
NEU-1209 3-Fluorophenyl1-Methyl-1H-pyrazol-4-yl< 6.5
1 Phenyl1-Methyl-1H-pyrazol-4-yl (N-methylated azaindole)Inactive
4 Phenyl1-Methyl-1H-pyrazol-4-yl (Indole core)Inactive

This data highlights the importance of the 7-azaindole core for activity.

Table 2: SAR of 7-Azaindole Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) [7]

CompoundR¹ SubstitutionsEC₅₀ (µM)CC₅₀ (µM)
Hit 1 Various< 1> 100
Hit 2 Various< 1> 100
Hit 3 Various< 1> 100

This study identified ten submicromolar hits from a library of 585 7-azaindole derivatives, demonstrating the fruitfulness of this scaffold.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (TSA, SPR, NMR) FragLib->Screening Hits Initial Hits (mM affinity) Screening->Hits Validation Hit Validation (Orthogonal Assays) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure SBDD Structure-Based Design Structure->SBDD ChemSynth Chemical Synthesis (Suzuki, Buchwald-Hartwig) SBDD->ChemSynth SAR SAR Analysis ChemSynth->SAR SAR->SBDD Lead Lead Compound (nM affinity) SAR->Lead

Caption: Fragment-Based Drug Discovery (FBDD) Workflow.

Chemical_Modification cluster_Suzuki Suzuki Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Sonogashira Sonogashira Coupling start { this compound} suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Ligand, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents suzuki_product 1-Boc-3-aryl-7-azaindole suzuki_reagents->suzuki_product buchwald_product 1-Boc-3-amino-7-azaindole buchwald_reagents->buchwald_product sonogashira_product 1-Boc-3-alkynyl-7-azaindole sonogashira_reagents->sonogashira_product

Caption: Chemical modifications of this compound.

Conclusion

This compound is a valuable and versatile fragment for FBDD campaigns targeting a variety of protein classes, especially kinases. Its privileged 7-azaindole core provides a solid foundation for binding, while the strategically placed iodo and Boc functionalities offer multiple avenues for rapid and efficient hit-to-lead optimization. The protocols and data presented herein provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

Application Notes and Protocols: 1-Boc-3-Iodo-7-azaindole as a Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 7-Azaindole Scaffold in Kinase Inhibition

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its structure is an excellent bioisostere of the purine system found in ATP, the natural substrate for kinases.[3][4] The pyridine nitrogen and the pyrrole NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively, enabling the formation of two crucial hydrogen bonds with the kinase hinge region.[1][2] This bidentate binding mimics the interaction of adenine with the ATP binding site, making it a highly effective hinge-binding motif.[1][4] The significance of this scaffold is highlighted by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor used in melanoma treatment, which was developed from a 7-azaindole fragment.[1][2]

The functionalization of the 7-azaindole core is critical for achieving potency and selectivity. 1-Boc-3-iodo-7-azaindole is a key intermediate that facilitates this diversification. The tert-butyloxycarbonyl (Boc) group at the N-1 position serves as a protecting group, while the iodo group at the C-3 position provides a reactive handle for introducing a wide array of chemical moieties through metal-catalyzed cross-coupling reactions.[3][5] This allows for extensive Structure-Activity Relationship (SAR) studies to optimize inhibitor properties.

Synthetic Applications and Protocols

This compound is primarily used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate libraries of substituted 7-azaindole derivatives.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C-3 position of the azaindole and various aryl or heteroaryl boronic acids or esters.[6] This is a cornerstone reaction for exploring SAR at this position.

Suzuki_Workflow reagent reagent process process product product sub This compound + Aryl Boronic Acid mix 1. Add Base (e.g., Na2CO3) 2. Add Solvent (e.g., Dioxane/H2O) 3. Degas with Inert Gas (Ar/N2) sub->mix Combine cat Add Pd Catalyst (e.g., Pd(dppf)Cl2) mix->cat react Heat Reaction (e.g., 80-100 °C) cat->react workup Aqueous Workup & Extraction react->workup Monitor (TLC/LCMS) purify Purification (Column Chromatography) workup->purify final 3-Aryl-1-Boc-7-azaindole purify->final

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup : To a microwave vial or round-bottom flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or boronate ester (1.2–1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0–3.0 equiv.).[6][7]

  • Solvent Addition : Add a suitable solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).[7]

  • Degassing : Seal the vessel and degas the mixture by bubbling a stream of an inert gas (e.g., Argon or Nitrogen) through the solution for 15–30 minutes to remove oxygen.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2–5 mol%).[7]

  • Reaction : Heat the mixture to the required temperature (typically 80–100 °C) and stir for the necessary time (2–16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-1-Boc-7-azaindole.

Sonogashira Coupling Reaction

The Sonogashira coupling is used to introduce alkynyl groups at the C-3 position by reacting this compound with a terminal alkyne.[8] This reaction expands the chemical space available for inhibitor design.

Sonogashira_Workflow reagent reagent process process product product sub This compound + Terminal Alkyne mix 1. Add Base (e.g., Et3N) 2. Add Solvent (e.g., DMF) 3. Degas with Inert Gas (Ar/N2) sub->mix Combine cat Add Pd Catalyst (e.g., PdCl2(PPh3)2) + Cu(I) Co-catalyst (CuI) mix->cat react Stir at RT or Heat cat->react workup Aqueous Workup & Extraction react->workup Monitor (TLC/LCMS) purify Purification (Column Chromatography) workup->purify final 3-Alkynyl-1-Boc-7-azaindole purify->final

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

General Protocol: Sonogashira Coupling

  • Reaction Setup : To a flask, add this compound (1.0 equiv.) and the terminal alkyne (1.1–1.5 equiv.).

  • Solvent and Base : Add a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9][10]

  • Degassing : Degas the mixture with an inert gas for 15–30 minutes.

  • Catalyst Addition : Under inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI).[9][10]

  • Reaction : Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification : Perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography to yield the 3-alkynyl-1-Boc-7-azaindole.

Boc-Group Deprotection

The final step in many synthetic routes is the removal of the N-1 Boc protecting group to yield the free NH required for hinge binding. This is typically achieved under acidic conditions.

General Protocol: Boc Deprotection

  • Reaction : Dissolve the Boc-protected 7-azaindole derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acid Addition : Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[3][5]

  • Monitoring : Stir the reaction at room temperature for 1–4 hours, monitoring for completion by TLC or LC-MS.

  • Workup : Upon completion, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or used directly in subsequent steps.

Application Data: 7-Azaindole Based Kinase Inhibitors

The versatility of the this compound building block has led to the discovery of potent inhibitors against a wide range of kinase targets implicated in cancer and inflammatory diseases.

Compound Class Kinase Target Reported Potency (IC₅₀/Kᵢ) Reference
3-(Pyridinyl)-7-azaindolePI3KγIC₅₀ = 0.5 nM[11]
3,5-Diaryl-7-azaindoleDYRK1ANot specified[3]
4-(Phenoxy)-3-(pyridinyl)-7-azaindolec-MetIC₅₀ = 40 nM[3][5]
7-Azaindole derivativeJAK2 / JAK3IC₅₀ = 1 nM (JAK2), 5 nM (JAK3)[3]
7-Azaindole-benzocycloalkanoneHaspinIC₅₀ = 14 nM[12]
7-Azaindole-benzocycloalkanoneCDK9/CyclinT & HaspinDual inhibitors[12]
Indole Scaffold DerivativeVEGFR-2IC₅₀ = 0.07 µM[13]
Pyridinyl Imidazolep38 MAP KinaseIC₅₀ = 403.57 nM[14]

Protocols for Biological Evaluation

Once synthesized, the novel 7-azaindole derivatives must be evaluated for their biological activity. This typically involves a tiered screening approach, starting with biochemical assays and progressing to more complex cell-based models.[15]

Assay_Workflow start start biochem biochem cellular cellular invivo invivo compound Synthesized 7-Azaindole Inhibitor biochem_assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) - Determine IC50/Ki - Assess Potency compound->biochem_assay cellular_assay Cell-Based Assays - Target Engagement (NanoBRET) - Substrate Phosphorylation (Western/ELISA) - Cell Proliferation/Viability biochem_assay->cellular_assay Primary Hits selectivity Kinase Selectivity Profiling (Panel Screening) biochem_assay->selectivity Primary Hits adme ADME/Tox Profiling - Permeability - Metabolic Stability - Cytotoxicity cellular_assay->adme animal In Vivo Efficacy Studies (Animal Models) adme->animal Optimized Leads

Caption: Tiered workflow for the biological evaluation of kinase inhibitors.

Protocol 1: Biochemical Kinase Activity Assay (General)

Biochemical assays measure the direct effect of a compound on the catalytic activity of a purified kinase enzyme.[16] Luminescence-based assays like ADP-Glo™ are common due to their high throughput and sensitivity.

  • Reagents : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and assay buffer.

  • Compound Preparation : Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.

  • Kinase Reaction : In a 384-well plate, add the test compound, the kinase enzyme, and the substrate. Initiate the reaction by adding ATP at a concentration near its physiological Km. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the kinase reaction and measure the product formation. For an ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Data Analysis : The luminescent signal is inversely proportional to kinase activity. Plot the signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Substrate Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can engage its target and block its signaling function within a living cell.[15][17]

  • Cell Culture : Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in appropriate media.

  • Compound Treatment : Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor (and a vehicle control, e.g., DMSO) for a set period (e.g., 2–24 hours).

  • Cell Lysis : Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, probe with a primary antibody for the total amount of that substrate as a loading control.

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the level of the phosphorylated substrate relative to the total substrate.

Relevant Kinase Signaling Pathways

7-azaindole inhibitors often target key nodes in oncogenic signaling pathways, such as the PI3K/AKT and MAPK pathways.

Signaling_Pathway receptor receptor kinase kinase inhibitor inhibitor downstream downstream output output RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation BRAF B-RAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation PI3Ki PI3K Inhibitors (7-Azaindole based) PI3Ki->PI3K BRAFi B-RAF Inhibitors (e.g., Vemurafenib) BRAFi->BRAF VEGFRi VEGFR Inhibitors (7-Azaindole based) VEGFRi->RTK

Caption: Simplified PI3K/AKT and MAPK signaling pathways targeted by 7-azaindole inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic placement of a protecting group and a reactive halogen allows for the systematic and efficient exploration of chemical diversity at the C-3 position through robust cross-coupling methodologies. The protocols and data presented herein provide a foundational guide for researchers in the field of drug discovery to leverage this important scaffold in the development of novel and potent targeted therapies.

References

Application Notes and Protocols for N-Boc Deprotection of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-Boc deprotection of 1-Boc-3-iodo-7-azaindole, a crucial step in the synthesis of various pharmaceutical intermediates. The protocols outlined below offer a range of conditions, from standard acidic methods to milder alternatives, to accommodate the potential sensitivity of the iodo-substituted azaindole core.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in various reaction conditions and its relatively straightforward removal under acidic conditions. The deprotection of this compound to yield 3-iodo-7-azaindole is a key transformation for accessing a versatile building block in medicinal chemistry. The presence of the iodo group and the azaindole nucleus necessitates careful selection of deprotection conditions to avoid potential side reactions, such as de-iodination or degradation of the heterocyclic ring. This application note presents several reliable methods for this deprotection, complete with experimental details and comparative data.

Data Presentation

The following table summarizes various N-Boc deprotection protocols applicable to this compound and related substituted indoles/azaindoles, providing a comparative overview of reaction conditions and expected outcomes.

MethodReagents and SolventsTemperatureTimeTypical Yield (%)Purity (%)Notes
1. Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)Room Temp.1 - 2 h85 - 95>95A standard and efficient method. The use of scavengers like triisopropylsilane is recommended to prevent side reactions from the tert-butyl cation.[1]
2. Hydrogen Chloride (HCl) in Dioxane 4M HCl in DioxaneRoom Temp.1 - 4 h80 - 90>95A common alternative to TFA. The product is typically isolated as the hydrochloride salt.
3. Oxalyl Chloride in Methanol Oxalyl Chloride, MethanolRoom Temp.1 - 4 h70 - 90>95A mild method suitable for substrates with acid-sensitive functional groups.[2]
4. Thermal Deprotection 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Reflux or Microwave0.5 - 2 h80 - 99>95An acid-free method, particularly useful for sensitive substrates. Yields are generally high for various substituted indoles.[3]
5. Iodine-Catalyzed Deprotection Iodine (catalytic)Room Temp.2 - 6 hHigh>95A neutral and selective method that has been demonstrated for a variety of N-Boc protected amines.[4][5]

Experimental Protocols

Method 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard and generally efficient method for the removal of the Boc protecting group under strong acidic conditions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per 1 g of substrate) in a round-bottom flask under a nitrogen atmosphere.

  • To the stirred solution, add triisopropylsilane (1.1 eq) (optional).

  • Slowly add trifluoroacetic acid (10-20 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-iodo-7-azaindole.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: N-Boc Deprotection using HCl in Dioxane

This protocol provides an alternative acidic deprotection method, often yielding the product as a hydrochloride salt, which can be advantageous for purification and handling.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of DCM or EtOAc in a round-bottom flask.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours at room temperature. The deprotected product may precipitate as the hydrochloride salt.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 3-iodo-7-azaindole hydrochloride.

  • The free base can be obtained by neutralizing an aqueous solution of the salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Method 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is a milder alternative to strong acids and is suitable for substrates that may be sensitive to harsh acidic conditions.[2][6]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up reagents (as in Method 1)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (20 mL per 1 g of substrate) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add oxalyl chloride (2-3 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for N-Boc Deprotection

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve This compound in Solvent reagent Add Deprotecting Reagent (e.g., TFA, HCl, etc.) start->reagent stir Stir at Room Temp. (1-4 hours) reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction & Neutralize monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Chromatography/ Recrystallization) dry->purify product 3-iodo-7-azaindole purify->product

Caption: General experimental workflow for the N-Boc deprotection of this compound.

Signaling Pathway of Acid-Catalyzed N-Boc Deprotection

deprotection_mechanism Boc_amine This compound Protonated_Boc Protonated Carbamate Boc_amine->Protonated_Boc + H+ Carbamic_acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_acid Loss of tert-Butyl Cation tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_amine 3-iodo-7-azaindole Carbamic_acid->Free_amine Decarboxylation CO2 Carbon Dioxide Carbamic_acid->CO2

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Application Notes and Protocols for the Functionalization of the 7-Azaindole Core at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core and act as a bioisostere of indole.[1] This structural feature allows 7-azaindole derivatives to serve as potent inhibitors for a variety of protein kinases by forming key hydrogen bonding interactions with the hinge region of the ATP-binding site.[2][3][4] Consequently, the functionalization of the 7-azaindole core is of significant interest in the development of novel therapeutics, particularly in oncology.[1][5] The C3 position of the 7-azaindole nucleus is a primary site for substitution, offering a versatile handle to modulate the pharmacological properties of the molecule.

These application notes provide detailed protocols for several key methods for the functionalization of the 7-azaindole core at the C3 position, including palladium-catalyzed cross-coupling reactions, Friedel-Crafts acylations, couplings with cyclic imines, Vilsmeier-Haack formylation, and chalcogenation.

General Workflow for C3 Functionalization of 7-Azaindole

The functionalization at the C3 position of 7-azaindole can be achieved through various synthetic strategies. A general workflow often involves the direct C-H functionalization of the 7-azaindole core or the reaction of a pre-functionalized 7-azaindole, such as a C3-halo-7-azaindole, with a suitable coupling partner.

General_C3_Functionalization_Workflow cluster_start Starting Materials cluster_reactions C3 Functionalization Reactions cluster_products Products 7_Azaindole 7-Azaindole Direct_CH_Func Direct C-H Functionalization (e.g., Acylation, Alkylation, Alkenylation) 7_Azaindole->Direct_CH_Func Electrophile/Catalyst C3_Halo_7_Azaindole C3-Halo-7-Azaindole Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) C3_Halo_7_Azaindole->Cross_Coupling Coupling Partner/ Catalyst C3_Functionalized C3-Functionalized 7-Azaindole Derivatives Direct_CH_Func->C3_Functionalized Cross_Coupling->C3_Functionalized

Caption: General strategies for C3 functionalization of 7-azaindole.

I. Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In the context of 7-azaindole chemistry, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position. This is typically achieved by coupling a C3-iodo-7-azaindole derivative with a boronic acid in the presence of a palladium catalyst and a base.

One-Pot Sequential C3 and C6 Diarylation Workflow

A particularly efficient approach involves a one-pot, two-step diarylation of a 6-chloro-3-iodo-7-azaindole precursor. This method allows for the selective introduction of two different aryl groups at the C3 and C6 positions.[6]

Suzuki_Miyaura_Diarylation_Workflow Start 6-Chloro-3-iodo- N-protected-7-azaindole Step1 Step 1: C3-Arylation (Suzuki-Miyaura) Start->Step1 Ar¹B(OH)₂, Pd₂(dba)₃, SPhos, Cs₂CO₃, Toluene/Ethanol, 60 °C Intermediate 6-Chloro-3-aryl- N-protected-7-azaindole Step1->Intermediate Step2 Step 2: C6-Arylation (Suzuki-Miyaura) Intermediate->Step2 Ar²B(OH)₂, Pd₂(dba)₃, SPhos, 110 °C (in the same pot) Product C3,C6-Diaryl- N-protected-7-azaindole Step2->Product

Caption: One-pot sequential Suzuki-Miyaura diarylation of 7-azaindole.

Quantitative Data for C3-Monoarylation

The following table summarizes the yields for the C3-selective monoarylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with various arylboronic acids.[7]

EntryAryl Boronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid6-Chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine85
2p-Tolylboronic acid6-Chloro-1-methyl-3-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine89
3m-Tolylboronic acid6-Chloro-1-methyl-3-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine93
44-Methoxyphenylboronic acid6-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine93
54-Fluorophenylboronic acid6-Chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine79
63,5-Bis(trifluoromethyl)phenylboronic acid6-Chloro-3-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine67
Experimental Protocol: General Procedure for C3-Arylation
  • Reaction Setup: In a sealed tube, combine 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %), and SPhos (5 mol %).

  • Solvent Addition: Add a 1:1 mixture of toluene and ethanol to the reaction vessel.

  • Reaction Conditions: Heat the reaction mixture at 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure C3-arylated 7-azaindole.[7]

II. Friedel-Crafts C3-Acylation

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. For azaindoles, this reaction can be effectively carried out at the C3 position using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl chloride.

General Reaction Scheme for C3-Acylation

Friedel_Crafts_Acylation Start 7-Azaindole Product 3-Acyl-7-azaindole Start->Product 1. AlCl₃, CH₂Cl₂ 2. R-COCl Reagents + R-COCl + AlCl₃ (excess) Solvent CH₂Cl₂ Room Temperature

Caption: Friedel-Crafts acylation of 7-azaindole at the C3 position.

Experimental Protocol: C3-Acylation of 7-Azaindole
  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (excess) in dichloromethane (CH₂Cl₂), add the 7-azaindole starting material at room temperature.

  • Reagent Addition: Add the desired acyl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate. After filtration, remove the solvent by rotary evaporation. The crude product can be further purified by distillation or column chromatography.[8]

III. C3-Alkylation via Coupling with Cyclic Imines (Aza-Friedel-Crafts)

A modified aza-Friedel-Crafts reaction allows for the direct coupling of 7-azaindole with cyclic imines at the C3 position. This method is particularly attractive as it can be performed under solvent-free conditions, using either classical heating or microwave irradiation.[9]

Quantitative Data for C3-Alkylation with Cyclic Imines

The following table presents the yields for the reaction of 7-azaindole with various cyclic imines under different conditions.[9]

EntryCyclic ImineConditionsTimeYield (%)
13,4-Dihydroisoquinoline60 °C, Oil Bath18 h31
23,4-Dihydroisoquinoline80 °C, Oil Bath6 h69
33,4-Dihydroisoquinoline80 °C, Microwave30 min78
43,4-Dihydro-β-carboline120 °C, Oil Bath6 h75
53,4-Dihydro-β-carboline120 °C, Microwave30 min82
66,7-Dihydrothieno[3,2-c]pyridine120 °C, Oil Bath6 h68
76,7-Dihydrothieno[3,2-c]pyridine120 °C, Microwave30 min75
84,5-Dihydro-3H-benz[c]azepine120 °C, Oil Bath6 h78
94,5-Dihydro-3H-benz[c]azepine120 °C, Microwave30 min85
Experimental Protocol: General Procedure for Coupling with Cyclic Imines
  • Reaction Setup: In a reaction vessel, mix 7-azaindole (1.0 equiv.) and the cyclic imine (1.5 equiv.).

  • Reaction Conditions:

    • Classical Heating: Heat the mixture in an oil bath at the specified temperature for the required time.

    • Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at the specified temperature for the required time.

  • Monitoring: Monitor the reaction progress by TLC.

  • Purification: Upon completion, purify the crude product directly by column chromatography on silica gel or by crystallization from an appropriate solvent (e.g., diethyl ether or di-isopropyl ether) to yield the C3-alkylated 7-azaindole derivative.[9][10]

IV. Vilsmeier-Haack C3-Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich heterocycles. This reaction utilizes the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of 7-azaindole.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism Reagents DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ Reagents->Vilsmeier_Reagent Electrophilic_Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Electrophilic_Attack 7_Azaindole 7-Azaindole 7_Azaindole->Electrophilic_Attack Iminium_Intermediate Iminium Salt Intermediate Electrophilic_Attack->Iminium_Intermediate Hydrolysis Aqueous Work-up Iminium_Intermediate->Hydrolysis Product 3-Formyl-7-azaindole Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: C3-Formylation of 7-Azaindole
  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction with 7-Azaindole: To the prepared Vilsmeier reagent, add a solution of 7-azaindole in DMF.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Isolation: Collect the precipitated product by filtration, wash with water, and dry.

  • Purification: The crude 3-formyl-7-azaindole can be purified by recrystallization from a suitable solvent.[11][12]

V. Iodine-Catalyzed C3-Chalcogenation

The introduction of sulfur or selenium moieties at the C3 position of 7-azaindole can be accomplished through an iodine-catalyzed reaction with thiols or diselenides. This method provides direct access to C3-sulfenylated and C3-selenylated 7-azaindoles.

Quantitative Data for C3-Chalcogenation

The following table shows the yields for the C3-sulfenylation and C3-selenylation of various 7-azaindole derivatives.[13]

Entry7-Azaindole DerivativeChalcogen SourceProductYield (%)
17-AzaindoleThiophenol3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridine94
22-Methyl-7-azaindoleThiophenol2-Methyl-3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine92
34-Chloro-7-azaindoleThiophenol4-Chloro-3-(phenylthio)-1H-pyrrolo[2,3-b]pyridine85
47-AzaindoleDiphenyl diselenide3-(Phenylselanyl)-1H-pyrrolo[2,3-b]pyridine96
52-Methyl-7-azaindoleDiphenyl diselenide2-Methyl-3-(phenylselanyl)-1H-pyrrolo[2,3-b]pyridine95
64-Chloro-7-azaindoleDiphenyl diselenide4-Chloro-3-(phenylselanyl)-1H-pyrrolo[2,3-b]pyridine94
Experimental Protocol: General Procedure for C3-Sulfenylation
  • Reaction Setup: In a round-bottom flask, dissolve the 7-azaindole (1.0 equiv.) in dimethyl sulfoxide (DMSO).

  • Catalyst Addition: Add iodine (I₂, 20 mol %) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Add the corresponding thiol (1.1 equiv.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at 80 °C for 6 hours in an open-air atmosphere.

  • Work-up: After completion (monitored by TLC), add water and a saturated solution of sodium thiosulfate. Extract the mixture with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the C3-sulfenylated 7-azaindole.[13]

A similar procedure can be followed for C3-selenylation using diphenyl diselenide as the selenium source.[13]

Applications in Drug Discovery

C3-functionalized 7-azaindoles are key building blocks in the synthesis of a wide range of biologically active molecules. Their structural similarity to purines makes them ideal candidates for targeting ATP-binding sites in enzymes, particularly protein kinases.

  • Kinase Inhibitors: Many potent and selective kinase inhibitors incorporate a C3-substituted 7-azaindole scaffold. For example, vemurafenib, a BRAF kinase inhibitor approved for the treatment of melanoma, features a 7-azaindole core.[1][2] The substituent at the C3 position plays a crucial role in modulating the inhibitor's potency and selectivity.

  • HIV-1 Integrase Inhibitors: Diaryl-substituted 7-azaindoles have shown promising activity as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6][7] The nature and position of the aryl groups on the 7-azaindole core are critical for their inhibitory activity.

The synthetic methodologies outlined in these notes provide researchers with a robust toolkit for the synthesis of diverse libraries of C3-functionalized 7-azaindoles, facilitating the exploration of structure-activity relationships and the development of new therapeutic agents.

References

Application of 1-Boc-3-Iodo-7-azaindole in PROTAC Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Specifically, 1-Boc-3-Iodo-7-azaindole serves as a versatile starting material for the synthesis of the POI-binding moiety of PROTACs targeting kinases. The iodo group at the 3-position provides a reactive handle for the attachment of a linker through various cross-coupling reactions, while the Boc protecting group at the 1-position allows for controlled synthesis.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a focus on targeting kinases such as BRAF.

Signaling Pathway: PROTAC-Mediated Degradation of BRAF

PROTACs targeting BRAF, a key component of the MAPK/ERK signaling pathway, can induce its degradation and subsequently inhibit downstream signaling. The RAF-MEK-ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. A PROTAC based on a 7-azaindole scaffold, derived from a BRAF inhibitor like Vemurafenib, can be designed to recruit an E3 ligase to BRAF, leading to its ubiquitination and proteasomal degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (7-Azaindole-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRAF) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides Ub Ubiquitin Ub->Ubiquitination

PROTAC-mediated protein degradation pathway.

RAF_MEK_ERK_Pathway cluster_pathway RAF-MEK-ERK Signaling Pathway RAS RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK Degradation Degradation RAF->Degradation ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PROTAC_Degrader BRAF PROTAC (7-Azaindole based) PROTAC_Degrader->RAF Induces Degradation Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Step1 Sonogashira Coupling with Alkyne-PEG-Linker Start->Step1 Intermediate1 Boc-7-azaindole-Linker Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 7-azaindole-Linker Step2->Intermediate2 Step3 Amide Coupling with E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Western_Blot_Workflow cluster_wb Western Blot Experimental Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax) Detection->Analysis End Results Analysis->End

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction of 1-Boc-3-Iodo-7-azaindole.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges encountered during the Suzuki-Miyaura coupling. This guide addresses specific issues and provides systematic approaches to optimize your reaction.

Problem 1: Low to No Product Yield

Possible Causes:

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned. The nitrogen atoms in the 7-azaindole ring can coordinate to the palladium center, inhibiting its catalytic activity.

  • Inefficient Oxidative Addition: The C-I bond activation may be slow, which is a rate-determining step in the catalytic cycle.

  • Poorly Chosen Base: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy of the catalytic cycle.

Recommended Solutions:

  • Catalyst and Ligand Selection:

    • For challenging substrates like 7-azaindoles, bulky, electron-rich phosphine ligands are often essential. Ligands such as SPhos and XPhos have proven effective.[1]

    • Ensure the palladium source is of high quality. Pre-catalysts can be more reliable than generating the active catalyst in situ.

    • Consider using a catalyst system known to be effective for similar heterocyclic compounds, such as Pd₂(dba)₃ with SPhos.

  • Base Screening:

    • The choice of base is critical. If common bases like Na₂CO₃ or K₂CO₃ are ineffective, consider stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄.

  • Temperature and Reaction Time Optimization:

    • Gradually increase the reaction temperature. For thermally stable solvents like dioxane or DMF, temperatures of 100-120°C may be necessary.

    • Microwave irradiation can significantly accelerate the reaction and improve yields.[2]

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Significant Byproduct Formation

Possible Byproducts and Their Causes:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.

  • Protodeboronation: The boronic acid is replaced by a proton from the solvent or trace water, leading to the formation of an arene byproduct. This can be exacerbated by high temperatures and prolonged reaction times.

  • Dehalogenation of Starting Material: The this compound is reduced, removing the iodine atom.

Recommended Solutions:

  • Thorough Degassing:

    • Oxygen is a major contributor to homocoupling. Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Control of Stoichiometry:

    • Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction over homocoupling.

  • Minimizing Protodeboronation:

    • Use anhydrous solvents where possible, or minimize the amount of water in the reaction mixture.

    • Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.

    • Consider using a more stable boronate ester (e.g., a pinacol ester) instead of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the 7-azaindole necessary for this Suzuki coupling?

A1: While not always strictly necessary, the Boc (tert-butoxycarbonyl) protecting group serves two important functions. Firstly, it can improve the solubility of the starting material in organic solvents. Secondly, and more importantly, it can modulate the electronic properties of the azaindole ring system and prevent potential coordination of the N-H proton's nitrogen to the palladium catalyst, which can inhibit its activity. For some substrates, N-protection has been shown to be crucial for successful coupling.

Q2: What are the best general starting conditions for the Suzuki coupling of this compound?

A2: Based on literature for similar substrates, a good starting point would be:

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) with SPhos (4-10 mol%)

  • Base: Cs₂CO₃ (2-3 equivalents)

  • Solvent: A mixture of toluene and ethanol (e.g., 1:1 or 3:1) or dioxane with a small amount of water.

  • Temperature: 80-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q3: How does the electronic nature of the boronic acid affect the reaction?

A3: Both electron-donating and electron-withdrawing groups on the aryl boronic acid are generally well-tolerated in Suzuki couplings with 7-azaindole derivatives. However, very electron-poor boronic acids may react more slowly, potentially requiring higher temperatures or longer reaction times. Conversely, electron-rich boronic acids may be more prone to protodeboronation under harsh conditions.

Q4: My product appears to be a mixture of the desired compound and the de-Boc'd product. How can I avoid this?

A4: The Boc group can be labile under certain conditions. If you are observing premature deprotection, consider the following:

  • Choice of Base: Some bases, particularly in combination with protic solvents at high temperatures, can facilitate Boc cleavage. A screening of different bases might be necessary.

  • Reaction Temperature and Time: Minimize both to the extent possible while still achieving full conversion of your starting material.

  • Workup Conditions: Avoid strongly acidic or basic conditions during the workup procedure. A neutral workup is advisable.

Data Presentation

The following tables summarize reaction conditions that have been reported for the Suzuki coupling of 3-iodo-azaindole and closely related 3-iodo-indazole derivatives. This data can serve as a guide for your optimization process.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of 3-Iodo-Azaindole/Indazole Derivatives

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Iodo-6-chloro-7-azaindole derivativePd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol600.585-93
2N-Boc-3-iodo-1H-indazolePdCl₂(dppf) (5)dppfK₂CO₃ (2)Dioxane/H₂O801678
33-Iodo-1H-indazolePd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)Dioxane/H₂O1001285
43-Iodo-5-nitro-1H-indazolePd(OAc)₂ (5)RuPhos (10)K₃PO₄ (3)Dioxane/H₂O100 (MW)0.592

Table 2: Effect of Base on Suzuki Coupling of 3-Iodo-Azaindole/Indazole Derivatives

EntrySubstrateCatalyst/LigandBase (equiv.)SolventTemp. (°C)Yield (%)
13-Iodo-6-chloro-7-azaindole derivativePd₂(dba)₃/SPhosCs₂CO₃ (2)Toluene/Ethanol60>85
2N-Boc-3-iodo-1H-indazolePdCl₂(dppf)K₂CO₃ (2)Dioxane/H₂O8078
33-Iodo-1H-indazolePd(PPh₃)₄Na₂CO₃ (2)Dioxane/H₂O10085
43-Iodo-5-nitro-1H-indazolePd(OAc)₂/RuPhosK₃PO₄ (3)Dioxane/H₂O100 (MW)92

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Transfer the catalyst/ligand solution to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Degassed Solvent A->B C Inert Atmosphere (Ar or N₂) B->C D Add Catalyst/Ligand Solution C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: Experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_base Base Optimization cluster_conditions Reaction Conditions Start Low Yield or Byproduct Formation C1 Screen Ligands (e.g., SPhos, XPhos) Start->C1 C2 Use High-Quality Pre-catalyst Start->C2 B1 Screen Bases (Cs₂CO₃, K₃PO₄) Start->B1 R1 Increase Temperature Start->R1 R2 Thoroughly Degas Solvents Start->R2 R3 Use Anhydrous Solvents Start->R3 Success Improved Yield C1->Success C2->Success B1->Success R1->Success R2->Success R3->Success

Caption: Troubleshooting logic for improving Suzuki reaction yield.

References

Technical Support Center: Sonogashira Coupling of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during the Sonogashira coupling of 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling, and how can I prevent it with my 7-azaindole substrate?

A1: The most prevalent side reaction is the oxidative homocoupling of your terminal alkyne, known as Glaser or Glaser-Hay coupling.[1][2] This reaction is particularly favored in standard protocols that use a copper(I) co-catalyst, especially in the presence of oxygen.[3] To minimize this, it is critical to maintain a strictly inert atmosphere (argon or nitrogen) by thoroughly degassing your solvents and reaction mixture.[4] Alternatively, employing a "copper-free" Sonogashira protocol is a highly effective strategy to avoid the primary pathway for this undesired dimerization.[3]

Q2: My reaction is not working at all (0% conversion). What are the first things I should check?

A2: For a complete reaction failure, the primary suspects are the catalyst activity, reagent quality, and reaction conditions.[4]

  • Catalyst Integrity: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide are active and not degraded. Pd(0) catalysts can be sensitive to air over time.

  • Inert Atmosphere: Confirm your reaction setup is strictly anaerobic. Oxygen can lead to catalyst decomposition and promote Glaser homocoupling instead of the desired cross-coupling.[3][4]

  • Reactivity of Halide: The reactivity of the halide on your 7-azaindole follows the order: I > Br >> Cl.[4] If you are using a 7-azaindole chloride, the reaction conditions required will be significantly harsher (higher temperatures, stronger bases, specialized ligands) than for an iodide or bromide.

Q3: I see a black precipitate forming in my reaction flask. What does this mean?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates that your palladium(0) catalyst has decomposed and precipitated out of solution.[4] This removes the active catalyst from the catalytic cycle, halting the reaction. This can be caused by impurities, excessive temperatures, or an inappropriate choice of solvent. Some solvents, like THF, have been anecdotally reported to promote its formation under certain conditions.[5]

Q4: Can the nitrogen on the 7-azaindole ring interfere with the reaction?

A4: Yes, the pyridine nitrogen (N-7) of the azaindole ring is a potential ligand for the palladium catalyst. This coordination can sometimes inhibit the catalytic cycle, reducing the reaction rate. While many successful couplings are reported, if you suspect catalyst inhibition is the cause of low yield, consider using N-heterocyclic carbene (NHC) ligands, which can form highly stable and active palladium complexes that are less susceptible to inhibition.[6][7]

Troubleshooting Guide: Specific Issues
Issue 1: Low Yield with Consumption of Starting Material

If you observe the consumption of your 7-azaindole halide but a low yield of the desired product, consider the following possibilities:

  • Dominant Homocoupling: Your primary reaction pathway may be Glaser coupling. Check for the diyne byproduct via LC-MS or ¹H NMR.

    • Solution: Switch to a copper-free protocol. Ensure rigorous degassing of all reagents and solvents. Slow addition of the alkyne can also help by keeping its instantaneous concentration low, disfavoring the bimolecular side reaction.[8]

  • Product Instability: The coupled 7-azaindole product may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction time with a strong base).

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Issue 2: No Reaction and Only Starting Material Recovered

If your starting materials remain largely unreacted, the catalytic cycle is likely stalled at the beginning.

  • Failed Oxidative Addition: This is the first step of the catalytic cycle.

    • Cause: The reaction temperature may be too low, especially for less reactive aryl bromides or chlorides.[9] Steric hindrance near the halide can also impede this step.[8]

    • Solution: Gradually increase the reaction temperature. For aryl bromides, temperatures of 80-100°C may be necessary.[9] Consider switching to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand to facilitate the oxidative addition.[7]

  • Inactive Catalyst: The Pd(0) catalyst may have been oxidized before the reaction started, or the Cu(I) co-catalyst may have degraded.

    • Solution: Use fresh catalysts from a reliable source. Ensure the Pd(II) precatalyst (like PdCl₂(PPh₃)₂) is properly reduced to Pd(0) in situ; the amine base typically facilitates this.[3]

Key Side Reactions and Mechanisms

The Sonogashira coupling of 7-azaindoles involves a primary catalytic cycle for C-C bond formation and competing pathways that lead to undesired products.

G cluster_pd Pd Catalytic Cycle cluster_cu Cu Co-catalyst Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_alkyne Ar-Pd(II)L₂-C≡CR Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Glaser R-C≡C-C≡C-R (Glaser Homocoupling) Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base Cu_acetylide->Pd_complex CuI Cu(I)X Cu_acetylide->CuI Cu_acetylide->Glaser O₂ Inhibition N-7 Coordination (Catalyst Inhibition) Inhibition->Pd0 Inhibits ArX 7-Azaindole-X ArX->Pd_complex ArX->Inhibition

Caption: Catalytic cycles and major side reactions in the Sonogashira coupling of 7-azaindoles.

Data Presentation: Reaction Condition Optimization

Optimizing conditions is crucial. The following tables summarize common variables.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Systems

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Co-catalyst Typically 1-10 mol% CuINone
Primary Advantage Often faster reaction rates for aryl iodides/bromides at lower temperatures.[3]Significantly reduces or eliminates alkyne homocoupling (Glaser).[1][3]
Primary Disadvantage Prone to Glaser homocoupling, especially in the presence of O₂.[3]May require higher temperatures, different ligands, or stronger bases.
Typical Base Amine bases (e.g., Et₃N, DIPEA)Often requires stronger bases (e.g., Cs₂CO₃, K₂CO₃, KOt-Bu).[10]

Table 2: General Screening Parameters for 7-Azaindole Coupling

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand None (uses PPh₃ from cat.)None (uses PPh₃ from cat.)XPhos (2-4 mol%)SPhos (2-4 mol%)
Co-catalyst CuI (5-10 mol%)CuI (5-10 mol%)NoneNone
Base Et₃NDIPEACs₂CO₃KOt-Bu
Solvent THF or DioxaneDMF or NMPTolueneAcetonitrile
Temperature Room Temp to 60 °C60 - 100 °C80 - 110 °C80 - 100 °C
Best For Reactive aryl iodides.General-purpose start.Difficult couplings, aryl bromides.Copper-free conditions.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of a halo-7-azaindole with a terminal alkyne.

G start Start: Prepare Reaction Vessel reagents Add 7-Azaindole-X (1 eq), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) to a dry Schlenk flask. start->reagents evacuate Evacuate and backfill flask with Argon (3 cycles). reagents->evacuate add_solvent Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3 eq). evacuate->add_solvent add_alkyne Add Terminal Alkyne (1.2 eq) via syringe. add_solvent->add_alkyne heat Heat reaction to desired temperature (e.g., 60 °C). add_alkyne->heat monitor Monitor progress by TLC or LC-MS until starting material is consumed. heat->monitor workup Cool to RT, dilute with EtOAc, filter through Celite, and concentrate. monitor->workup purify Purify crude product via column chromatography. workup->purify end End: Characterize Product purify->end G start Problem: Low or No Product Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed SM Not Consumed: Catalyst Inactive or Inhibited check_sm->no_sm_consumed No sm_consumed SM Consumed: Side Reaction Dominates check_sm->sm_consumed Yes check_temp Is Temp too low for Ar-Br/Ar-Cl? no_sm_consumed->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp Yes check_catalyst Did Pd Black Form? check_temp->check_catalyst No change_solvent Action: Change Solvent/Ligand, Use Fresh Catalyst check_catalyst->change_solvent Yes check_glaser Is Glaser Homocoupling Product Observed? sm_consumed->check_glaser go_cu_free Action: Switch to Copper-Free Protocol, Ensure Rigorous Degassing check_glaser->go_cu_free Yes check_decomp No Homocoupling: Product/Reagent Degradation? check_glaser->check_decomp No lower_temp Action: Lower Temperature, Shorten Reaction Time check_decomp->lower_temp Yes

References

Technical Support Center: Synthesis of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of substituted 7-azaindoles?

The synthesis of substituted 7-azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can affect reactivity and regioselectivity.[1] Common challenges include:

  • Harsh Reaction Conditions: Traditional indole syntheses like the Fischer, Bartoli, and Reissert methods often require harsh conditions that are not well-tolerated by many functional groups.[1][2]

  • Low Yields and Poor Regioselectivity: Achieving high yields and controlling the position of substituents on the 7-azaindole core can be difficult.[2][3]

  • Side Reactions and Impurity Formation: The synthesis is often plagued by the formation of unwanted side products, complicating purification.[4]

  • Limited Availability of Starting Materials: Access to appropriately substituted pyridine precursors can be a limiting factor.

  • Difficulty in Functionalization: Direct functionalization of the 7-azaindole core can be challenging, often requiring multi-step sequences.[5]

Q2: Which synthetic strategies are most effective for preparing substituted 7-azaindoles?

Several strategies have been developed to overcome the challenges of 7-azaindole synthesis. The choice of method often depends on the desired substitution pattern.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, are widely used to construct the 7-azaindole core or to introduce substituents.[2][6][7] These methods often offer milder reaction conditions and greater functional group tolerance.

  • Modern Variations of Classical Syntheses: Adaptations of classical indole syntheses, such as the Bartoli and Fischer indole syntheses, have been optimized for azaindole synthesis.[8][9]

  • Cyclization of Substituted Pyridines: Many syntheses start from appropriately substituted 2-aminopyridines which then undergo cyclization to form the pyrrole ring.[6][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for various synthetic steps.[10][11][12]

Q3: How can I improve the regioselectivity of substitution on the 7-azaindole ring?

Controlling regioselectivity is a critical aspect of synthesizing specifically substituted 7-azaindoles.

  • Directing Groups: The use of protecting or directing groups on the pyrrole nitrogen can influence the position of electrophilic substitution.

  • Halogenated Intermediates: Site-selective functionalization can be achieved by starting with halogenated 7-azaindoles and then performing selective cross-coupling reactions.[13]

  • Metalation: Directed ortho-metalation can be a powerful tool for introducing substituents at specific positions, although it requires careful control of reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of substituted 7-azaindoles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product - Inactive catalyst- Inappropriate solvent or base- Reaction temperature too low or too high- Poor quality of starting materials- Use a fresh batch of catalyst or screen different catalysts and ligands.- Optimize the solvent and base combination. Common bases include K₂CO₃, Cs₂CO₃, and organic bases like Et₃N or DBU.[7]- Perform a temperature screen to find the optimal reaction temperature.- Ensure starting materials are pure and dry.
Formation of Multiple Products/Isomers - Lack of regioselectivity in the reaction- Side reactions such as dimerization or polymerization- Isomerization of the product under reaction conditions- Employ a synthetic route that utilizes a pre-functionalized pyridine starting material to control regiochemistry.- Use a protecting group on the N-H of the pyrrole ring.- Lower the reaction temperature or shorten the reaction time to minimize side reactions.[4]- Analyze the reaction mixture at different time points to understand the reaction profile.
Incomplete Reaction - Insufficient reaction time- Catalyst deactivation- Steric hindrance from bulky substituents- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst.- Consider using a more reactive catalyst or a different synthetic route if steric hindrance is a significant issue.
Difficulty in Product Purification - Formation of closely related byproducts- Product is highly polar or insoluble- Contamination with residual catalyst- Optimize the reaction conditions to minimize byproduct formation.- Utilize different chromatography techniques (e.g., normal phase, reverse phase, or ion exchange).- For polar compounds, consider derivatization to a less polar intermediate for purification, followed by deprotection.- Use catalyst scavengers or perform a filtration through a pad of Celite to remove residual metal catalysts.

Key Experimental Protocols

Protocol 1: Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles

This two-step procedure is a common method for synthesizing 2-substituted 7-azaindoles starting from 2-amino-3-iodopyridine.[2]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a base (e.g., Et₃N or DBU, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous workup and purify the resulting 2-amino-3-(alkynyl)pyridine intermediate by column chromatography.

Step 2: Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in a solvent such as toluene.

  • Add a base, for example, potassium tert-butoxide (t-BuOK), and in some cases, a catalytic amount of 18-crown-6 can improve the reaction.[2]

  • Heat the reaction mixture (e.g., at 65 °C) until the cyclization is complete.[2]

  • After cooling, quench the reaction, perform an aqueous workup, and purify the final 2-substituted 7-azaindole product by column chromatography.

Data Presentation

Table 1: Comparison of Conditions for the Cyclization of 2-amino-3-(alkynyl)pyridines

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1t-BuOKToluene65295[2]
2Cs₂CO₃DMF1001278[7]
3K₂CO₃DMF1202465[7]
4NaHTHF65685N/A

Note: Yields are representative and can vary depending on the specific substrate.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine) Step1 Step 1: Introduction of Functional Group (e.g., Halogenation) Start->Step1 Step2 Step 2: Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) Step1->Step2 Intermediate Key Intermediate (e.g., Alkynyl Pyridine) Step2->Intermediate Step3 Step 3: Cyclization to form Pyrrole Ring Intermediate->Step3 Product Substituted 7-Azaindole Step3->Product

Caption: General workflow for the synthesis of substituted 7-azaindoles.

Troubleshooting_Tree Problem Low Yield of 7-Azaindole Cause1 Incomplete Reaction? Problem->Cause1 Check TLC/LC-MS Cause2 Side Product Formation? Problem->Cause2 Analyze Crude NMR Cause3 Catalyst Inactivity? Problem->Cause3 If reaction stalls Solution1a Increase Reaction Time or Temperature Cause1->Solution1a Yes Solution1b Check Reagent Purity Cause1->Solution1b No Solution2a Lower Temperature Cause2->Solution2a Yes Solution2b Use Protecting Group Cause2->Solution2b If N-H reactivity is an issue Solution3a Use Fresh Catalyst Cause3->Solution3a Yes Solution3b Screen Different Ligands Cause3->Solution3b If fresh catalyst fails

Caption: Decision tree for troubleshooting low yields in 7-azaindole synthesis.

Functionalization_Strategies Core 7-Azaindole Core C2 C2-Functionalization Core->C2 Sonogashira/Heck C3 C3-Functionalization Core->C3 Electrophilic Sub. C4 C4-Functionalization Core->C4 Nucleophilic Sub. C5 C5-Functionalization Core->C5 Metalation C6 C6-Functionalization Core->C6 Suzuki Coupling N1 N1-Functionalization Core->N1 Alkylation/Arylation

Caption: Strategies for the functionalization of the 7-azaindole core.

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling Reactions for 1-Boc-3-Iodo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of palladium-catalyzed coupling reactions involving 1-Boc-3-iodo-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium-catalyzed cross-coupling reaction is most suitable for this compound?

A1: this compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is often a robust and high-yielding reaction for this substrate.

  • Buchwald-Hartwig Amination: For the synthesis of N-arylated or N-alkylated 7-azaindoles by coupling with primary or secondary amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, leading to the synthesis of alkynyl-7-azaindoles.[3][4]

The choice of reaction depends on the desired final product.

Q2: Why is the Boc protecting group important for these coupling reactions?

A2: The Boc (tert-butyloxycarbonyl) protecting group on the azaindole nitrogen serves several crucial functions. It enhances the solubility of the starting material in common organic solvents and can prevent side reactions involving the N-H proton. For some coupling reactions, protection of the azaindole nitrogen is essential to achieve good yields and avoid catalyst inhibition.[5]

Q3: What are the key parameters to consider when optimizing a palladium-catalyzed coupling reaction for this compound?

A3: The success of the coupling reaction depends on the careful optimization of several parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are often preferred for challenging substrates.

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. Common choices include toluene, dioxane, THF, and DMF.[6]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used.

  • Inert Atmosphere: All palladium-catalyzed coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting material and the formation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the palladium-catalyzed coupling of this compound.

General Issues

Problem: Low or No Product Yield

  • Potential Cause 1: Inactive Catalyst: The palladium catalyst may have been oxidized or may not have been efficiently reduced to the active Pd(0) species.

    • Solution: Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladium precatalyst. Ensure the reaction is performed under a strict inert atmosphere.

  • Potential Cause 2: Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation.

    • Solution: Screen a variety of phosphine ligands, particularly bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) for Suzuki and Buchwald-Hartwig reactions.[7][8]

  • Potential Cause 3: Incorrect Base or Solvent: The base may not be strong enough or soluble in the reaction medium. The solvent may not be appropriate for the reaction.

    • Solution: Screen different bases and solvents. For Suzuki couplings, a mixture of an organic solvent with water is often beneficial.[9] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are typically used.[10]

  • Potential Cause 4: Low Reaction Temperature: The reaction may require more thermal energy to proceed.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Suzuki-Miyaura Coupling: Troubleshooting

Problem: Significant Homocoupling of the Boronic Acid

  • Potential Cause: Presence of oxygen in the reaction mixture.

    • Solution: Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas throughout the reaction.[11]

Problem: Protodeborylation of the Boronic Acid

  • Potential Cause: The boronic acid is unstable under the reaction conditions, especially in the presence of water and base.

    • Solution: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[12]

Buchwald-Hartwig Amination: Troubleshooting

Problem: Dehalogenation of the Starting Material

  • Potential Cause: A side reaction where the iodo group is replaced by a hydrogen atom.[11]

    • Solution: Optimize the reaction conditions by screening different ligands and bases to favor the desired C-N bond formation. Lowering the reaction temperature might also help.

Problem: No reaction with a specific amine

  • Potential Cause: The amine might be too sterically hindered or electronically deactivated.

    • Solution: Switch to a more active catalyst system, for example, by using a more electron-rich and bulky ligand. Increasing the reaction temperature might also be necessary.

Sonogashira Coupling: Troubleshooting

Problem: Homocoupling of the Alkyne (Glaser Coupling)

  • Potential Cause: This is a common side reaction, especially in the presence of the copper co-catalyst and oxygen.[6]

    • Solution: Use copper-free Sonogashira conditions. If using a copper co-catalyst, ensure the reaction is rigorously deoxygenated. Slow addition of the alkyne can also minimize this side reaction.[6]

Problem: Formation of Palladium Black

  • Potential Cause: Decomposition of the palladium catalyst.

    • Solution: This can be caused by high temperatures or an inappropriate solvent. Try lowering the temperature or screening different solvents. Ensure an adequate amount of ligand is present to stabilize the palladium catalyst.[6]

Data Presentation: Comparison of Catalyst Systems

Disclaimer: The following tables provide illustrative data based on trends observed for similar heteroaromatic substrates. Optimal conditions for this compound may vary and require specific optimization.

Table 1: Suzuki-Miyaura Coupling - Catalyst/Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O100Moderate
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
PdCl₂(dppf) (5)-Na₂CO₃DMF/H₂O90Good
Pd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O80Good

Table 2: Buchwald-Hartwig Amination - Catalyst/Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)BINAP (3)NaOt-BuToluene100Moderate
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane110High
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃t-BuOH90High
G3-XPhos (2)-LHMDSTHFRTGood

Table 3: Sonogashira Coupling - Condition Screening

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃NDMFRTGood
PdCl₂(PPh₃)₂ (2)CuI (4)DIPEATHF50High
Pd(OAc)₂ (2)-Cs₂CO₃Dioxane80Moderate
Pd(dba)₂ (2)-P(t-Bu)₃Toluene60Good

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling

1. Reaction Setup:

  • To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, 4-10 mol%), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

2. Solvent and Reagent Addition:

  • Add the degassed solvent via syringe.

  • If the coupling partner is a liquid, add it via syringe.

3. Reaction:

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

4. Work-up:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents catalyst_inactive Inactive Catalyst? catalyst->catalyst_inactive temp_issue Temperature too low? conditions->temp_issue sm_purity Starting Material Impure? reagents->sm_purity ligand_issue Inappropriate Ligand? catalyst_inactive->ligand_issue No catalyst_inactive_sol Use fresh catalyst Use Pd(0) source Ensure inert atmosphere catalyst_inactive->catalyst_inactive_sol Yes ligand_issue_sol Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand_issue->ligand_issue_sol Yes end Optimized Reaction catalyst_inactive_sol->end ligand_issue_sol->end base_solvent_issue Incorrect Base/Solvent? temp_issue->base_solvent_issue No temp_issue_sol Increase temperature incrementally temp_issue->temp_issue_sol Yes base_solvent_issue_sol Screen different bases and solvents Ensure anhydrous/degassed conditions base_solvent_issue->base_solvent_issue_sol Yes temp_issue_sol->end base_solvent_issue_sol->end reagent_ratio Incorrect Stoichiometry? sm_purity->reagent_ratio No sm_purity_sol Re-purify starting material sm_purity->sm_purity_sol Yes reagent_ratio_sol Verify stoichiometry of reagents reagent_ratio->reagent_ratio_sol Yes sm_purity_sol->end reagent_ratio_sol->end

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add solids (Substrate, Catalyst, Base) - Purge with inert gas start->setup addition Add Degassed Solvent and Liquid Reagents setup->addition reaction Heat to Desired Temperature with Stirring addition->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Work-up: - Cool to RT - Dilute and Wash monitoring->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Decision Tree for Coupling Reaction Selection

Reaction_Selection start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cc_type Type of C-C Bond? cc_bond->cc_type buchwald Buchwald-Hartwig Amination (with Amine) cn_bond->buchwald suzuki Suzuki Coupling (with Boronic Acid/Ester) cc_type->suzuki sp²-sp² or sp²-sp³ sonogashira Sonogashira Coupling (with Terminal Alkyne) cc_type->sonogashira sp²-sp

Caption: A decision tree to aid in selecting the appropriate coupling reaction.

References

Technical Support Center: Purification of 3-Substituted 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-substituted 7-azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are 7-azaindole derivatives often difficult to purify using standard silica gel chromatography? A1: The pyridine nitrogen in the 7-azaindole scaffold (pKa ≈ 4.6) imparts basic properties.[1] Standard silica gel is slightly acidic, which can lead to strong, sometimes irreversible, adsorption of the basic compound onto the stationary phase. This interaction often results in significant peak tailing, streaking on TLC plates, and poor recovery from column chromatography.

Q2: What are some common impurities I might encounter? A2: Impurities can originate from starting materials or side reactions during synthesis. For example, in certain synthetic routes, incompletely cyclized intermediates, such as aminoalcohols or azaindoline derivatives, have been identified as major impurities.[1] Other potential impurities include regioisomers, over-alkylated products, or byproducts from palladium-catalyzed cross-coupling reactions.[1][2]

Q3: Is it necessary to protect the N-H of the 7-azaindole during purification? A3: While not always necessary, N-protection (e.g., with a tosyl group) can sometimes improve chromatographic behavior by reducing the compound's basicity and polarity.[2][3] However, this adds extra steps to the synthesis (protection and deprotection), so it is often reserved for particularly challenging separations.[3]

Q4: How stable are 3-substituted 7-azaindoles during purification? A4: Most 7-azaindole derivatives are reasonably stable. However, they can be sensitive to strong acidic conditions, which may cause degradation.[1] When using reversed-phase HPLC, employing volatile buffers like formic acid or acetic acid is generally recommended to maintain a stable pH and avoid decomposition.[4][5] Always keep the compound away from excessive heat.[6]

Troubleshooting Purification Issues

This section addresses specific problems encountered during the purification of 3-substituted 7-azaindole derivatives in a question-and-answer format.

Problem 1: My compound is streaking or tailing badly on the silica gel TLC plate and I get low recovery from my column.

  • Question: How can I prevent my 7-azaindole derivative from streaking on a silica gel column?

  • Answer: This is likely due to the basicity of your compound interacting with the acidic silica gel. To resolve this, you need to deactivate the silica.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, into your eluent system (typically 0.5-2%).[7]

      • Pre-treat the Silica: You can "deactivate" the silica gel by flushing the packed column with your eluent system containing the basic modifier before loading your sample.[7]

      • Use an Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.[8]

Problem 2: My compound "oils out" instead of forming crystals during recrystallization.

  • Question: My 3-substituted 7-azaindole is forming a viscous oil instead of crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase, often because the solution is supersaturated too quickly or the solvent polarity is not optimal.[9]

    • Troubleshooting Steps:

      • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.[9]

      • Change Solvent System: Your solvent may be too polar. Try a less polar solvent or a mixture of solvents. Perform a solvent screen with small amounts of your compound to find an ideal system.[9]

      • Lower the Concentration: Start with a more dilute solution and slowly evaporate the solvent to reach the point of saturation more gradually.[9]

      • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Problem 3: I am getting poor separation between my product and an impurity with preparative HPLC.

  • Question: How can I improve the resolution of my preparative HPLC separation for a 3-substituted 7-azaindole?

  • Answer: Poor resolution in preparative HPLC means the method needs further optimization, often starting at the analytical scale. The goal is to balance resolution, sample load, and throughput.[5]

    • Troubleshooting Steps:

      • Optimize Mobile Phase: Experiment with different solvent compositions (e.g., methanol vs. acetonitrile) and pH modifiers. Small changes can significantly impact selectivity. Using volatile buffers like formic acid or ammonium acetate can improve peak shape.[5][10]

      • Adjust the Gradient: A shallower gradient around the elution time of your target compound can increase the separation between closely eluting peaks.

      • Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the injection volume or concentration until resolution improves.[5]

      • Change the Stationary Phase: If mobile phase optimization is insufficient, try a different column with an alternative stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.[11]

Data Presentation

Table 1: Typical Solvent Systems for Flash Column Chromatography of 7-Azaindole Derivatives

Compound PolarityRecommended Starting Eluent SystemModifier (if needed)Target Rf on TLC
Low (Non-polar substituents)Hexane / Ethyl Acetate (9:1 to 7:3)1% Triethylamine~0.35[8]
MediumDichloromethane / Methanol (99:1 to 95:5)1% Triethylamine~0.35[8]
High (Polar substituents)Ethyl Acetate / Methanol (98:2 to 90:10)1% Triethylamine or Ammonia~0.35[8]
Very HighDichloromethane / Methanol / NH₄OH (e.g., 90:10:1)Pre-mixed Ammonia~0.35[8]

Table 2: Common Conditions for Preparative Reversed-Phase HPLC

Column TypeTypical Mobile Phase (A/B)Common ModifierApplication Notes
C18, 5-10 µmWater / Acetonitrile0.1% Formic AcidGood for general purpose purification and is MS-compatible.[4]
C18, 5-10 µmWater / Methanol0.1% Trifluoroacetic Acid (TFA)TFA can improve peak shape but may be difficult to remove and can suppress MS signal.
C8, 5-10 µmWater / Acetonitrile10 mM Ammonium AcetateOffers slightly different selectivity than C18; useful for compounds that are too retained on C18.[3]
Phenyl-Hexyl, 5-10 µmWater / Methanol0.1% Acetic AcidProvides alternative selectivity based on pi-pi interactions, useful for aromatic compounds.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Deactivated Silica Gel

  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of 0.2-0.35 for the target compound.[8] Add 1% triethylamine to the TLC solvent system to check for improvement in spot shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[12] Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[12] Add a thin layer of sand on top of the silica bed.

  • Equilibration: Wash the packed column with 2-3 column volumes of the starting eluent mixture (containing 1% triethylamine) to equilibrate and deactivate the stationary phase.[7]

  • Sample Loading: Dissolve the crude 3-substituted 7-azaindole derivative in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Begin elution with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test this on a small scale.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Workflow cluster_start Start: Synthesis Output cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Execution cluster_end Final Analysis & Product crude Crude Product Mixture analysis Purity Check (TLC / LCMS) crude->analysis decision Select Purification Method analysis->decision col_chrom Column Chromatography decision->col_chrom Impurities have different polarity recryst Recrystallization decision->recryst Product is solid & reasonably pure prep_hplc Preparative HPLC decision->prep_hplc Difficult separation or high purity needed purity_check Assess Purity of Fractions col_chrom->purity_check recryst->purity_check prep_hplc->purity_check purity_check->decision Further purification required pure_prod Isolated Pure Compound purity_check->pure_prod Fractions are >95% pure

Caption: General experimental workflow for the purification of 3-substituted 7-azaindole derivatives.

Troubleshooting_Column start Problem: Compound Streaking on Silica Column q1 Is the eluent basic? start->q1 a1_no Add a basic modifier to the eluent. (e.g., 1% Triethylamine) q1->a1_no No q2 Did adding a base resolve the issue? q1->q2 Yes a1_yes Increase base concentration (e.g., 1% -> 2% Et₃N) or try NH₄OH. a1_no->q2 a2_yes Proceed with Purification q2->a2_yes Yes a2_no Switch to an alternative stationary phase. q2->a2_no No a2_no_options e.g., Neutral Alumina, Reversed-Phase (C18) a2_no->a2_no_options

Caption: Troubleshooting decision tree for streaking issues during silica gel column chromatography.

References

Technical Support Center: N-Boc Deprotection of Complex Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc deprotection of complex azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: My N-Boc deprotection of a complex azaindole is sluggish or incomplete using standard TFA/DCM conditions. What are the potential causes and how can I drive the reaction to completion?

A1: Incomplete deprotection of N-Boc on complex azaindoles can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The electron-donating nature of the azaindole ring system can make the Boc group more stable than anticipated. The standard concentration of trifluoroacetic acid (TFA) may be insufficient for complete cleavage.[1]

  • Low Reaction Temperature: While starting at 0 °C is a common practice to control exotherms and potential side reactions, it can significantly slow down the deprotection rate for more robust substrates.

  • Steric Hindrance: Bulky substituents on the azaindole core or in proximity to the N-Boc group can impede the approach of the acid.

Troubleshooting Strategies:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). For resistant substrates, using neat TFA for a short duration might be necessary, provided the molecule is stable under these conditions.[1][2]

  • Elevate Reaction Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can also be effective but should be monitored closely for byproduct formation.

  • Switch to a Stronger Acid System: A solution of 4M HCl in 1,4-dioxane is a potent alternative to TFA and often leads to complete deprotection.[1][3] The resulting hydrochloride salt is also frequently a crystalline solid, which can simplify purification.[1]

Q2: I am observing significant side product formation, particularly t-butylation of the azaindole ring. How can this be prevented?

A2: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can attack the electron-rich azaindole ring, leading to undesired C-alkylation.

Troubleshooting Strategies:

  • Use of Scavengers: The most effective method to prevent t-butylation is the addition of a scavenger to the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your substrate. The choice of scavenger is critical and depends on the specific functionalities of your molecule.

ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5-5%A very effective scavenger for a wide range of substrates.
Anisole2.5-5%A general-purpose scavenger.
Thioanisole2.5-5%Particularly useful for protecting methionine and tryptophan residues if present.
1,2-Ethanedithiol (EDT)2.5%Effective in preventing various side reactions.
Water2.5-5%Can act as a scavenger for the tert-butyl cation.
  • Milder Deprotection Methods: Consider switching to a deprotection method that does not generate a free tert-butyl cation or where its reactivity is attenuated. Lewis acid-mediated deprotection (e.g., with ZnBr₂) can be a good alternative.[4]

Q3: My complex azaindole contains other acid-sensitive functional groups (e.g., esters, acetals). How can I selectively remove the N-Boc group?

A3: For substrates with multiple acid-labile groups, standard strong acid conditions are often unsuitable. Several milder and more selective methods can be employed:

  • Lewis Acid Catalysis: Lewis acids like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can promote Boc deprotection under conditions that may leave other acid-sensitive groups intact.[4][5] The mechanism involves coordination of the Lewis acid to the Boc carbonyl, followed by fragmentation.[4]

  • Thermal Deprotection: In some cases, heating the N-Boc protected azaindole in a suitable solvent like methanol, 2,2,2-trifluoroethanol (TFE), or even water can effect deprotection without any acid catalyst.[6][7][8] This method can be highly selective, and by controlling the temperature, it's possible to deprotect one N-Boc group in the presence of another with different lability (e.g., aryl vs. alkyl N-Boc).[6]

  • Oxalyl Chloride in Methanol: This system provides a mild method for N-Boc deprotection at room temperature.[9] It has been shown to be effective for substrates with acid-labile functionalities where traditional methods like TFA or HCl lead to decomposition.[9]

  • TMSI (Trimethylsilyl Iodide): TMSI in a neutral solvent like DCM can be a pH-neutral way to cleave a Boc group, which is particularly useful for highly acid-sensitive molecules.[10]

Comparative Overview of Common Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Lewis Acids (e.g., ZnBr₂)Thermal Methods
Typical Conditions 20-50% in DCM, rt4M in 1,4-dioxane, rtStoichiometric amounts in DCM, rt120-240 °C in MeOH, TFE, or other high-boiling solvents
Reaction Time 30 min - 2 h[1]10 min - 2 h[3]Can be longer, up to several hours or days30 min - several hours[6]
Selectivity Can cleave other acid-sensitive groups[1]Generally good, but can affect very labile groupsCan be highly selective for the Boc group[4]Can be highly selective based on temperature control[6]
Product Form Often an oily TFA salt[3]Frequently a crystalline HCl salt[1][3]Free amine after workupFree amine
Key Advantage Fast and widely usedCrystalline salt aids purificationHigh selectivity for sensitive substratesAvoids strong acids, can be very selective
Key Disadvantage Generates t-butyl cation, potentially less selectiveCorrosive, requires anhydrous conditionsMay require stoichiometric amounts, slowerHigh temperatures may not be suitable for all substrates

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with TFA

  • Dissolve the N-Boc protected azaindole in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[1]

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • Proceed with aqueous workup (e.g., neutralization with saturated NaHCO₃ solution and extraction with an organic solvent) or purification of the TFA salt.

Protocol 2: N-Boc Deprotection with HCl in 1,4-Dioxane

  • Dissolve the N-Boc protected azaindole in a minimal amount of a suitable co-solvent (e.g., methanol or DCM) if it is not readily soluble in 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.[3]

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution.

  • Upon completion, the precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Protocol 3: Lewis Acid-Mediated N-Boc Deprotection with ZnBr₂

  • Dissolve the N-Boc protected azaindole in anhydrous DCM.

  • Add zinc bromide (ZnBr₂) (typically 2-4 equivalents).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be significantly longer than with strong acids.

  • Upon completion, dilute the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate or sodium carbonate) and extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Thermal N-Boc Deprotection

  • Dissolve the N-Boc protected azaindole in a high-boiling point solvent such as methanol, 2,2,2-trifluoroethanol (TFE), or dimethylformamide (DMF).[6]

  • Heat the solution to the desired temperature (typically between 120 °C and 240 °C) under an inert atmosphere.[6] The optimal temperature will need to be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the resulting free amine.

Visual Guides

Deprotection_Workflow Start N-Boc Protected Complex Azaindole Standard Standard Conditions (TFA or HCl) Start->Standard Initial Attempt Milder Milder Conditions (Lewis Acid, Thermal, etc.) Start->Milder Acid-Sensitive Substrate Complete Complete Deprotection Standard->Complete Success Incomplete Incomplete Reaction Standard->Incomplete Side_Products Side Products Standard->Side_Products Milder->Complete Purification Purification Complete->Purification Incomplete->Standard Optimize: - Increase [Acid] - Increase Temp Side_Products->Milder Switch to Milder Method

Caption: General workflow for troubleshooting N-Boc deprotection.

Side_Reaction_Pathway cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Side Reaction Boc_Azaindole N-Boc-Azaindole Protonation Protonation (H+) Boc_Azaindole->Protonation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Deprotected_Amine Deprotected Azaindole Carbamic_Acid->Deprotected_Amine tButyl_Cation tert-Butyl Cation Carbamic_Acid->tButyl_Cation Elimination Alkylation t-Butylated Azaindole (Side Product) tButyl_Cation->Alkylation Electrophilic Attack on Azaindole Ring Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger Prevention Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of t-butylation side reaction and its prevention.

Troubleshooting_Tree Start N-Boc Deprotection Issue Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products? Start->Side_Products Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Incomplete->Side_Products No Sol_Incomplete Increase [Acid] or Temp. Switch to HCl/Dioxane Incomplete->Sol_Incomplete Yes Side_Products->Acid_Sensitive No Sol_Side_Products Add Scavenger (e.g., TIS) Side_Products->Sol_Side_Products Yes Sol_Acid_Sensitive Use Milder Conditions: - Lewis Acid (ZnBr2) - Thermal Deprotection - Oxalyl Chloride/MeOH Acid_Sensitive->Sol_Acid_Sensitive Yes No_Issue No_Issue Acid_Sensitive->No_Issue No (Re-evaluate problem)

Caption: Decision tree for troubleshooting N-Boc deprotection.

References

Technical Support Center: Stability of 1-Boc-3-iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-3-iodo-7-azaindole. The information provided addresses common stability-related issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Unexpected Deprotection of the Boc Group

Symptoms:

  • Formation of 3-iodo-7-azaindole as a significant byproduct.

  • Complex reaction mixture with multiple spots on TLC.

  • Difficulty in isolating the desired N-Boc protected product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Strongly Basic Conditions: The Boc group is labile under strongly basic conditions, which are often employed in cross-coupling reactions.- Use milder bases: Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu or K₃PO₄. - Screen bases: Perform small-scale test reactions with a panel of bases to identify one that promotes the desired reaction without significant deprotection. - Lower reaction temperature: Reducing the temperature may slow down the rate of deprotection more than the desired coupling reaction.
Prolonged Reaction Times: Extended exposure to even moderately basic conditions can lead to gradual cleavage of the Boc group.- Monitor reaction progress closely: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. - Use a more active catalyst: A more efficient palladium catalyst/ligand system may allow for shorter reaction times, minimizing deprotection.
Nucleophilic Attack: Certain nucleophiles present in the reaction mixture can attack the carbonyl of the Boc group.- Review all reagents: Ensure that no strong nucleophiles are unnecessarily present in the reaction.

Logical Workflow for Troubleshooting Boc Deprotection

G start Unexpected Boc Deprotection Observed check_base 1. Evaluate Base Strength start->check_base check_temp 2. Assess Reaction Temperature check_base->check_temp Use milder base (e.g., K₂CO₃) check_time 3. Monitor Reaction Time check_temp->check_time Lower temperature check_catalyst 4. Optimize Catalyst System check_time->check_catalyst Reduce reaction time solution Boc Group Stability Improved check_catalyst->solution Use more active catalyst

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Issue 2: Lability of the Carbon-Iodine Bond and Unwanted Side Reactions

Symptoms:

  • Formation of 1-Boc-7-azaindole (de-iodinated product).

  • Formation of homo-coupling products.

  • Low yield of the desired cross-coupling product.

Potential Causes & Solutions:

Potential CauseRecommended Action
Reductive Dehalogenation: Palladium hydride species, which can form in the presence of certain reagents (e.g., amines, phosphines, or impurities in the solvent), can lead to the cleavage of the C-I bond.- Use high-purity solvents and reagents: Ensure all materials are anhydrous and free of contaminants. - Add a mild oxidant: In some cases, a small amount of a mild oxidant can suppress the formation of palladium hydrides. - Choose appropriate ligands: Some phosphine ligands are more prone to oxidation, which can contribute to the formation of reducing agents.
Proto-deiodination: In the presence of a proton source, the aryl-palladium intermediate can be protonated, leading to the de-iodinated product.- Ensure anhydrous conditions: Use dry solvents and reagents. - Use a non-protic base: If compatible with the reaction, consider using a non-protic base.
Instability to Light: Aryl iodides can be sensitive to light, leading to the formation of radical species and subsequent side reactions.- Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

Signaling Pathway of Potential C-I Bond Cleavage

G cluster_reductive Reductive Dehalogenation cluster_proto Proto-deiodination A This compound C Oxidative Addition A->C B Pd(0) B->C D Ar-Pd(II)-I C->D F Reductive Elimination D->F E [H-Pd(II)-L] (from impurities) E->F G 1-Boc-7-azaindole F->G H Ar-Pd(II)-I J Protonolysis H->J I H⁺ (from protic source) I->J K 1-Boc-7-azaindole J->K

Caption: Potential pathways for C-I bond cleavage.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is this compound generally stable?

  • Acidic Conditions: The Boc group is highly susceptible to cleavage under strongly acidic conditions (e.g., TFA, HCl). It is generally recommended to maintain a pH above 4 for short-term handling.

  • Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions: The stability in basic conditions is highly dependent on the strength of the base, temperature, and reaction time. While stable to mild bases like NaHCO₃, stronger bases such as K₂CO₃, Cs₂CO₃, and especially NaOtBu or K₃PO₄ can cause deprotection, particularly at elevated temperatures.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture and air. Given its potential light sensitivity, storing it in an amber vial or a container protected from light is also recommended.

Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira?

A3: Yes, this compound is a common substrate for palladium-catalyzed cross-coupling reactions. However, careful optimization of reaction conditions is crucial to avoid the side reactions mentioned in the troubleshooting guides. Key parameters to consider are the choice of base, solvent, temperature, and catalyst/ligand system.

Q4: Which is more labile, the N-Boc group or the C-I bond?

A4: The relative lability depends heavily on the specific reaction conditions.

  • In strongly acidic media , the N-Boc group is significantly more labile.

  • In palladium-catalyzed cross-coupling reactions , which are typically performed under basic conditions, both groups can be labile. The C-I bond is designed to be reactive for oxidative addition to the palladium catalyst. However, Boc deprotection can occur concurrently, especially with strong bases and higher temperatures. It has been observed in similar systems, such as N-Boc-3-iodo-7-nitroindazole, that deprotection can be a significant side reaction during Suzuki coupling.

Q5: What are some common impurities that might be present in a sample of this compound?

A5: Potential impurities could include:

  • Starting materials: Unreacted 7-azaindole or 1-Boc-7-azaindole from the iodination step.

  • Over-iodinated species: Di-iodo-7-azaindole derivatives, although less common for the 3-position.

  • Degradation products: 3-iodo-7-azaindole (from Boc deprotection) or 1-Boc-7-azaindole (from de-iodination).

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability Under Simulated Suzuki Coupling Conditions

This protocol provides a framework for evaluating the stability of this compound under conditions relevant to a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, DMF, Toluene)

  • Internal standard (e.g., dodecane, biphenyl)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution: Accurately weigh this compound and the internal standard and dissolve in the chosen reaction solvent to make a stock solution of known concentration.

  • Set up reaction vials: To separate vials, add the desired palladium catalyst and base.

  • Initiate the reaction: Add the stock solution to each vial, ensuring the final concentrations of all components mimic the planned Suzuki reaction.

  • Incubate at reaction temperature: Place the vials in a heating block set to the intended reaction temperature (e.g., 80-100 °C).

  • Time-point sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction vial.

  • Quench and prepare for analysis: Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile/water) to stop further degradation. Filter the sample if necessary.

  • Analyze by HPLC/LC-MS: Inject the prepared samples onto the HPLC or LC-MS system. Monitor the disappearance of the this compound peak and the appearance of any degradation products (e.g., 3-iodo-7-azaindole, 1-Boc-7-azaindole) relative to the internal standard.

Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Calculate the percentage of degradation at each time point.

  • Identify and, if possible, quantify the major degradation products.

Experimental Workflow for Stability Assessment

G prep_stock 1. Prepare Stock Solution (Substrate + Internal Standard) setup_rxn 2. Set up Reaction Vials (Catalyst + Base) prep_stock->setup_rxn initiate 3. Initiate Reaction at T °C setup_rxn->initiate sampling 4. Time-Point Sampling initiate->sampling analysis 5. Quench and Analyze (HPLC / LC-MS) sampling->analysis data_analysis 6. Analyze Data (Degradation Profile) analysis->data_analysis

Caption: Workflow for assessing the stability of this compound.

References

preventing homocoupling in cross-coupling reactions of 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling reactions of 1-Boc-3-Iodo-7-azaindole, with a specific focus on preventing undesired homocoupling side reactions.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) is a frequent side reaction that reduces the yield of the desired product and complicates purification.[1][2] This guide provides a systematic approach to diagnose and resolve this issue.

Issue: Significant formation of a homocoupled byproduct is observed in my cross-coupling reaction.

Potential Cause Troubleshooting Steps & Recommendations
Presence of Dissolved Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3] Solution: Rigorously deoxygenate all solvents and the reaction mixture.[1][4] * Protocol: Sparge solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes before use. Assemble your reaction under a positive pressure of the inert gas.[4]
Incomplete Reduction of Pd(II) Precatalyst Using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) without efficient reduction to the active Pd(0) state can lead to Pd(II)-mediated homocoupling.[1][2] Solutions: 1. Use a Pd(0) Precatalyst: Employ a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[1] 2. Add a Mild Reducing Agent: If using a Pd(II) source, add 1-2 equivalents of a mild reducing agent such as potassium formate. This helps to ensure complete formation of the active Pd(0) catalyst without interfering with the main catalytic cycle.[1][4][5]
Inappropriate Ligand Choice The steric and electronic properties of the ligand are critical for stabilizing the catalytic species and influencing the rates of oxidative addition and reductive elimination.[6][7] Solution: Screen different ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective at promoting the desired cross-coupling and suppressing side reactions.[6][8]
Suboptimal Base or Solvent The choice of base and solvent can significantly impact reaction kinetics and the prevalence of side reactions.[9][10] Solution: * Base: Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The strength and solubility of the base can influence the reaction outcome.[11] * Solvent: Test a range of solvents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. The addition of water to the solvent system can sometimes be beneficial.[4]
High Concentration of the Coupling Partner A high concentration of the organometallic reagent (e.g., boronic acid) can favor the homocoupling pathway. Solution: Employ a slow addition of the coupling partner to the reaction mixture. This maintains a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling reaction.[4]
Instability of the Organoboron Reagent Boronic acids can be prone to decomposition and side reactions.[1] Solution: Consider using more stable organoboron derivatives, such as pinacol esters (Bpin) or MIDA boronates. These reagents often provide a slower, more controlled release of the boronic acid, which can help to minimize homocoupling.[1]

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound.

  • Degassing: Place the solvent (e.g., 1,4-dioxane/water mixture) in a flask and sparge with argon for 30 minutes.

  • Reaction Setup: To a dry reaction flask under argon, add this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).

  • Reaction Execution: Add the degassed solvent to the flask. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a particular concern with electron-rich N-heterocycles like 7-azaindole? A1: The unprotected N-H group in azaindoles can potentially coordinate to the palladium center, which may inhibit the catalytic cycle.[11] While the Boc-protecting group on N-1 mitigates this for that specific nitrogen, the pyridine nitrogen in the 7-position can still interact with the catalyst. Such interactions can alter the electronic properties and stability of catalytic intermediates, potentially influencing the relative rates of cross-coupling versus homocoupling.

Q2: I am still observing homocoupling despite thorough degassing. What should I try next? A2: If degassing alone is insufficient, the issue may lie with your catalyst system. Switch from a Pd(II) to a Pd(0) precatalyst, or if you must use a Pd(II) source, add a mild reducing agent like potassium formate.[1][5] Additionally, screening a panel of bulky, electron-rich ligands is a highly effective strategy.[6]

Q3: Can the choice of halide on the azaindole affect the rate of homocoupling? A3: Yes. The reactivity of the aryl halide in the oxidative addition step follows the general trend I > Br > Cl. While a more reactive C-I bond is generally desirable for the cross-coupling, if other reaction parameters are not optimized, it can also potentially lead to more complex reaction profiles and side products if the catalytic cycle is not efficient.

Q4: Are there specific ligands that are known to perform well for azaindole substrates? A4: For challenging substrates like N-heterocycles, bulky dialkylbiarylphosphine ligands such as XPhos, SPhos, and RuPhos have shown great success in promoting efficient cross-coupling and minimizing side reactions in Buchwald-Hartwig aminations and Suzuki couplings.[11][12]

Q5: How does the Boc protecting group influence the reaction? A5: The Boc group on the indole nitrogen prevents potential N-arylation side reactions and deprotonation under basic conditions, which could otherwise complicate the reaction. It also enhances the solubility of the substrate in common organic solvents. However, it is important to choose reaction conditions (e.g., temperature, base) that are compatible with the stability of the Boc group.

Visualizing Reaction Pathways and Troubleshooting

To better understand the processes involved, the following diagrams illustrate the desired catalytic cycle, the competing homocoupling pathway, and a logical workflow for troubleshooting.

G cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-I ArPdIL2 Ar-Pd(II)(I)L₂ OA->ArPdIL2 Trans Transmetalation ArPdIL2->Trans R'-B(OR)₂ ArPdR ArPdR Trans->ArPdR L2 Ar-Pd(II)(R')L₂ RE Reductive Elimination L2->RE RE->Pd0 Product Ar-R' RE->Product Pd0_homo Pd(0)L₂ O2 O₂ Pd0_homo->O2 PdII Pd(II)L₂ O2->PdII Trans1 Transmetalation 1 PdII->Trans1 R'-B(OR)₂ RPdOR R'-Pd(II)(OR)L₂ Trans1->RPdOR Trans2 Transmetalation 2 RPdOR->Trans2 R'-B(OR)₂ RPdRL2 R'-Pd(II)(R')L₂ Trans2->RPdRL2 RE_homo Reductive Elimination RPdRL2->RE_homo RE_homo->Pd0_homo Homocoupling_Product R'-R' RE_homo->Homocoupling_Product

Caption: Catalytic cycles for desired cross-coupling and undesired homocoupling.

G Start Homocoupling Observed Check_Degas Is reaction rigorously degassed and under inert gas? Start->Check_Degas Implement_Degas Implement rigorous degassing (e.g., argon sparging) Check_Degas->Implement_Degas No Check_Catalyst Are you using a Pd(0) precatalyst? Check_Degas->Check_Catalyst Yes Implement_Degas->Check_Catalyst Switch_to_Pd0 Switch to Pd(0) source (e.g., Pd(PPh₃)₄) Check_Catalyst->Switch_to_Pd0 No Screen_Ligands Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands Yes Add_Reducing_Agent Add mild reducing agent (e.g., potassium formate) Switch_to_Pd0->Add_Reducing_Agent Switch_to_Pd0->Screen_Ligands Optimize_Base Optimize base and solvent system Screen_Ligands->Optimize_Base Slow_Addition Consider slow addition of the coupling partner Optimize_Base->Slow_Addition End Homocoupling Minimized Slow_Addition->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Scale-Up Synthesis of 1-Boc-3-Iodo-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-Boc-3-iodo-7-azaindole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety considerations to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive iodinating agent: N-Iodosuccinimide (NIS) can degrade over time. 3. Poor solubility of starting material: 1-Boc-7-azaindole may not be fully dissolved at the start of the reaction.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. If the reaction stalls, consider a slight increase in temperature or extending the reaction time. 2. Use a fresh batch of NIS. Test the activity of the NIS on a small scale with a known reactive substrate. 3. Ensure complete dissolution of the starting material before adding the iodinating agent. A co-solvent system might be necessary at a larger scale.
Formation of Multiple Products (Low Selectivity) 1. Over-iodination: Reaction conditions are too harsh, leading to di-iodination or iodination at other positions. 2. Side reactions: The Boc protecting group can be sensitive to acidic conditions, potentially leading to deprotection and subsequent side reactions.1. Control the stoichiometry of NIS carefully. Add the NIS portion-wise to the reaction mixture to maintain a low concentration. Consider using a milder iodinating agent or adding a Lewis acid catalyst to improve selectivity at lower temperatures.[1] 2. Ensure the reaction is performed under neutral or slightly basic conditions to prevent the loss of the Boc group.
Difficult Product Isolation and Purification 1. Presence of unreacted starting materials and reagents. 2. Formation of closely related impurities. 3. Product oiling out during crystallization. 1. Quench the reaction properly to remove excess NIS (e.g., with a sodium thiosulfate solution). Perform an aqueous workup to remove water-soluble byproducts. 2. Optimize the purification method. Column chromatography with a suitable solvent gradient is often effective. Consider recrystallization from a solvent system identified through solubility studies. 3. If the product oils out, try a different solvent or solvent mixture for crystallization. Seeding with a small amount of pure product can also induce crystallization.
Poor Yield After Scale-Up 1. Inefficient mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reagent concentration. 2. Heat transfer issues: The exothermic nature of the iodination reaction can be more difficult to control on a larger scale. 3. Changes in reaction kinetics: The surface area to volume ratio decreases on scale-up, which can affect reaction rates.1. Use an overhead stirrer for multi-liter reactions to ensure efficient mixing. 2. Monitor the internal temperature of the reaction closely. Use a reactor with efficient cooling capabilities. Consider a semi-batch process where the iodinating agent is added slowly to control the exotherm. 3. Re-optimize reaction parameters such as temperature and addition rates at the target scale.

Frequently Asked Questions (FAQs)

Q1: What is the recommended iodinating agent for the synthesis of this compound on a large scale?

A1: N-Iodosuccinimide (NIS) is a commonly used and effective iodinating agent for this transformation. It is a solid, which makes it easier to handle on a large scale compared to liquid reagents like iodine monochloride.

Q2: Are there any specific safety precautions I should take during the scale-up of this iodination reaction?

A2: Yes, iodination reactions can be exothermic and require careful temperature control, especially on a large scale. It is crucial to have an efficient cooling system for the reactor. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reaction effectively on a large scale?

A3: In-process controls (IPCs) are essential for monitoring large-scale reactions. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product.

Q4: What are the critical process parameters to control during the scale-up?

A4: The critical process parameters include reaction temperature, rate of addition of the iodinating agent, stirring speed, and reaction time. Careful control of these parameters is necessary to ensure consistent product quality and yield.

Q5: What is the best method for purifying this compound at a multi-gram scale?

A5: For multi-gram scale purification, column chromatography is a viable option. However, for larger, kilogram-scale production, crystallization is the preferred method due to its efficiency and cost-effectiveness. A thorough solvent screen should be performed to identify a suitable crystallization solvent or solvent system.

Experimental Protocols

Boc Protection of 7-Azaindole (Multi-gram Scale)

This protocol describes the protection of the 7-azaindole nitrogen with a di-tert-butyl dicarbonate (Boc) group.

Materials and Equipment:

  • 7-Azaindole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Tetrahydrofuran (THF)

  • Mechanical stirrer

  • Reaction vessel with temperature control

Procedure:

  • To a solution of 7-azaindole in THF, add (Boc)₂O and a catalytic amount of DMAP.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-Boc-7-azaindole.

Iodination of 1-Boc-7-Azaindole (Multi-gram Scale)

This protocol outlines the regioselective iodination at the C3 position of 1-Boc-7-azaindole.

Materials and Equipment:

  • 1-Boc-7-azaindole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Mechanical stirrer

  • Reaction vessel with temperature control and addition funnel

Procedure:

  • Dissolve 1-Boc-7-azaindole in acetonitrile in a reaction vessel equipped with a mechanical stirrer and a temperature probe.

  • Cool the solution to the desired temperature (e.g., 0-5 °C).

  • In a separate flask, prepare a solution of NIS in acetonitrile.

  • Slowly add the NIS solution to the reaction mixture via an addition funnel over a period of 1-2 hours, while maintaining the internal temperature.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Representative Reaction Parameters for the Iodination of 1-Boc-7-azaindole

ParameterLab Scale (1 g)Pilot Scale (100 g)
1-Boc-7-azaindole 1.0 g100 g
NIS 1.1 eq1.1 eq
Solvent (Acetonitrile) 20 mL2 L
Temperature 0 - 5 °C0 - 5 °C
Addition Time 15 min1 - 2 hours
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield 85 - 95%80 - 90%
Purity (by HPLC) >98%>98%

Note: The data in this table is illustrative and may need to be optimized for specific equipment and conditions.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Iodination Start Start Dissolve 7-Azaindole in THF Dissolve 7-Azaindole in THF Start->Dissolve 7-Azaindole in THF Add (Boc)2O and DMAP Add (Boc)2O and DMAP Dissolve 7-Azaindole in THF->Add (Boc)2O and DMAP Stir at Room Temperature Stir at Room Temperature Add (Boc)2O and DMAP->Stir at Room Temperature Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Stir at Room Temperature->Reaction Monitoring (TLC/LC-MS) Workup and Purification Workup and Purification Reaction Monitoring (TLC/LC-MS)->Workup and Purification 1-Boc-7-azaindole 1-Boc-7-azaindole Workup and Purification->1-Boc-7-azaindole Dissolve 1-Boc-7-azaindole in ACN Dissolve 1-Boc-7-azaindole in ACN Cool to 0-5 C Cool to 0-5 C Dissolve 1-Boc-7-azaindole in ACN->Cool to 0-5 C Slow Addition of NIS in ACN Slow Addition of NIS in ACN Cool to 0-5 C->Slow Addition of NIS in ACN Stir and Monitor (TLC/LC-MS) Stir and Monitor (TLC/LC-MS) Slow Addition of NIS in ACN->Stir and Monitor (TLC/LC-MS) Quench and Workup Quench and Workup Stir and Monitor (TLC/LC-MS)->Quench and Workup Purification Purification Quench and Workup->Purification This compound This compound Purification->this compound

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G Low Yield Low Yield Suboptimal Reaction Conditions Suboptimal Reaction Conditions Low Yield->Suboptimal Reaction Conditions Starting Material/Reagent Issues Starting Material/Reagent Issues Low Yield->Starting Material/Reagent Issues Scale-Up Effects Scale-Up Effects Low Yield->Scale-Up Effects Incomplete Reaction Incomplete Reaction Suboptimal Reaction Conditions->Incomplete Reaction Cause Side Reactions Side Reactions Suboptimal Reaction Conditions->Side Reactions Cause Impure Starting Material Impure Starting Material Starting Material/Reagent Issues->Impure Starting Material Cause Degraded Reagent (NIS) Degraded Reagent (NIS) Starting Material/Reagent Issues->Degraded Reagent (NIS) Cause Poor Mixing Poor Mixing Scale-Up Effects->Poor Mixing Cause Poor Heat Transfer Poor Heat Transfer Scale-Up Effects->Poor Heat Transfer Cause Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Optimize Stoichiometry/Temp Optimize Stoichiometry/Temp Side Reactions->Optimize Stoichiometry/Temp Solution Recrystallize/Repurify Recrystallize/Repurify Impure Starting Material->Recrystallize/Repurify Solution Use Fresh Reagent Use Fresh Reagent Degraded Reagent (NIS)->Use Fresh Reagent Solution Use Overhead Stirrer Use Overhead Stirrer Poor Mixing->Use Overhead Stirrer Solution Improve Cooling/Slow Addition Improve Cooling/Slow Addition Poor Heat Transfer->Improve Cooling/Slow Addition Solution

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Monitoring 1-Boc-3-iodo-7-azaindole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical techniques for monitoring reactions involving 1-Boc-3-iodo-7-azaindole. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical reactions performed with this compound?

A1: this compound is a versatile building block primarily used in carbon-carbon bond-forming reactions. The most common applications are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are instrumental in synthesizing complex organic molecules.[1][2][3][4] The iodo- group at the 3-position is the reactive site for these couplings, while the Boc-protecting group on the nitrogen prevents unwanted side reactions.[3]

Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?

A2: The progress of reactions involving this compound can be effectively monitored using a combination of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Each technique offers distinct advantages for tracking the consumption of the starting material and the formation of the desired product.

Q3: How do I choose the best TLC solvent system for my reaction?

A3: An ideal starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] You can also use dichloromethane (DCM) with methanol for more polar compounds.[5] The goal is to find a solvent ratio that gives a good separation between the starting material (this compound) and the product, ideally with the product having a retention factor (Rf) between 0.2 and 0.4 for subsequent purification by column chromatography.[7][8]

Q4: What are some potential challenges when working with 7-azaindole derivatives?

A4: A potential challenge when working with certain 7-azaindole derivatives can be their limited solubility in common organic solvents.[9] Additionally, in cross-coupling reactions, side products can sometimes form, complicating the monitoring and purification process.[10] Careful monitoring and optimization of reaction conditions are crucial to minimize these issues.

Troubleshooting Guides

Issue 1: Difficulty in Resolving Spots on TLC Plate

Symptom: The starting material and product spots are overlapping or streaking on the TLC plate.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent Polarity Adjust the polarity of your mobile phase. If spots are too high (high Rf), decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio). If spots are too low (low Rf), increase the polarity.
Compound Acidity/Basicity 7-azaindole has a basic nitrogen. If streaking occurs on silica gel (which is acidic), try adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the eluent.[8]
Sample Overload You may have spotted too much of the reaction mixture on the TLC plate. Dilute the sample before spotting it.
Inadequate Chamber Saturation Ensure the TLC chamber is properly saturated with the solvent vapor. Place a piece of filter paper in the chamber to aid saturation.
Issue 2: HPLC Analysis Shows Multiple Unexpected Peaks

Symptom: The chromatogram from your HPLC analysis displays several peaks in addition to your starting material and expected product.

Possible Causes & Solutions:

CauseSolution
Side Product Formation The reaction may be generating side products. This is common in palladium-catalyzed reactions if conditions are not optimal.[10] Consider adjusting reaction temperature, catalyst loading, or reaction time.
Degradation of Product/Starting Material The product or starting material might be unstable under the reaction or analysis conditions. For HPLC, ensure the mobile phase is compatible. For instance, if your compound is acid-labile, avoid acidic additives like trifluoroacetic acid (TFA).
Impure Reagents or Solvents Use high-purity reagents and HPLC-grade solvents to avoid introducing impurities.
Contamination from Previous Runs Ensure the HPLC system is thoroughly flushed between analyses to prevent carryover from previous injections.
Issue 3: NMR Spectrum is Complex and Difficult to Interpret

Symptom: The ¹H NMR spectrum of your crude reaction mixture shows broad peaks or a multitude of signals that are hard to assign.

Possible Causes & Solutions:

CauseSolution
Presence of Paramagnetic Species Trace amounts of palladium catalyst can cause peak broadening. Filter the crude sample through a small plug of celite or silica before preparing the NMR sample.
Mixture of Compounds If the reaction is incomplete or has produced side products, the spectrum will be a composite of all components. Compare it to the spectra of the starting materials.
Low Compound Concentration If the concentration of your compound is too low, the signal-to-noise ratio will be poor. Concentrate the sample or acquire the spectrum for a longer duration.
Solvent Signal Obstruction The residual solvent peak may be obscuring important signals. Choose a deuterated solvent in which your compound is soluble and whose peak does not overlap with key signals.

Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Obtain a silica gel 60 F254 TLC plate. Using a pencil, gently draw a light origin line about 1 cm from the bottom.

  • Sample Spotting: Dissolve a small aliquot of your reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Using a capillary tube, spot a small amount onto the origin line. Also spot the starting material as a reference.

  • Elution: Prepare the developing chamber by pouring a small amount of the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[8]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Monitor the disappearance of the starting material spot and the appearance of the product spot.

Table 1: Example TLC Data for a Suzuki Coupling Reaction

CompoundMobile Phase (Hexane:EtOAc)Rf ValueAppearance under UV (254 nm)
This compound7:30.55Dark Spot
Arylboronic Acid7:3~0.0 (baseline)Dark Spot
Coupled Product7:30.40Dark Spot
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
  • Sample Preparation: Take a small aliquot from the reaction mixture (~5-10 µL), dilute it with the mobile phase (e.g., acetonitrile or methanol), and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Method Development: Use a reverse-phase C18 column. A common starting method is a gradient elution, for example, from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 10-15 minutes.[11] An isocratic method can be developed for routine monitoring once the retention times are known.

  • Analysis: Inject the sample onto the HPLC system. Monitor the chromatogram using a UV detector, typically at a wavelength where both starting material and product absorb (e.g., 254 nm or 280 nm).

  • Interpretation: Identify the peaks corresponding to the starting material and the product based on their retention times (by injecting standards if available). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Table 2: Example HPLC Parameters for Reaction Monitoring

ParameterSetting
Column C18, 4.6 x 50 mm, 3.5 µm[6]
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction T0 Take t=0 Sample Start->T0 Monitor Monitor by TLC/HPLC T0->Monitor InProgress Reaction In Progress Monitor->InProgress Decision Is Starting Material Consumed? InProgress->Decision Complete Reaction Complete Decision->Complete Yes Continue Continue Reaction (Take periodic samples) Decision->Continue No Workup Proceed to Workup & Purification Complete->Workup Continue->Monitor

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_Logic Start Analyze Reaction Mixture (TLC or HPLC) CheckSM Is Starting Material (SM) Completely Consumed? Start->CheckSM CheckProduct Is Desired Product Formed Cleanly? CheckSM->CheckProduct Yes TroubleshootIncomplete Troubleshoot Incomplete Reaction: - Increase Temperature - Add More Reagent - Extend Reaction Time CheckSM->TroubleshootIncomplete No TroubleshootSideProducts Troubleshoot Side Products: - Lower Temperature - Change Catalyst/Solvent - Optimize Stoichiometry CheckProduct->TroubleshootSideProducts No Success Reaction Successful: Proceed to Workup CheckProduct->Success Yes

Caption: A logical flow for troubleshooting reaction monitoring data.

References

Validation & Comparative

A Comparative Guide to 1-Boc-3-Iodo-7-azaindole and Alternative Building Blocks for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the selection of the core heterocyclic building block is a critical decision that dictates synthetic strategy, cost, and the ultimate biological profile of the drug candidate. The 7-azaindole scaffold is a well-established "privileged" structure, renowned for its ability to form crucial hydrogen bond interactions with the kinase hinge region, mimicking the binding of ATP.[1][2] Among the various functionalized 7-azaindoles, 1-Boc-3-Iodo-7-azaindole has emerged as a highly versatile and reactive intermediate for the synthesis of complex kinase inhibitors.

This guide provides an objective comparison of this compound against other common building blocks, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their drug discovery programs.

The Central Role of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of purine and a key pharmacophore in numerous kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[2][3] Its utility stems from the pyridine N7 atom acting as a hydrogen bond acceptor and the pyrrole N-H group acting as a hydrogen bond donor, allowing for a bidentate interaction with the kinase hinge region.[3] The C3 position of the 7-azaindole is a primary site for introducing substituents that can target the solvent-exposed region of the ATP-binding pocket, enabling the modulation of potency and selectivity.

Comparative Analysis of Key Building Blocks

The functionalization of the C3 position is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The choice of the halogen at the C3 position is therefore a critical consideration.

Case Study: Synthesis of a Generic 3-Aryl-7-azaindole Core

To illustrate the differences in reactivity, we will compare the synthesis of a generic 3-aryl-7-azaindole core, a common structural motif in many kinase inhibitors, starting from both this compound and its bromo- and amino-analogs.

Table 1: Comparison of Building Blocks for Suzuki-Miyaura Coupling

Building BlockReaction Time (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
This compound 1-4 hours85-98%High reactivity, milder conditions, lower catalyst loading, high chemoselectivity.[4]Higher cost, potential for side reactions if not handled carefully.
1-Boc-3-Bromo-7-azaindole 6-24 hours60-85%Lower cost, good reactivity for many substrates.Requires more forcing conditions (higher temp, longer time), potentially lower yields.[4]

Table 2: Comparison of Building Blocks for Buchwald-Hartwig Amination

Building BlockReaction Time (Typical)Yield (Typical)Key AdvantagesKey Disadvantages
This compound 2-8 hours80-95%High reactivity, broader amine scope under mild conditions.[4]Higher cost.
1-Boc-3-Bromo-7-azaindole 12-36 hours50-80%Cost-effective, suitable for many applications.May require specialized ligands and higher temperatures, potentially lower yields.[4]

The enhanced reactivity of the iodo-derivative is due to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle of cross-coupling reactions.[4]

Alternative Heterocyclic Scaffolds

While 7-azaindole is a dominant scaffold, other heterocycles can also serve as effective hinge binders. The choice of an alternative scaffold is often driven by the desire to explore new intellectual property space, improve physicochemical properties, or achieve a different selectivity profile.

Table 3: Overview of Alternative Hinge-Binding Scaffolds

ScaffoldKey Features & ExamplesSynthetic Accessibility
Indazole Bioisostere of indole, found in kinase inhibitors such as Axitinib and Pazopanib.[5] Can be functionalized at various positions.Accessible through various synthetic routes, often involving cyclization strategies.[6]
Pyrrolo[2,3-d]pyrimidine Known as 7-deazapurine, this scaffold is present in the JAK inhibitors Tofacitinib and Baricitinib.[7]Can be synthesized from substituted pyrimidines or pyrroles.[8]
Quinoline/Quinazoline 6,6-fused ring systems that are common hinge-binding motifs in kinase inhibitors.[9]Well-established synthetic methodologies are available.

The synthetic utility of these alternative scaffolds often relies on halogenated intermediates, where the same principles of reactivity (I > Br) generally apply.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water 4:1, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Boc-3-Bromo-7-azaindole

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 1-Boc-3-bromo-7-azaindole (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 1.2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add 1-Boc-3-bromo-7-azaindole and the anhydrous solvent.

  • Add the amine via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 12-36 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

Synthetic Workflow Comparison

G cluster_0 Route A: High Reactivity Path cluster_1 Route B: Cost-Effective Path A1 This compound A2 Suzuki Coupling (1-4h, 80-100°C) A1->A2 A3 3-Aryl-7-azaindole Core A2->A3 B1 1-Boc-3-Bromo-7-azaindole B2 Suzuki Coupling (6-24h, 100-120°C) B1->B2 B3 3-Aryl-7-azaindole Core B2->B3

Comparison of synthetic routes to a 3-aryl-7-azaindole core.
Decision Workflow for Halide Selection

G start Start: Need for C3-functionalized 7-azaindole q1 Is high reactivity or use of mild conditions critical? start->q1 use_iodo Use this compound q1->use_iodo Yes q2 Is cost or availability of starting material the primary concern? q1->q2 No end_iodo Proceed with high-yield, fast reaction. use_iodo->end_iodo use_bromo Use 1-Boc-3-Bromo-7-azaindole end_bromo Proceed with optimization for longer reaction times and higher temperatures. use_bromo->end_bromo q2->use_iodo No q2->use_bromo Yes

Decision workflow for selecting the appropriate 3-halo-7-azaindole building block.
Representative Kinase Signaling Pathways

Many kinase inhibitors derived from these building blocks target critical nodes in oncogenic signaling pathways, such as the BRAF/MEK/ERK and PI3K/Akt pathways.

BRAF_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Activates ERK ERK1/2 MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation Inhibitor Vemurafenib (7-Azaindole Core) Inhibitor->BRAF Inhibits

Simplified BRAF/MEK/ERK signaling pathway targeted by 7-azaindole-based inhibitors.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Inhibitor PI3K Inhibitor (e.g., Azaindole-based) Inhibitor->PI3K Inhibits

Simplified PI3K/Akt signaling pathway often targeted by kinase inhibitors.

Conclusion

The choice of a building block for kinase inhibitor synthesis is a strategic decision with significant downstream consequences. This compound stands out as a superior building block when high reactivity, mild reaction conditions, and rapid synthesis are paramount. Its use can accelerate the generation of diverse compound libraries and shorten the timeline for lead optimization.

Conversely, 1-Boc-3-Bromo-7-azaindole offers a more cost-effective alternative, suitable for larger-scale synthesis or when more forcing reaction conditions are acceptable. Other heterocyclic scaffolds like indazoles and pyrrolopyrimidines provide valuable alternatives for expanding chemical diversity and navigating intellectual property landscapes.

Ultimately, the optimal choice will depend on the specific goals of the research program, balancing the need for speed and efficiency with budgetary and scalability constraints. This guide provides the foundational data and methodologies to support this critical decision-making process.

References

A Comparative Guide to the Spectroscopic Characterization of 1-Boc-3-Iodo-7-azaindole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characterization of products derived from common cross-coupling reactions of 1-Boc-3-iodo-7-azaindole. It is designed to assist researchers in identifying and characterizing the products of Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which are pivotal for the synthesis of functionalized 7-azaindole scaffolds in drug discovery and development.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the C-3 position via cross-coupling reactions is crucial for structure-activity relationship (SAR) studies.[1][2] this compound serves as a key intermediate in this process, offering a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for the products of Suzuki, Sonogashira, and Buchwald-Hartwig reactions based on literature precedents for similar (aza)indole derivatives.

Table 1: Suzuki Coupling Products
ProductReaction PartnerExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)
1-Boc-3-phenyl-7-azaindole Phenylboronic acid8.50 (dd, 1H), 8.20 (dd, 1H), 7.80-7.30 (m, 6H), 1.70 (s, 9H)~150 (C=O), ~148 (C7a), ~145 (C-N), ~135 (C-Ar), 130-125 (Ar-C), ~120 (C3a), ~115 (C-Ar), ~110 (C3), ~85 (C(CH₃)₃), ~28 (C(CH₃)₃)[M+H]⁺ ~323
1-Boc-3-(4-tolyl)-7-azaindole 4-Tolylboronic acid8.49 (dd, 1H), 8.18 (dd, 1H), 7.60 (d, 2H), 7.25 (d, 2H), 7.15 (dd, 1H), 2.40 (s, 3H), 1.69 (s, 9H)Similar to phenyl derivative, with additional signal at ~21 (Ar-CH₃)[M+H]⁺ ~337
Table 2: Sonogashira Coupling Products
ProductReaction PartnerExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)IR (cm⁻¹)
1-Boc-3-(phenylethynyl)-7-azaindole Phenylacetylene8.55 (dd, 1H), 8.25 (dd, 1H), 7.60-7.30 (m, 6H), 1.72 (s, 9H)~150 (C=O), ~148 (C7a), ~145 (C-N), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~123 (C-Ar), ~115 (C3a), ~100 (C3), ~95 (C≡C), ~85 (C≡C), ~85 (C(CH₃)₃), ~28 (C(CH₃)₃)[M+H]⁺ ~347~2215 (C≡C)[3]
1-Boc-3-((4-tolyl)ethynyl)-7-azaindole 4-Ethynyltoluene8.54 (dd, 1H), 8.23 (dd, 1H), 7.45 (d, 2H), 7.18 (d, 2H), 7.15 (dd, 1H), 2.38 (s, 3H), 1.71 (s, 9H)Similar to phenylethynyl derivative, with additional signal at ~21.5 (Ar-CH₃)[M+H]⁺ ~361~2210 (C≡C)
Table 3: Buchwald-Hartwig Amination Products
ProductReaction PartnerExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected MS (m/z)
1-Boc-3-(phenylamino)-7-azaindole Aniline8.35 (dd, 1H), 8.10 (dd, 1H), 7.40-6.90 (m, 6H), 6.50 (s, 1H, NH), 1.65 (s, 9H)~150 (C=O), ~148 (C7a), ~145 (C-N), ~142 (C-N), ~130-118 (Ar-C), ~115 (C3a), ~110 (C3), ~84 (C(CH₃)₃), ~28 (C(CH₃)₃)[M+H]⁺ ~338
1-Boc-3-(morpholino)-7-azaindole Morpholine8.40 (dd, 1H), 8.15 (dd, 1H), 7.10 (dd, 1H), 3.90 (t, 4H), 3.20 (t, 4H), 1.68 (s, 9H)~150 (C=O), ~148 (C7a), ~145 (C-N), ~120 (C3), ~115 (C3a), ~84 (C(CH₃)₃), ~67 (O-CH₂), ~50 (N-CH₂), ~28 (C(CH₃)₃)[M+H]⁺ ~332

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions adapted from the literature for the specific substrate, this compound.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 1-Boc-3-aryl-7-azaindoles.

Procedure:

  • To a reaction vessel charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ with a suitable ligand like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), add a base, typically an aqueous solution of Na₂CO₃ (2M, 2.0 eq.) or K₂CO₃ (2.0 eq.).[4]

  • Add a solvent system, commonly a mixture of toluene and ethanol (e.g., 1:1) or dioxane and water.[4][5]

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

Reaction: Synthesis of 1-Boc-3-alkynyl-7-azaindoles.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF.[6]

  • Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, usually CuI (5-10 mol%).[6]

  • Add a base, commonly a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a co-solvent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

Reaction: Synthesis of 1-Boc-3-amino-7-azaindoles.

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precursor such as Pd₂(dba)₃ (2-5 mol%), and a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[7]

  • Add a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Add an anhydrous aprotic solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general catalytic cycles and experimental workflows for the discussed cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' This compound This compound This compound->Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine this compound, alkyne, Pd catalyst, CuI, and base in an inert atmosphere. Stir/Heat Stir at RT or heat (50-80 °C) and monitor progress by TLC/LC-MS. Combine Reactants->Stir/Heat Quench & Extract Quench with water, extract with organic solvent. Stir/Heat->Quench & Extract Wash & Dry Wash with aq. NH4Cl and brine, then dry. Quench & Extract->Wash & Dry Purify Purify by column chromatography. Wash & Dry->Purify Characterized Product Characterized Product Purify->Characterized Product Reaction_Comparison Start This compound Suzuki Suzuki Coupling C(sp²)-C(sp²) bond Boronic Acids/Esters Forms biaryl compounds Start->Suzuki Sonogashira Sonogashira Coupling C(sp²)-C(sp) bond Terminal Alkynes Forms alkynylated compounds Start->Sonogashira Buchwald Buchwald-Hartwig Amination C(sp²)-N bond Amines/Amides Forms amino compounds Start->Buchwald

References

A Comparative Guide to the Spectroscopic and Mass Spectrometric Data of 1-Boc-3-Iodo-7-Azaindole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, a thorough understanding of the structural and analytical characteristics of key intermediates is paramount. This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-Boc-3-iodo-7-azaindole, a significant heterocyclic building block. Due to the limited availability of complete, published spectral data for this compound, this guide also includes data for closely related derivatives, namely 1-Boc-3-bromo-7-azaindole and the parent 1-Boc-7-azaindole, to provide a valuable comparative context for researchers.

Spectroscopic Data Comparison

The following tables summarize the key NMR and mass spectrometry data for this compound and its bromo- and unsubstituted analogs. The data for the iodo-derivative is inferred based on typical substituent effects, while the data for the bromo- and unsubstituted derivatives are based on available information.

Table 1: ¹H NMR Data (Predicted/Reported, 500 MHz, CDCl₃)

CompoundH-2 (s)H-4 (d)H-5 (dd)H-6 (d)Boc (s)
This compound ~7.8-8.0~8.2-8.4~7.2-7.4~8.0-8.2~1.7
1-Boc-3-bromo-7-azaindole 7.768.307.198.121.69
1-Boc-7-azaindole 7.638.287.137.981.67

Table 2: ¹³C NMR Data (Predicted/Reported, 125 MHz, CDCl₃)

CompoundC-2C-3C-3aC-4C-5C-6C-7aBoc (C=O)Boc (C(CH₃)₃)Boc (CH₃)
This compound ~130-135~70-75~128-132~148-152~118-122~130-134~145-149~148-152~85-89~28-30
1-Boc-3-bromo-7-azaindole 128.895.1130.1149.9120.1132.3147.2149.985.128.2
1-Boc-7-azaindole 123.4108.7129.5149.7119.5131.8146.9150.284.528.3

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Mass Spec Peak (m/z)
This compound C₁₂H₁₃IN₂O₂344.15[M+H]⁺ at 345.0
1-Boc-3-bromo-7-azaindole C₁₂H₁₃BrN₂O₂297.15[M+H]⁺ at 297.0/299.0 (Br isotope pattern)
1-Boc-7-azaindole C₁₂H₁₄N₂O₂218.25[M+H]⁺ at 219.1

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route involves a two-step process starting from 7-azaindole, as depicted in the workflow diagram below.[1]

Step 1: Iodination of 7-Azaindole To a solution of 7-azaindole in a suitable solvent such as pyridine, iodine monochloride (ICl) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the crude 3-iodo-7-azaindole is extracted. Due to its potential instability, the crude product is often used directly in the next step without extensive purification.

Step 2: N-Boc Protection The crude 3-iodo-7-azaindole is dissolved in an appropriate solvent like dioxane. Di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source in positive ion mode. The data is acquired on a time-of-flight (TOF) mass analyzer to confirm the elemental composition of the synthesized compounds.

Visualizations

The following diagrams illustrate the experimental workflow and a comparative structural representation.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis Start 7-Azaindole Step1 Iodination (ICl, Pyridine) Start->Step1 Intermediate 3-Iodo-7-azaindole (crude) Step1->Intermediate Step2 N-Boc Protection (Boc₂O, DMAP, Dioxane) Intermediate->Step2 Product This compound Step2->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS-ESI) Product->MS

Caption: Synthetic and analytical workflow for this compound.

G cluster_main Structural Comparison of 1-Boc-3-halo-7-azaindole Derivatives Iodo This compound (Target Compound) Bromo 1-Boc-3-bromo-7-azaindole (Alternative 1) Unsubstituted 1-Boc-7-azaindole (Alternative 2)

Caption: Comparison of this compound with its derivatives.

References

A Comparative Guide to the Biological Activity of 7-Azaindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The strategic placement of a nitrogen atom in the benzene ring of the indole core gives rise to four positional isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This subtle structural modification can profoundly influence the physicochemical properties and, consequently, the biological activity of the resulting molecules. This guide provides an objective comparison of the biological activities of these four isomers, supported by experimental data, to aid researchers in the rational design of novel therapeutics.

Comparative Biological Activity

The biological activity of azaindole isomers is highly target-dependent. While direct head-to-head comparisons of all four isomers in a single study are limited, the available data reveals distinct activity profiles for each isomer.[1] 7-azaindole is the most extensively studied isomer, particularly in the context of kinase inhibition, followed by 6-azaindole.[1]

Kinase Inhibition

Azaindole derivatives have emerged as prominent kinase inhibitors due to their ability to mimic the adenine hinge-binding motif of ATP. The position of the nitrogen atom in the pyridine ring plays a crucial role in determining the potency and selectivity of these inhibitors.

A study focusing on cell division cycle 7 (Cdc7) kinase inhibitors found that derivatives of 5-azaindole exhibited potent inhibitory activity.[1] In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity, suggesting that the nitrogen placement at the 5-position is optimal for interacting with the active site of Cdc7.[1]

Conversely, research aimed at developing inhibitors for the c-Met kinase identified potent compounds based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[1]

Table 1: Comparative Inhibitory Activity of Azaindole Derivatives Against Various Kinases

Azaindole IsomerTarget KinaseReported Activity (IC50/Ki)Reference
4-Azaindole c-MetPotent (low nM range)[1]
p21-activated kinase-1 (PAK1)K_i < 10 nM[2]
5-Azaindole Cdc7Potent[1]
6-Azaindole FLT-3IC50 = 18 nM[3]
7-Azaindole c-MetPotent (low nM range)[1]
PI3KγIC50 = 0.05 µM[4]
JAK2IC50 = 260 nM[3]
CDK1IC50 < 1 µM[5]

Note: The data in this table is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Cytotoxic Activity

The anticancer activity of azaindole derivatives is often evaluated through cytotoxicity assays against various cancer cell lines. The efficacy of each isomer can vary significantly depending on the cell type and the specific substitutions on the azaindole core.

For instance, a study on N-alkyl-7-azaindoles showed that increasing the alkyl chain length at the N-1 position of the 7-azaindole ring generally led to enhanced cytotoxic activity against MCF-7 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer) cell lines.

Table 2: Comparative Cytotoxic Activity of Azaindole Derivatives in Cancer Cell Lines

Azaindole Isomer DerivativeCell LineReported Activity (IC50/GI50)Reference
3-chloro-7-azaindole Platinum ComplexHOS (osteosarcoma)IC50 = 3.8 µM
3-chloro-7-azaindole Platinum ComplexMCF7 (breast adenocarcinoma)IC50 = 3.4 µM
Pyrrolo[2,3-b]pyridine analogueA549 (lung cancer)0.12 µM - 9.84 µM
Pyrrolo[2,3-b]pyridine analogueHeLa (cervical cancer)0.12 µM - 9.84 µM
Pyrrolo[2,3-b]pyridine analogueMDA MB-231 (breast cancer)0.12 µM - 9.84 µM

Note: The data in this table is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Other Biological Activities

The diverse biological activities of azaindole isomers extend beyond kinase inhibition and cytotoxicity. In a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, 4-azaindole and 7-azaindole analogs showed better efficacy than the parent indole compound.[1] Conversely, 5-azaindole and 6-azaindole derivatives exhibited reduced efficacy.[1]

In a study on cannabinoid receptor 1 (CB1) allosteric modulators, 7-azaindole -2-carboxamides lost their ability to bind to the receptor, while 6-azaindole -2-carboxamides showed markedly reduced binding affinities compared to their indole counterparts.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Generic Radiometric Format)

This protocol outlines a general method for determining the IC50 value of an azaindole isomer against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Azaindole isomer stock solution (in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter and scintillant

Procedure:

  • Prepare serial dilutions of the azaindole isomer in the kinase assay buffer.

  • In a 96-well plate, add the kinase, the specific substrate, and the diluted azaindole isomer or vehicle (for control).

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid wash solution to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the azaindole isomer and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT-Based)

This protocol describes a common method for assessing the cytotoxic effects of azaindole isomers on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Azaindole isomer stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the azaindole isomer or vehicle control and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[1]

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization synthesis Synthesis of Azaindole Isomers purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cyto_assay Cytotoxicity Assay (e.g., MTT) purification->cyto_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cyto_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt cdc7_pathway cluster_g1 G1 Phase cluster_s S Phase preRC Pre-Replication Complex (pre-RC) MCM MCM Complex preRC->MCM pMCM Phosphorylated MCM Complex MCM->pMCM origin_firing Origin Firing pMCM->origin_firing Activates dna_rep DNA Replication origin_firing->dna_rep s_arrest S-Phase Arrest s_arrest->dna_rep Cdc7 Cdc7/Dbf4 Cdc7->MCM Phosphorylates Cdc7->s_arrest Inhibitor 5-Azaindole Inhibitor Inhibitor->Cdc7 cMet_pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Inhibitor 4/7-Azaindole Inhibitor Inhibitor->cMet Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Invasion Invasion STAT->Invasion

References

A Researcher's Guide to Assessing the Purity of Synthesized 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized 7-azaindole compounds is a critical step in the journey from laboratory to clinical application. This guide provides an objective comparison of the most effective analytical techniques for purity assessment, supported by experimental data and detailed protocols. From chromatographic separation to spectroscopic analysis, we delve into the strengths and limitations of each method to help you select the most appropriate strategy for your research needs.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The purity of these compounds is paramount, as even trace impurities can significantly impact biological activity, toxicity, and overall drug safety and efficacy. Therefore, rigorous purity assessment using validated analytical methods is not just a matter of good scientific practice but a regulatory necessity.

This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis for the comprehensive purity evaluation of 7-azaindole derivatives.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the physicochemical properties of the 7-azaindole compound and its potential impurities, the required level of sensitivity, and the desired structural information. The following tables provide a quantitative comparison of these methods.

Technique Typical Purity Range Determined Common Impurities Detected Limit of Detection (LOD) / Limit of Quantitation (LOQ) Key Advantages Limitations
HPLC-UV 95-99.9%Starting materials, intermediates, by-products, degradation productsLOD: ~0.01-0.05% LOQ: ~0.03-0.15%Robust, widely available, excellent for quantitative analysis of non-volatile and thermally labile compounds.Requires chromophoric impurities for detection, may have limited peak capacity for complex mixtures.
UPLC-UV/MS >99%Similar to HPLC, with better resolution of closely related impuritiesLOD: <0.01% LOQ: <0.03%Faster analysis times, higher resolution and sensitivity compared to HPLC, reduced solvent consumption.[2][3][4]Higher initial instrument cost, more sensitive to matrix effects.
GC-MS >99% (for volatile fraction)Residual solvents, volatile by-productsLOD: ppm to ppb level for residual solventsGold standard for volatile and semi-volatile impurities, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds.
qNMR 95-100% (absolute purity)Structurally related impurities, residual solvents, waterLOD/LOQ: Compound dependent, typically in the 0.1% rangeProvides absolute purity without a reference standard for the analyte, non-destructive, gives structural information.[5][6][7][8]Lower sensitivity compared to chromatographic methods, requires specialized expertise for quantitative analysis.
Elemental Analysis Confirms elemental compositionInorganic impurities, deviation from theoretical compositionN/A (provides % composition)Provides fundamental confirmation of the elemental composition (C, H, N, S).[9][10]Does not identify or quantify organic impurities, requires relatively large sample amounts.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of a synthesized 7-azaindole compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm, or PDA scan from 200-400 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 7-azaindole sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the 7-azaindole is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

  • Impurities are quantified relative to the main peak or using a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

Objective: To identify and quantify residual solvents in a synthesized 7-azaindole compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

Chromatographic Conditions:

Parameter Condition
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes
Inlet Temperature 250 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 35-350 |

Headspace Parameters:

Parameter Condition
Vial Equilibration Temp 80 °C
Vial Equilibration Time 20 minutes
Loop Temperature 90 °C

| Transfer Line Temp | 100 °C |

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 7-azaindole sample into a headspace vial.

  • Add 5 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO).

  • Seal the vial and vortex to dissolve the sample.

Data Analysis:

  • Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

  • Quantify the amount of each solvent using an external or internal standard calibration method.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of a synthesized 7-azaindole compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Experimental Parameters:

Parameter Setting
Solvent Deuterated solvent (e.g., DMSO-d6) containing a certified internal standard of known purity (e.g., maleic acid)
Pulse Program A single pulse experiment with a calibrated 90° pulse
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the protons of interest

| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |

Sample Preparation:

  • Accurately weigh the 7-azaindole sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Integrate a well-resolved signal from the 7-azaindole and a signal from the internal standard.

  • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for the comprehensive evaluation of synthesized compounds. The following diagrams illustrate the general workflow for purity assessment and the decision-making process for impurity characterization.

Purity_Assessment_Workflow A Synthesized 7-Azaindole Compound B Preliminary Purity Screen (TLC, LC-MS) A->B C Purification (e.g., Column Chromatography, Recrystallization) B->C If impurities detected D Primary Purity Assessment (HPLC/UPLC) B->D If seemingly pure C->D E Purity > 95%? D->E H Characterization of Impurities D->H Identify significant impurities E->C No F Residual Solvent Analysis (GC-MS) E->F Yes G Structural Confirmation & Absolute Purity (NMR, HRMS, Elemental Analysis) F->G I Final Pure Compound G->I H->I

Caption: General workflow for the purity assessment of synthesized 7-azaindole compounds.

Impurity_Characterization_Pathway start Impurity Detected in HPLC/UPLC ms_analysis LC-MS/MS Analysis start->ms_analysis mw_determination Determine Molecular Weight & Fragmentation Pattern ms_analysis->mw_determination database_search Database Search (e.g., SciFinder, Reaxys) mw_determination->database_search known_impurity Known Impurity (Starting Material, Reagent, By-product) database_search->known_impurity Match Found unknown_impurity Unknown Impurity database_search->unknown_impurity No Match isolation Isolation of Impurity (Preparative HPLC) unknown_impurity->isolation nmr_analysis Structure Elucidation (1D/2D NMR) isolation->nmr_analysis structure_confirmed Structure Confirmed nmr_analysis->structure_confirmed

Caption: Decision pathway for the characterization of impurities in 7-azaindole synthesis.

Common Impurities in 7-Azaindole Synthesis

The nature and quantity of impurities in synthesized 7-azaindole compounds are highly dependent on the synthetic route employed. Two common methods for indole and azaindole synthesis are the Fischer and Bartoli syntheses.

  • Fischer Indole Synthesis: This method can sometimes fail or produce by-products, especially with certain substitution patterns.[11] Common impurities may include unreacted starting materials (phenylhydrazine and carbonyl compounds), aniline derivatives, and isomers formed from alternative cyclization pathways.[11]

  • Bartoli Indole Synthesis: This reaction involves the use of vinyl Grignard reagents with nitroarenes.[12] Potential impurities include nitrosoarene intermediates, by-products from the Grignard reagent, and aniline derivatives if the reaction does not proceed to completion.[12][13]

Forced degradation studies, where the 7-azaindole compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are also crucial for identifying potential degradation products that could arise during storage and formulation.[14][15][16][17][18]

Conclusion

A multi-faceted approach is essential for the robust assessment of 7-azaindole purity. While HPLC and UPLC are the workhorses for routine purity checks and quantification of known impurities, orthogonal techniques like GC-MS are indispensable for analyzing volatile components. For an unambiguous determination of absolute purity and structural confirmation, qNMR and high-resolution mass spectrometry are unparalleled. Elemental analysis serves as a fundamental check of the compound's elemental composition. By employing a combination of these techniques and following rigorous, validated protocols, researchers can ensure the quality and integrity of their synthesized 7-azaindole compounds, paving the way for successful drug discovery and development.

References

A Comparative Guide to the Synthesis of 7-Azaindole Derivatives: Validation of a Novel One-Pot Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique properties, including its ability to act as a bioisostere of indole, have driven the continuous development of synthetic methodologies for its construction. This guide provides a comprehensive comparison of a novel one-pot synthetic pathway to 7-azaindole derivatives against established methods, offering insights into efficiency, versatility, and practicality.

Introduction to 7-Azaindole Synthesis

The synthesis of 7-azaindoles has traditionally been challenging due to the electron-deficient nature of the pyridine ring, which often leads to low yields in classical indole syntheses.[1] Over the years, various methods have been developed, ranging from named reactions like the Fischer and Bartoli syntheses to modern transition-metal-catalyzed cross-coupling reactions. This guide focuses on a comparative analysis of a recently developed one-pot domino reaction with three well-established synthetic routes: the Fischer Indole Synthesis, the Bartoli Indole Synthesis, and the Sonogashira Cross-Coupling reaction.

The New Frontier: A One-Pot Domino Synthesis

A novel, one-pot method for the selective synthesis of 7-azaindoles has been developed, proceeding via a domino reaction of 2-fluoro-3-methylpyridine with various arylaldehydes.[1][2] This reaction is mediated by an alkali-amide base, with potassium bis(trimethylsilyl)amide (KN(SiMe3)2) selectively furnishing the desired 7-azaindole derivatives.[1][2] This approach is notable for its operational simplicity and the use of readily available starting materials.[1]

Established Synthetic Pathways: A Retrospective

Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring system. However, its application to the synthesis of 7-azaindoles is often hampered by the electron-deficient pyridine ring, which can lead to harsh reaction conditions and low yields.[3][4] The synthesis of 5-chloro-7-azaindoles has been achieved using this method with polyphosphoric acid as a catalyst.[5]

Bartoli Indole Synthesis

The Bartoli indole synthesis offers a more direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7] While applicable to azaindole synthesis, it often requires a large excess of the Grignard reagent and can result in modest yields.[8]

Sonogashira Cross-Coupling Reaction

The palladium- and copper-catalyzed Sonogashira coupling of a substituted 2-aminopyridine with a terminal alkyne, followed by cyclization, is a powerful and versatile method for the synthesis of 2-substituted 7-azaindoles.[9][10] This approach generally provides good to excellent yields and tolerates a wide range of functional groups.[9]

Comparative Performance Data

The following table summarizes the performance of the new one-pot synthesis in comparison to the established methods for the synthesis of representative 7-azaindole derivatives.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reference
New One-Pot Synthesis 2-Fluoro-3-methylpyridine, BenzaldehydeKN(SiMe3)2110 °C, 12 h78[1]
2-Fluoro-3-methylpyridine, 4-MethoxybenzaldehydeKN(SiMe3)2110 °C, 12 h85[1]
2-Fluoro-3-methylpyridine, 4-ChlorobenzaldehydeKN(SiMe3)2110 °C, 12 h72[1]
Fischer Indole Synthesis 2-Hydrazinyl-5-chloropyridine, CyclohexanonePolyphosphoric Acid120 °C, 1 h65[5]
2-Hydrazinyl-5-chloropyridine, PropiophenonePolyphosphoric Acid120 °C, 1 h58[5]
Bartoli Indole Synthesis 2-Chloro-3-nitropyridineVinylmagnesium bromide-78 °C to -20 °C, 8 h45[6]
2-Bromo-5-nitropyridineVinylmagnesium bromide-78 °C to -20 °C, 8-12 h30[6]
Sonogashira Coupling 2-Amino-3-iodopyridine, PhenylacetylenePd(PPh3)2Cl2, CuI, t-BuOK, 18-crown-665 °C, 1-2 h95[9]
2-Amino-3-iodopyridine, 1-HexynePd(PPh3)2Cl2, CuI, t-BuOK, 18-crown-665 °C, 1-2 h92[9]

Experimental Protocols

New One-Pot Synthesis of 2-Phenyl-7-Azaindole[1]

To a solution of 2-fluoro-3-methylpyridine (0.2 mmol, 1.0 equiv.) and benzaldehyde (0.24 mmol, 1.2 equiv.) in anhydrous 1,4-dioxane (2.0 mL) under an argon atmosphere is added KN(SiMe3)2 (0.6 mmol, 3.0 equiv.). The reaction mixture is stirred at 110 °C for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-7-azaindole[5]

A mixture of 2-hydrazinyl-5-chloropyridine (1.44 g, 10 mmol) and 2-butanone (0.72 g, 10 mmol) in polyphosphoric acid (10 g) is heated at 120 °C for 1 hour. The reaction mixture is then poured into ice water and neutralized with aqueous NaOH. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the final product.

Bartoli Indole Synthesis of 7-Chloro-6-azaindole[6]

To a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in anhydrous THF (200 mL) at -78 °C under a nitrogen atmosphere is added vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise. The reaction mixture is stirred at -20 °C for 8 hours. The reaction is then quenched by the slow addition of 20% aqueous NH4Cl (150 mL). The aqueous phase is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Sonogashira Synthesis of 2-Phenyl-7-azaindole[10]

A mixture of 2-amino-3-iodopyridine (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol) in anhydrous toluene (5 mL) is stirred at room temperature for 10 minutes under an argon atmosphere. Then, t-BuOK (1.2 mmol) and 18-crown-6 (0.1 mmol) are added, and the reaction mixture is stirred at 65 °C for 1-2 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows of the compared synthetic methodologies.

G A 2-Fluoro-3-methylpyridine + Arylaldehyde B KN(SiMe3)2 1,4-Dioxane, 110 °C A->B 1. C Domino Reaction (One Pot) B->C 2. D 7-Azaindole Derivative C->D Yields up to 85%

Caption: Workflow for the new one-pot synthesis of 7-azaindoles.

G A Arylhydrazine + Ketone/Aldehyde C Hydrazone Formation A->C 1. B Acid Catalyst (e.g., PPA) D [3,3]-Sigmatropic Rearrangement C->D 2. Heat E Cyclization & Aromatization D->E 3. F 7-Azaindole Derivative E->F

Caption: Generalized workflow for the Fischer Indole Synthesis.

G A ortho-Nitropyridine C Nucleophilic Addition A->C 1. B Vinyl Grignard Reagent (3 eq.) B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization D->E F 7-Azaindole Derivative E->F

Caption: Simplified workflow of the Bartoli Indole Synthesis.

G A 2-Amino-3-halopyridine + Terminal Alkyne C Sonogashira Coupling A->C 1. B Pd Catalyst CuI, Base B->C D Intramolecular Cyclization C->D 2. Heat/Base E 7-Azaindole Derivative D->E

Caption: General workflow for the Sonogashira synthesis of 7-azaindoles.

Conclusion and Recommendations

The novel one-pot domino synthesis presents a compelling alternative to established methods for the preparation of 7-azaindole derivatives. Its key advantages include:

  • Efficiency: The one-pot nature of the reaction reduces purification steps and overall synthesis time.

  • Good Yields: The method provides comparable or superior yields to traditional methods for a range of substrates.[1]

  • Readily Available Starting Materials: The use of 2-fluoro-3-methylpyridine and commercially available aldehydes makes this method cost-effective and accessible.[1]

  • Operational Simplicity: The procedure is straightforward and does not require the handling of highly sensitive or hazardous reagents like Grignard reagents.

In contrast, the Fischer and Bartoli syntheses, while historically significant, often suffer from lower yields and require harsh conditions when applied to azaindole systems. The Sonogashira coupling offers high yields and functional group tolerance but relies on expensive transition-metal catalysts and ligands.

For researchers and drug development professionals seeking an efficient, scalable, and economical route to novel 7-azaindole derivatives, the new one-pot domino synthesis represents a significant advancement in the field and is highly recommended for further exploration and application.

References

comparative analysis of palladium catalysts for azaindole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of azaindoles, a critical scaffold in medicinal chemistry, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst and associated ligands is paramount in determining the efficiency, selectivity, and substrate scope of these transformations. This guide provides a comparative analysis of various palladium catalyst systems for key azaindole functionalization reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

C-H Bond Functionalization

Direct C-H bond functionalization is an atom-economical approach for elaborating the azaindole core. Palladium catalysts are instrumental in activating specific C-H bonds, often with the aid of a directing group, to introduce aryl, vinyl, or alkyl substituents.

A notable example is the regioselective C-2 arylation of 7-azaindoles. A study demonstrated the use of Pd(OAc)₂ as a catalyst for this transformation. The reaction's success is critically dependent on the acid concentration, which governs the selectivity for the C-2 position.[1] Another efficient method for vinylation of 7-azaindoles involves the coupling of sulfonylhydrazones using Pd(OAc)₂ with dppf as a ligand, affording a variety of vinyl 7-azaindoles in yields up to 86%.[1]

For the C-6 arylation of 7-azaindole N-oxides, a combination of Pd(OAc)₂, the ligand DavePhos, and PivOH as an additive has been successfully employed with aryl bromides as coupling partners.[2]

Comparative Data for C-H Arylation of Azaindoles
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (10 mol%), SPhos (20 mol%)Pyrazolo[1,5-a]pyrimidineAryl bromideCs₂CO₃Toluene150High[2]
Pd(OAc)₂ (4 mol%), DavePhos (15 mol%)N-methyl 7-azaindole N-oxideAryl bromideCs₂CO₃Toluene110Good[2]
Pd(OAc)₂7-azaindoleArene-Arene-Good[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds between halogenated azaindoles and boronic acids or their derivatives. The choice of palladium precursor and ligand significantly impacts the reaction's efficiency.

For instance, the coupling of 6-chloro-7-azaindole with phenyl- and 2-furanyl-boronic acids was achieved in 76% and 40% yield, respectively, using a palladium catalyst.[3] In another study, a one-pot method for constructing azaindole scaffolds utilized a Suzuki-Miyaura coupling with 3 mol % of SPhos/Pd(OAc)₂.[4] The development of specialized catalyst systems, such as those involving designer surfactants like TPGS-750-M, has enabled the reduction of palladium loading and the use of more environmentally benign solvents.[5]

Comparative Data for Suzuki-Miyaura Coupling of Halo-Azaindoles
Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Halogenated 4-azaindolePhenylboronic acidK₂CO₃1,4-Dioxane/Water90Good[6]
SPhos/Pd(OAc)₂ (3 mol %)Amino-ortho-halopyridine derivative(2-ethoxyvinyl)borolaneK₃PO₄MeCN/H₂ORefluxGood[4]
PdCl₂(dtbpf) (1.5 mol %)Aryl halideBoronate ester-Acetone/Water with TPGS-750-M-Good[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of amino-substituted azaindoles through the palladium-catalyzed coupling of halo-azaindoles with a wide range of amines. The development of sterically demanding phosphine ligands has been crucial for the success of these reactions, especially with challenging substrates like unprotected halo-7-azaindoles.

Simple and efficient procedures have been developed for the amination of unprotected halo-7-azaindoles using palladium precatalysts.[7] A study comparing different palladium precatalysts for the reaction of 4-chloroazaindole with N-methylpiperazine found that a combination of the RuPhos ligand and its corresponding precatalyst was highly effective, providing a 94% yield in just 30 minutes.[7] Other ligands such as SPhos and XPhos also proved to be effective.[7] Interestingly, Pd(OAc)₂ could also be used in place of a precatalyst.[7]

Comparative Data for Buchwald-Hartwig Amination of 4-Chloro-7-azaindole with N-methylpiperazine
Catalyst System (0.5 mol %)TimeYield (%)Reference
RuPhos Precatalyst / RuPhos30 min94[7]
SPhos Precatalyst / SPhos1 h88[7]
XPhos Precatalyst / XPhos1 h85[7]
Pd(OAc)₂ / RuPhos1 h86[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halogenated 4-Azaindole[6]
  • Reaction Setup: In a round-bottom flask, dissolve the halogenated 4-azaindole (1.0 mmol) and the boronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halogenated 4-Azaindole[6]
  • Reaction Setup: To a oven-dried resealable Schlenk tube, add the halogenated 4-azaindole (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Catalytic Processes

The following diagrams illustrate key mechanistic pathways and experimental workflows in palladium-catalyzed azaindole functionalization.

Catalytic_Cycle_CH_Arylation cluster_reactants Reactants Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-X) Pd(IV) Intermediate->Pd(II) Reductive Elimination (Product) Product Product Pd(IV) Intermediate->Product Azaindole Azaindole Azaindole->Palladacycle Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Pd(IV) Intermediate

Caption: Generalized catalytic cycle for Pd(II)-catalyzed C-H arylation of azaindoles.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Oxidative Addition (Ar-X) Ar-Pd(II)-R L_n Ar-Pd(II)-R L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-R L_n Transmetalation (R-B(OR')_2) Ar-Pd(II)-R L_n->Pd(0)L_n Reductive Elimination (Ar-R) Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R L_n->Product (Ar-R) Halo-azaindole (Ar-X) Halo-azaindole (Ar-X) Halo-azaindole (Ar-X)->Ar-Pd(II)-X L_n Boronic Acid (R-B(OR')_2) Boronic Acid (R-B(OR')_2) Boronic Acid (R-B(OR')_2)->Ar-Pd(II)-R L_n

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow A Define Reaction: Substrate, Coupling Partner, Desired Product B Select Array of Pd Precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Precatalysts) A->B C Select Array of Ligands (e.g., Buchwald, Josiphos, etc.) A->C D Design High-Throughput Experiment (Varying Catalyst, Ligand, Base, Solvent, Temp.) B->D C->D E Execute Parallel Reactions D->E F Analyze Results (LC-MS, GC, NMR for Yield/Purity) E->F G Identify Optimal Conditions F->G H Scale-up and Optimization G->H

Caption: A general workflow for screening palladium catalysts for cross-coupling reactions.

References

X-ray Crystallography of 1-Boc-3-Iodo-7-azaindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic characteristics of 1-Boc-3-iodo-7-azaindole and related halogenated 7-azaindole derivatives. While a specific crystal structure for this compound is not publicly available, this document extrapolates expected structural features based on the known crystal structures of similar compounds. The guide also presents a detailed, generalized experimental protocol for single-crystal X-ray diffraction and visualizes a typical synthetic pathway for these derivatives.

Comparison of Crystallographic Data

The introduction of a halogen atom at the 3-position of the 7-azaindole scaffold significantly influences the crystal packing and intermolecular interactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen of this compound is expected to further modify these interactions compared to its unprotected counterpart, 3-iodo-7-azaindole.

The following table summarizes the known crystallographic data for 3-iodo-7-azaindole and provides a comparative projection for this compound, alongside other halogenated derivatives for context.

Feature3-Iodo-7-azaindoleThis compound (Projected)Other Halogenated 7-Azaindoles (e.g., Chloro, Bromo derivatives)
Molecular Formula C₇H₅IN₂[1][2][3]C₁₂H₁₃IN₂O₂Varies
Molecular Weight 244.03 g/mol [3]344.15 g/mol Varies
Crystal System Likely Monoclinic or OrthorhombicLikely Monoclinic or OrthorhombicOften Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetricCentrosymmetric (e.g., P2₁/c) or Non-centrosymmetricCommonly P2₁/c, P-1, Pbca
Key Intermolecular Interactions N-H···N hydrogen bonds, Halogen bonding (I···N or I···π)C-H···O hydrogen bonds (from Boc group), Halogen bonding, π-π stacking. N-H···N hydrogen bonding is absent.N-H···N hydrogen bonds, Halogen bonding (Cl/Br···N), C-H···X interactions, π-π stacking.
Expected Crystal Packing Planar molecules likely to form hydrogen-bonded dimers or chains.The bulky Boc group may disrupt planar packing, leading to more complex 3D arrangements. Steric hindrance could influence the formation of halogen bonds.Typically form centrosymmetric dimers via N-H···N hydrogen bonds, which then pack into layers or herringbone motifs.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized, step-by-step protocol for the determination of a small molecule crystal structure, such as a this compound derivative.[4][5][6]

  • Crystal Growth:

    • High-quality single crystals are paramount.[4] Suitable crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

    • Solvent selection is critical. A range of solvents and solvent mixtures should be screened. For azaindole derivatives, common solvents include dichloromethane, ethyl acetate, methanol, and hexane.

    • Ideal crystals should be well-formed, transparent, and typically 0.1-0.3 mm in each dimension.[5]

  • Crystal Mounting:

    • A suitable crystal is selected under a microscope.

    • The crystal is mounted on a goniometer head, often using a cryoloop and a small amount of cryoprotectant oil.[4]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is exposed to a monochromatic X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated.[7] This process involves recording the positions and intensities of the diffracted X-ray spots.[8]

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.[5]

    • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., absorption, polarization).

  • Structure Solution and Refinement:

    • The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map.[5]

    • An initial molecular model is built into the electron density map.

    • The model is refined against the experimental data to optimize atomic positions, and thermal parameters. This process minimizes the difference between the observed and calculated structure factors.

  • Structure Validation and Deposition:

    • The final structure is validated to ensure its chemical and crystallographic reasonability.

    • The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[9]

Visualization of a Synthetic Pathway

The following diagram illustrates a common synthetic route for the preparation of 3-iodo-7-azaindole derivatives, which can be subsequently protected with a Boc group.

Synthesis_of_3_Iodo_7_azaindole r1 Iodine, Pyridine A 7-Azaindole r2 Boc₂O, DMAP, Solvent B 3-Iodo-7-azaindole A->B Iodination C This compound B->C Boc Protection

Caption: Synthetic route for this compound.

Concluding Remarks

The crystallographic analysis of this compound derivatives is crucial for understanding their solid-state properties and for guiding drug design efforts. The interplay of the Boc protecting group, the iodine substituent, and the inherent hydrogen bonding capabilities of the azaindole core dictates the supramolecular assembly. While awaiting experimental determination of the crystal structure of this compound, the comparative data and protocols presented here offer a valuable framework for researchers in the field. The detailed experimental workflow provides a practical guide for obtaining high-quality crystallographic data, which is essential for structure-based drug discovery and development.

References

Evaluating the Drug-Like Properties of 1-Boc-3-Iodo-7-Azaindole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in numerous clinical candidates and approved drugs. Its ability to act as a bioisostere of indole, while often conferring improved physicochemical properties such as aqueous solubility, makes it a highly attractive starting point for drug discovery programs. The 1-Boc-3-iodo-7-azaindole template, in particular, offers a versatile platform for the synthesis of diverse analog libraries through functionalization at the 3-position. However, the journey from a promising scaffold to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties.

This guide provides a comparative overview of the key drug-like properties of 7-azaindole analogs, supported by experimental data from representative compounds in the literature. It further details the experimental protocols for the key assays and presents a typical workflow for the assessment of these properties. While specific data for this compound analogs is not publicly available, the data presented for closely related analogs offers valuable insights into the potential liabilities and optimization strategies for this chemical series.

Comparative Analysis of Drug-Like Properties

The successful development of a drug candidate hinges on a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For 7-azaindole analogs, a key challenge often lies in mitigating metabolic liabilities associated with the electron-rich pyrrole ring. The following tables summarize key in vitro ADME and pharmacokinetic data for representative 7-azaindole derivatives, illustrating the impact of structural modifications on their drug-like properties.

CompoundStructurePrimary TargetMetabolic Stability (Human Liver Microsomes, % remaining at 60 min)Permeability (Caco-2, 10⁻⁷ cm/s)Oral Bioavailability (Rat, F%)Reference
Analog A 2-H-7-azaindole derivativeKinaseLow (<10%)Moderate (5-10)Low (<20%)[1][2]
Analog B 2-Methyl-7-azaindole derivativeKinaseModerate (30-50%)Moderate (5-10)Moderate (30-50%)[1]
Analog C 2-Hydroxymethyl-7-azaindole derivativeKinaseHigh (>80%)Low (<2)Moderate (40-60%)[1]
Analog D 7-Azaindole with spiro-indoline modificationKinaseHigh (>90%)Moderate (5-10)Moderate to High (>50%)[2]

Table 1: Comparative In Vitro ADME and Pharmacokinetic Properties of Representative 7-Azaindole Analogs. This table showcases how substitutions at the 2-position of the 7-azaindole core and more significant structural modifications can influence metabolic stability and oral bioavailability.

CompoundLogP (calculated)Aqueous Solubility (µg/mL at pH 7.4)Plasma Protein Binding (%)Cytotoxicity (HepG2, IC₅₀ in µM)
Analog A 3.5< 1> 99> 50
Analog B 3.8< 1> 99> 50
Analog C 2.91595> 50
Analog D 3.2598> 50

Table 2: Physicochemical and In Vitro Toxicology Properties of Representative 7-Azaindole Analogs. This table highlights the interplay between lipophilicity, solubility, plasma protein binding, and cytotoxicity.

Experimental Protocols

A robust evaluation of drug-like properties relies on standardized and well-validated in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the evaluation of 7-azaindole analogs.

Metabolic Stability in Human Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in the liver.

Methodology:

  • Preparation of Incubation Mixture: A reaction mixture is prepared in a 96-well plate containing human liver microsomes (typically 0.5 mg/mL), NADPH (a cofactor for CYP450 enzymes, 1 mM), and the test compound (at a final concentration of 1 µM) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of NADPH and the plate is incubated at 37°C with shaking.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t₁/₂) is then determined from the slope of the natural logarithm of the remaining compound concentration versus time.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a compound, which is a key predictor of oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the intestinal epithelium, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days.

  • Assay Initiation: The cell monolayer is washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). The test compound is added to the apical (A) side of the monolayer.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), samples are taken from the basolateral (B) side.

  • Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Aqueous Solubility Assay

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer at a physiological pH.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a suitable analytical method, such as UV spectroscopy or LC-MS/MS, against a standard curve.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of a compound to cause cell death.

Methodology:

  • Cell Seeding: A relevant cell line (e.g., HepG2, a human liver cancer cell line) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).

  • Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) is calculated from the dose-response curve.

Workflow and Visualization

The evaluation of drug-like properties is a systematic process that is integrated into the drug discovery pipeline. The following diagram illustrates a typical workflow for assessing the ADME and toxicological profile of a new chemical entity.

G Workflow for Evaluating Drug-Like Properties cluster_0 In Silico & Physicochemical Profiling cluster_1 In Vitro ADME Assays cluster_2 In Vitro Toxicology cluster_3 In Vivo Pharmacokinetics in_silico In Silico ADME Prediction (LogP, Solubility, Permeability) physchem Physicochemical Characterization (Aqueous Solubility, LogD) in_silico->physchem Guide initial synthesis met_stab Metabolic Stability (Microsomes, Hepatocytes) physchem->met_stab Select compounds for screening perm Permeability (PAMPA, Caco-2) physchem->perm pp_binding Plasma Protein Binding physchem->pp_binding cyto Cytotoxicity (e.g., MTT Assay) met_stab->cyto Prioritize stable compounds pk_study Pharmacokinetic Studies (Rodent models) perm->pk_study pp_binding->pk_study cyto->pk_study Assess safety window herg hERG Inhibition herg->pk_study cyp_inhib CYP450 Inhibition cyp_inhib->pk_study

Caption: A typical workflow for the evaluation of drug-like properties in a drug discovery program.

References

Safety Operating Guide

Proper Disposal of 1-Boc-3-Iodo-7-azaindole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 1-Boc-3-Iodo-7-azaindole and its containers is through a licensed professional waste disposal service. This compound is intended for research and development purposes and should not be disposed of in standard waste streams or drains.

This guide provides essential procedural information for the safe and compliant disposal of this compound (CAS Number: 192189-18-7), a compound used in drug development and chemical research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[1]
Hand Protection Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory Use only in a well-ventilated area or outdoors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] If ventilation is inadequate, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The recommended disposal procedure is to containerize the waste and transfer it to a licensed and approved waste disposal company. This ensures that the material is managed in accordance with all applicable federal, state, and local environmental regulations.

Experimental Workflow for Disposal:

  • Segregation: Isolate waste this compound, including any contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), from other laboratory waste streams.

  • Containerization:

    • Place solid waste into a clearly labeled, sealed, and chemically compatible container.

    • For solutions, use a sealed, leak-proof container. Do not mix with incompatible waste materials.

    • The container must be labeled with the full chemical name ("this compound"), CAS number (192189-18-7), and appropriate hazard warnings.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[1] The storage area should be locked up or otherwise secured.[1]

  • Documentation: Maintain a log of all chemical waste, noting the compound name, quantity, and date of accumulation.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the necessary documentation.

  • Handover: Transfer the waste to the authorized personnel, ensuring all paperwork is completed accurately.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Personal Protection: Before cleanup, don the appropriate PPE as listed in the table above.

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: All contaminated cleanup materials must be disposed of as hazardous waste following the protocol outlined above.

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-Boc-3-Iodo-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-Boc-3-Iodo-7-azaindole. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and promoting a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not directly available, analysis of data for structurally similar compounds, including other iodo- and azaindole derivatives, indicates potential hazards. The compound is classified as harmful if swallowed.[1] Potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[2][4]
Eye and Face Protection Safety glasses with side-shields or GogglesMust conform to EN166 or NIOSH standards.[2] A face shield may be required for splash hazards.[4]
Skin and Body Protection Laboratory coat or disposable gownA clean lab coat is the minimum requirement. For larger quantities or when there is a risk of splashing, a disposable gown is preferred.[4]
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a fume hood.[2] If ventilation is inadequate or for aerosol-generating procedures, a NIOSH-approved respirator (e.g., N95) may be necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Area Designation: Designate a specific area within a laboratory fume hood for handling this compound.

  • Equipment Inspection: Ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Spill Kit: Have a chemical spill kit readily accessible.

Handling the Compound
  • Personal Protective Equipment: Before handling, don all required PPE as detailed in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the designated fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Prevent direct contact with skin and eyes.[5] In case of contact, follow the first aid measures outlined in Table 2.

Post-Handling Procedures
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.

  • Glove Removal: Use the proper technique to remove gloves without touching the outer surface to avoid skin contact.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Emergency and Disposal Plan

First Aid Measures

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
Skin Contact Take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical help.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
  • Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled hazardous waste container for organic solvents. Do not pour down the drain.[5]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Designate Fume Hood Area B Inspect PPE and Equipment A->B C Ensure Spill Kit is Accessible B->C D Don All Required PPE E Weigh and Transfer in Fume Hood D->E F Prepare Solutions Carefully E->F G Decontaminate Work Area H Properly Remove Gloves G->H I Wash Hands Thoroughly H->I J Collect Solid and Liquid Waste K Label Hazardous Waste Containers J->K L Dispose According to Regulations K->L End End L->End Start Start Start->A

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-Iodo-7-azaindole
Reactant of Route 2
Reactant of Route 2
1-Boc-3-Iodo-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.